6-nitro-2,3,4,9-tetrahydro-1H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88029. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFVXNXPDWNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293247 | |
| Record name | 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50823-86-4 | |
| Record name | NSC88029 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole from Tetrahydrocarbazole
Introduction: The Significance of the Tetrahydrocarbazole Scaffold in Drug Discovery
The 1,2,3,4-tetrahydrocarbazole (THC) core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds and natural products.[1][2] Its rigid, tricyclic framework allows for precise spatial orientation of substituents, making it an ideal candidate for interaction with various biological targets.[1] Derivatives of THC have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] Notably, the tetrahydrocarbazole motif is of significant interest in the development of therapies for neurodegenerative diseases like Alzheimer's, with some derivatives showing potent acetylcholinesterase inhibitory activity.
The introduction of a nitro group onto the THC scaffold, specifically at the 6-position, yields 6-nitro-2,3,4,9-tetrahydro-1H-carbazole, a key intermediate for further chemical elaboration. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the aromatic system and provides a versatile chemical handle for subsequent transformations, such as reduction to an amino group, enabling the synthesis of a diverse library of compounds for drug discovery programs.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for product characterization.
Reaction Mechanism and Regioselectivity: An Exploration of Electrophilic Aromatic Substitution
The synthesis of this compound from 2,3,4,9-tetrahydro-1H-carbazole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key to this transformation is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the tetrahydrocarbazole.
The nitronium ion is typically generated in situ by the reaction of a nitrate salt, such as sodium nitrate, with a strong acid, most commonly sulfuric acid. The sulfuric acid protonates the nitric acid (formed from the nitrate salt), which then loses a molecule of water to form the highly electrophilic nitronium ion.
The regioselectivity of the nitration, that is, the preferential substitution at the 6-position of the tetrahydrocarbazole ring, is governed by the electronic effects of the fused pyrrole ring. The nitrogen atom of the pyrrole ring donates its lone pair of electrons into the aromatic system, increasing the electron density of the benzene ring and thus activating it towards electrophilic attack. This electron-donating effect is most pronounced at the positions ortho and para to the nitrogen atom. In the case of tetrahydrocarbazole, the position para to the nitrogen (the 6-position) is sterically more accessible than the ortho positions, leading to the predominant formation of the 6-nitro isomer.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established literature procedures for the nitration of tetrahydrocarbazole.
Materials and Equipment:
-
2,3,4,9-tetrahydro-1H-carbazole
-
Sodium nitrate (NaNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
Spectroscopic instrumentation (IR, NMR, Mass Spectrometer)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,4,9-tetrahydro-1H-carbazole in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a solution of sodium nitrate in concentrated sulfuric acid to the cooled tetrahydrocarbazole solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice with stirring. The crude product will precipitate out of solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization.[3] Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals under vacuum.
Safety Precautions:
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired side products.
-
Handle all organic solvents in a well-ventilated area.
Data Presentation: Expected Yield and Physicochemical Properties
| Parameter | Value | Reference |
| Yield | 80% | |
| Melting Point | 157 °C | |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |
| Molecular Weight | 216.24 g/mol | [4] |
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretch of the pyrrole ring (around 3373 cm⁻¹), C-H stretches of the aromatic and aliphatic portions (around 3046 and 2933 cm⁻¹, respectively), and strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro group (around 1516 and 1324 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum (in DMSO-d₆) will exhibit distinct signals for the aromatic protons, which will be shifted downfield due to the electron-withdrawing effect of the nitro group. The aliphatic protons of the cyclohexene ring will appear as multiplets in the upfield region. A characteristic signal for the N-H proton will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 217.05, corresponding to the protonated molecule.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Conclusion
The synthesis of this compound via electrophilic nitration of tetrahydrocarbazole is a robust and efficient method for obtaining this valuable synthetic intermediate. A thorough understanding of the reaction mechanism and careful control of the reaction conditions are paramount for achieving a high yield and purity of the desired product. The protocol and characterization data provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize and utilize this important building block in their research endeavors.
References
- Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.).
- This compound - Benchchem. (n.d.).
- Application Notes and Protocols: 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole as a Synthetic Intermediate - Benchchem. (n.d.).
- CN103087550B - Permanent violet product synthesis and production process - Google Patents. (n.d.).
- Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2025).
- Compound this compound - Chemdiv. (n.d.).
- Application Notes and Protocols for the Synthesis of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole - Benchchem. (n.d.).
- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol - ACG Publications. (2013).
- Nitration of carbazole and N-alkylcarbazoles | Semantic Scholar. (2016).
- Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC - NIH. (2025).
- Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.).
- Replicating published synthesis protocols for 2,3,4,9-tetrahydro-1H-carbazole derivatives - Benchchem. (n.d.).
- Theory, Scope, and Methods of Recrystallization. (n.d.).
- Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives - Beilstein Journals. (2017).
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed. (2017).
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles - ResearchGate. (2022).
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. (2025).
- Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - NIH. (2014).
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022).
- This compound - PubChem. (n.d.).
- Direct nitration of five membered heterocycles - ResearchGate. (2025).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
Sources
An In-depth Technical Guide to the Electrophilic Nitration of 2,3,4,9-Tetrahydro-1H-Carbazole
This guide provides a comprehensive overview of the electrophilic nitration of 2,3,4,9-tetrahydro-1H-carbazole, a foundational reaction for the synthesis of various biologically active molecules and functional materials. We will delve into the underlying mechanistic principles, regiochemical outcomes, detailed experimental protocols, and the critical safety considerations inherent to this transformation.
Introduction: The Significance of the Tetrahydrocarbazole Scaffold
The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique fused heterocyclic structure imparts a range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][3][4] The introduction of a nitro (-NO2) group onto this framework via electrophilic aromatic substitution is a key strategic step, serving as a versatile handle for further chemical modifications.[3][4] The electron-withdrawing nature of the nitro group can modulate the electronic properties of the carbazole system and is a precursor to the corresponding amino derivative, a crucial building block for constructing diverse compound libraries.[3][4]
Mechanistic Underpinnings of Electrophilic Aromatic Nitration
The nitration of 2,3,4,9-tetrahydro-1H-carbazole is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The generally accepted mechanism involves three key stages:
-
Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from the reaction of concentrated nitric acid with a strong acid catalyst, most commonly sulfuric acid.[5][6][7] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[6][7][8]
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the tetrahydrocarbazole attacks the nitronium ion.[5][6] This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.[5][8]
-
Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[6][8]
Below is a diagram illustrating the general mechanism of electrophilic aromatic nitration.
Sources
- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 50823-86-4 [smolecule.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Spectroscopic Data of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (C₁₂H₁₂N₂O₂, Molar Mass: 216.24 g/mol , CAS: 50823-86-4). The tetrahydrocarbazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The addition of a nitro group at the 6-position significantly influences its electronic properties and biological activity, making a thorough spectroscopic understanding essential for its application in drug discovery and development. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, offering field-proven insights into experimental choices and data interpretation.
Molecular Structure and Synthesis
The foundational step in the synthesis of this compound is the construction of the tricyclic tetrahydrocarbazole core. This is commonly achieved through the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a ketone, in this case, cyclohexanone.[1] The subsequent introduction of the nitro group at the 6-position is typically accomplished via electrophilic aromatic substitution, utilizing a nitrating agent such as a mixture of nitric acid and sulfuric acid.
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy
Experimental Protocol: A sample of 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆, with tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field spectrometer.
Data Interpretation: The ¹H NMR spectrum is characterized by distinct signals for the aromatic, aliphatic, and N-H protons. The electron-withdrawing nitro group at the C-6 position significantly deshields the aromatic protons, causing them to resonate at a lower field compared to the unsubstituted parent compound.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| N-H | 8.41 | d | J = 2.1 |
| Ar-H (H-5) | 8.23 | s | - |
| Ar-H (H-7) | 8.03 | dd | J = 7.3, 2.1 |
| Ar-H (H-8) | 7.26 | d | J = 7.2 |
| Aliphatic-H (C-1, C-4) | 2.74-2.68 | m | - |
| Aliphatic-H (C-2, C-3) | 1.92-1.79 | m | - |
Data sourced from a study on 2,3,4,9-tetrahydro-1H-carbazole derivatives.
Caption: Key proton assignments on the molecular structure.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
Data Interpretation: The presence of the nitro group also influences the ¹³C chemical shifts. The carbon atom directly attached to the nitro group (C-6) is expected to be significantly deshielded. Based on data for the parent compound, 1,2,3,4-tetrahydrocarbazole, and considering the substituent effects of the nitro group, the following are the predicted chemical shifts.[2]
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C-1 | ~23 |
| C-2 | ~23 |
| C-3 | ~21 |
| C-4 | ~21 |
| C-4a | ~110 |
| C-4b | ~128 |
| C-5 | ~118 |
| C-6 | ~140 (Deshielded by NO₂) |
| C-7 | ~119 |
| C-8 | ~110 |
| C-8a | ~136 |
| C-9a | ~135 |
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation: The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3373 | N-H Stretch | Amine (pyrrole) |
| 3046 | C-H Stretch (aromatic) | Aromatic Ring |
| 2933 | C-H Stretch (aliphatic) | Cyclohexane Ring |
| 1630 | C=C Stretch | Aromatic Ring |
| 1516, 1324 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group |
| 1473 | C-N Stretch | Amine |
| 754 | C-H Bend (out-of-plane) | Aromatic Ring |
Data sourced from a study on 2,3,4,9-tetrahydro-1H-carbazole derivatives.
The strong absorption bands at 1516 cm⁻¹ and 1324 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively, confirming its presence.
Mass Spectrometry (MS)
Experimental Protocol: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, often via a gas chromatograph (GC-MS), and ionized at 70 eV.
Data Interpretation: The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ is at m/z 216. The electrospray ionization (ESI) mass spectrum shows a prominent peak at m/z 217.05, corresponding to the protonated molecule [M+H]⁺.
Caption: General workflow for mass spectrometry analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocol: The UV-Vis spectrum is recorded on a spectrophotometer using a dilute solution of the compound in a suitable solvent, such as ethanol or acetonitrile, in a quartz cuvette.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a robust foundation for its identification, characterization, and application in research and development. The data presented herein, from NMR, IR, MS, and considerations for UV-Vis spectroscopy, offer a detailed electronic and structural profile of this important molecule. This guide serves as a valuable resource for scientists working with this and related compounds, enabling a deeper understanding of its chemical properties and facilitating its use in the design and synthesis of novel therapeutic agents.
References
-
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). NOPR. [Link]
-
Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. (n.d.). Indian Journal of Chemistry. [Link]
-
INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. (2002). Organic Syntheses, 78, 36. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]
-
Nitration of carbazole and N-alkylcarbazoles. (n.d.). Semantic Scholar. [Link]
-
A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]
-
13C NMR Chemical Shift Table. (n.d.). [Link]
-
1,2,3,4-Tetrahydrocarbazole. (n.d.). PubChem. [Link]
-
Supporting Information for Palladium[II] Catalysed C(sp3)–H Oxidation of Dimethyl Carbamoyl Tetrahydrocarbazoles. (n.d.). The Royal Society of Chemistry. [Link]
-
Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013). ACG Publications. [Link]
-
3-methyl-6-nitro-1,2,3,4-tetrahydrocarbazole-9-propionitrile. (n.d.). SpectraBase. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
1H-Carbazole, 2,3,4,9-tetrahydro-. (n.d.). NIST WebBook. [Link]
-
6-nitro-2,3,4,9-tetrahydro-1H-carbazol-3-ol. (n.d.). Biocompare. [Link]
-
UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. [Link]
-
UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings and practical interpretation of the NMR data, grounded in established spectroscopic principles.
The tetrahydrocarbazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Its rigid, three-dimensional framework allows for effective binding to the active sites of various enzymes and proteins.[1] Derivatives of tetrahydrocarbazole have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] The introduction of a nitro group at the 6-position, as in this compound, significantly modifies the electronic properties of the aromatic ring, making it a valuable intermediate for the synthesis of diverse bioactive molecules.[1] A thorough understanding of its spectroscopic characteristics is therefore essential for its identification, characterization, and application in synthetic and medicinal chemistry.[2]
Core Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[3] It is based on the quantum mechanical property of atomic nuclei known as spin. When placed in a strong magnetic field, nuclei with non-zero spin can absorb electromagnetic radiation at a specific frequency, which is dependent on the local chemical environment. The resulting NMR spectrum provides a fingerprint of the molecule's structure.[3]
¹H NMR spectroscopy focuses on the hydrogen nuclei (protons), revealing information about the number of different types of protons, their electronic environments, and their proximity to other protons.[1] ¹³C NMR spectroscopy provides analogous information for the carbon atoms within a molecule.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydro-ring, and the N-H proton of the indole moiety.[1] The presence of the strongly electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons.[1]
A representative ¹H NMR spectrum of this compound in DMSO-d₆ is reported as follows: δ 8.41 (d, J=2.1 Hz, 1H, N-H), 8.23 (s, 1H, Ar-H), 8.03 (dd, J=7.3, 2.1 Hz, 1H, Ar-H), 7.26 (d, J=7.2 Hz, 1H, Ar-H), 2.74-2.68 (m, 4H, Aliphatic-H), 1.92-1.79 (m, 4H, Aliphatic-H).
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | 8.41 | d | 2.1 | 1H |
| Ar-H (H-5) | 8.23 | s | - | 1H |
| Ar-H (H-7) | 8.03 | dd | 7.3, 2.1 | 1H |
| Ar-H (H-8) | 7.26 | d | 7.2 | 1H |
| Aliphatic-H (C1-H₂, C4-H₂) | 2.74-2.68 | m | - | 4H |
| Aliphatic-H (C2-H₂, C3-H₂) | 1.92-1.79 | m | - | 4H |
Data is based on a reported spectrum in DMSO-d₆.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region: The signals in the aromatic region (δ 7.0-8.5 ppm) are deshielded due to the ring current effect of the benzene ring and the electron-withdrawing nature of the nitro group. The proton at the H-5 position appears as a singlet at 8.23 ppm, indicating no adjacent protons. The H-7 proton appears as a doublet of doublets at 8.03 ppm, coupled to both the H-8 proton and the N-H proton. The H-8 proton resonates as a doublet at 7.26 ppm, coupled to the H-7 proton.
-
N-H Proton: The N-H proton of the indole ring appears as a doublet at 8.41 ppm, coupled to the H-7 proton.
-
Aliphatic Region: The four methylene groups of the tetrahydro-ring give rise to two multiplets in the aliphatic region. The protons on C1 and C4 are adjacent to the aromatic ring and the nitrogen atom, respectively, and are thus more deshielded, appearing as a multiplet between 2.74 and 2.68 ppm. The protons on C2 and C3 are further from the deshielding groups and appear as a multiplet between 1.92 and 1.79 ppm.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of the carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |
| Aromatic C-NO₂ (C-6) | 140-150 |
| Quaternary Aromatic Carbons | 120-140 |
| Tertiary Aromatic Carbons | 110-130 |
| Aliphatic Carbons (C-1, C-4) | 25-35 |
| Aliphatic Carbons (C-2, C-3) | 20-30 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: The carbon atom attached to the nitro group (C-6) is expected to be the most deshielded of the aromatic carbons due to the strong electron-withdrawing effect of the nitro group. The other aromatic carbons will have chemical shifts in the typical range for substituted benzenes.
-
Aliphatic Carbons: The aliphatic carbons of the tetrahydro-ring will appear in the upfield region of the spectrum. The carbons adjacent to the aromatic ring and the nitrogen atom (C-1 and C-4a) will be more deshielded than the other two aliphatic carbons (C-2 and C-3).
Experimental Protocol for NMR Analysis
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is provided below.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. c. Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary. d. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. e. Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal. e. For ¹H NMR: i. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). ii. Use a standard 90° pulse sequence. iii. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). iv. Set the relaxation delay to at least 1-2 seconds. f. For ¹³C NMR: i. Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm). ii. Use a proton-decoupled pulse sequence (e.g., zgpg30). iii. Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more). iv. Set the relaxation delay to 2-5 seconds.
3. Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of the protons. f. Correlate the ¹H and ¹³C NMR data to make a complete and unambiguous assignment of all signals. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for this purpose.
Visualization of the Molecular Structure and NMR Correlation
The following diagram illustrates the structure of this compound with the numbering convention used for NMR assignments.
Caption: Molecular structure of this compound.
Conclusion
This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectra of this compound. By understanding the principles of NMR and the influence of the molecule's structural features on the spectral data, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is crucial for accurate structural elucidation and for advancing research in medicinal chemistry and drug development.
References
- Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.).
- This compound - Benchchem. (n.d.).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gunawan, G., & Sari, D. P. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. Retrieved from [Link]
- Spectroscopic Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol - Benchchem. (n.d.).
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole
Introduction: The Significance of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole in Drug Discovery
This compound is a heterocyclic compound built upon the privileged tetrahydrocarbazole scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The introduction of a nitro group at the 6-position of the carbazole framework modulates the electronic properties of the molecule, enhancing its potential for biological activity.[2]
With a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol , this compound has been investigated for its role in cancer therapy as a dual inhibitor of phosphorylated extracellular signal-regulated kinase (pERK) and retinoblastoma protein (pRb).[2] Furthermore, derivatives of this class have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[2]
Given its therapeutic potential, the robust and accurate analytical characterization of this compound is paramount for researchers, scientists, and drug development professionals. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone technique for the identification, quantification, and structural elucidation of this compound and its metabolites.[3][4][5] This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, offering both theoretical insights and practical, field-proven protocols.
Physicochemical Properties and Expected Mass Spectrometry Behavior
A foundational understanding of the molecule's properties is crucial for developing an effective mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [6][7] |
| Molecular Weight | 216.24 g/mol | [1][6][7] |
| InChIKey | IROFVXNXPDWNEU-UHFFFAOYSA-N | [1][7] |
| logP | 2.8196 | [6] |
The presence of the basic nitrogen in the tetrahydrocarbazole ring and the potential for protonation make electrospray ionization (ESI) in positive ion mode a primary choice for analysis. The nitroaromatic nature of the compound will significantly influence its fragmentation behavior in tandem mass spectrometry (MS/MS), with characteristic losses of nitro-related groups expected.[8][9]
Strategic Approach to Mass Spectrometry Method Development
A successful mass spectrometry analysis hinges on a well-considered experimental design. The following workflow outlines a logical progression from sample preparation to data interpretation.
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with explanations for key choices to ensure robust and reproducible results.
Protocol 1: Sample Preparation
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.
-
Standard Preparation:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% water: 5% acetonitrile with 0.1% formic acid) to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL. The inclusion of formic acid is to promote protonation of the analyte.
-
-
Biological Matrix Preparation (e.g., Plasma for DMPK studies):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. This step is crucial for removing high-abundance proteins that can interfere with the analysis.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol utilizes a reverse-phase C18 column for chromatographic separation, coupled with a triple quadrupole mass spectrometer for sensitive and specific detection.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for screening and method development. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical volume to avoid overloading the column. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | The basic nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimal for efficient ionization. |
| Source Temperature | 150°C | |
| Desolvation Temperature | 400°C | Ensures efficient solvent evaporation. |
| Cone Gas Flow | 50 L/hr | |
| Desolvation Gas Flow | 800 L/hr | |
| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation. |
| Scan Type | Full Scan (for initial analysis), Multiple Reaction Monitoring (MRM) for quantification | Full scan identifies the precursor ion; MRM provides high sensitivity and selectivity. |
Fragmentation Analysis: Deciphering the Molecular Fingerprint
The fragmentation pattern of this compound in MS/MS provides a unique structural fingerprint. Based on the principles of nitroaromatic compound fragmentation, several key losses are anticipated.[8][9][10][11]
The protonated molecule, [M+H]⁺, with an m/z of 217.1, will be the primary precursor ion. Upon collision-induced dissociation (CID), the following fragmentation pathways are plausible:
-
Loss of NO₂ (46 Da): A characteristic fragmentation of nitroaromatic compounds, leading to a fragment ion at m/z 171.1.[9]
-
Loss of NO (30 Da): Another common pathway for nitroaromatics, resulting in a fragment ion at m/z 187.1.[9]
-
Loss of H₂O (18 Da): While less specific, loss of water can occur.
-
Cleavage of the Tetrahydro-Ring: Fragmentation within the saturated ring system can also occur, leading to various smaller fragment ions.
Caption: Proposed fragmentation pathway for this compound.
Metabolic Considerations in Drug Development
For drug development professionals, understanding the metabolic fate of a compound is critical. The nitro group of this compound is a primary site for metabolic transformation. Nitroreduction is a key metabolic pathway for nitroaromatic compounds, catalyzed by enzymes such as NADPH: P450 oxidoreductase.[12] This process involves the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino functionalities.[12][13]
Caption: The reductive metabolic pathway of the nitro group.
Each of these metabolites will have a distinct molecular weight and fragmentation pattern that can be monitored by LC-MS/MS. For instance, the formation of the amino metabolite (6-amino-2,3,4,9-tetrahydro-1H-carbazole) would result in a precursor ion at m/z 187.1.
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound. By combining a thorough understanding of the compound's chemical properties with robust, validated experimental protocols, researchers can confidently identify and quantify this molecule in various matrices. The insights into fragmentation patterns and metabolic pathways are particularly crucial for advancing drug development programs that utilize the promising tetrahydrocarbazole scaffold. As mass spectrometry technologies continue to evolve, the application of high-resolution mass spectrometry (HRMS) will undoubtedly provide even deeper insights into the structural characterization of this and related compounds and their metabolites.
References
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
-
Kumar, A., et al. (2013). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]
-
ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). [Link]
-
Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]
-
Al-Naiema, I. M., & Al-Allaf, T. A. K. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
-
PubChem. This compound. [Link]
-
Lhoussaine, A., et al. (1998). Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium. III. Methylated derivatives of 9H-carbazole. PubMed. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
-
Purohit, V., & Basu, A. K. (2000). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]
-
ResearchGate. Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. (2015). [Link]
-
Singh, A., et al. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. PubMed. [Link]
-
Kumar, S., & Singh, R. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]
-
ResearchGate. LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT. (2011). [Link]
-
MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). [Link]
-
Semantic Scholar. LC/MS applications in drug development. (2000). [Link]
-
Korfmacher, W. A. (2000). LC/MS applications in drug development. PubMed. [Link]
-
Stiborová, M., et al. (2020). 7H-Dibenzo[c,g]carbazole: Metabolic Pathways and Toxicity. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 50823-86-4 [smolecule.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS applications in drug development [pubmed.ncbi.nlm.nih.gov]
- 6. Compound this compound - Chemdiv [chemdiv.com]
- 7. This compound | C12H12N2O2 | CID 258747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
physical and chemical properties of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole
An In-Depth Technical Guide to 6-nitro-2,3,4,9-tetrahydro-1H-carbazole: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectral characteristics, chemical reactivity, and strategic applications of this molecule, grounding all claims in authoritative data.
Introduction: The Strategic Importance of the Tetrahydrocarbazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are designated as "privileged structures" due to their recurring appearance in a multitude of pharmacologically active agents. The tetrahydrocarbazole (THC) scaffold is a prime example of such a structure.[1] Its rigid, three-dimensional architecture allows for effective interaction with the active sites of various enzymes and proteins.[1] Derivatives of the THC core have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties, making them a subject of enduring scientific inquiry.[1][2][3]
The introduction of a nitro (NO₂) group at the 6-position of this scaffold, yielding this compound, is a deliberate and strategic modification. The nitro group is a potent electron-withdrawing moiety that fundamentally alters the electronic and physicochemical landscape of the molecule.[1][2] This substitution deactivates the aromatic ring, influences reactivity, and provides a versatile chemical handle for the synthesis of diverse compound libraries, significantly impacting the molecule's potential as a therapeutic lead or intermediate.[1]
Core Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data for this compound is summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 50823-86-4 | [1][4] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [2][4] |
| Molecular Weight | 216.24 g/mol | [1][2][4][5] |
| Melting Point | 171-176°C; 157°C | [2][6] |
| Appearance | Beige to brown solid/powder | [7] |
| Solubility | Insoluble in water; Soluble in polar organic solvents like methanol and DMSO. | [2] |
Note on Melting Point: Discrepancies in reported melting points are common in the literature and can arise from differences in crystalline form or purity. The range of 171-176°C is frequently cited.[2][6] The presence of the polar nitro group leads to stronger intermolecular forces, resulting in a significantly higher melting point compared to the parent 2,3,4,9-tetrahydro-1H-carbazole (m.p. 118-120°C).[2]
Spectral Analysis: Elucidating the Molecular Architecture
Spectroscopic analysis is indispensable for the unambiguous structural confirmation of synthetic compounds. The key spectral features of this compound validate its structure.
| Spectroscopic Data | Interpretation | Source |
| ¹H NMR (400MHz, DMSO-d6) | δ ~8.41 (s, 1H, N-H), ~8.23 (s, 1H, Ar-H), ~8.03 (d, 1H, Ar-H), ~7.26 (d, 1H, Ar-H), ~2.7 (m, 4H, Aliphatic-H), ~1.85 (m, 4H, Aliphatic-H). The downfield shifts of the aromatic protons are consistent with the electron-withdrawing effect of the NO₂ group. | |
| IR (KBr, cm⁻¹) | ~3373 (N-H stretch), ~3046 (Aromatic C-H stretch), ~2933 (Aliphatic C-H stretch), ~1516 & ~1324 (Asymmetric & Symmetric NO₂ stretch). These peaks are characteristic of the key functional groups. | |
| Mass Spectrometry (ESI) | m/z: 217.05 [M+1]⁺. This confirms the molecular mass of the compound. |
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the interplay between the electron-rich pyrrole nitrogen and the strongly electron-withdrawing nitro group.
4.1. Electronic Effects and Aromatic Reactivity
In contrast to the parent tetrahydrocarbazole, which is activated towards electrophilic aromatic substitution, the aromatic ring of the 6-nitro derivative is severely deactivated.[1] The nitro group withdraws electron density, making further electrophilic substitution reactions challenging. This deactivation, however, makes the molecule susceptible to nucleophilic aromatic substitution under specific conditions.
4.2. Key Chemical Transformations
The true synthetic value of this compound lies in the reactivity of its functional groups, particularly the nitro group.
-
Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro group to a primary amine (-NH₂), yielding 6-amino-2,3,4,9-tetrahydro-1H-carbazole.[1][2] This amine is a critical building block for introducing a wide array of functionalities through diazotization, acylation, or alkylation, enabling the exploration of structure-activity relationships. This conversion is readily achieved using standard reagents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[1]
-
N-Functionalization: The indole nitrogen at the 9-position can be alkylated or acylated to introduce substituents that can modulate the compound's steric and electronic properties, as well as its lipophilicity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 50823-86-4 [smolecule.com]
- 3. wjarr.com [wjarr.com]
- 4. This compound | C12H12N2O2 | CID 258747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. Buy 6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one [smolecule.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (CAS: 50823-86-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-nitro-2,3,4,9-tetrahydro-1H-carbazole, identified by the CAS number 50823-86-4, is a heterocyclic compound built upon the privileged tetrahydrocarbazole scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules. The introduction of a nitro group at the 6-position of the carbazole ring system significantly modulates the electronic properties of the molecule, enhancing its potential for diverse pharmacological activities.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and supply of this compound, intended to serve as a valuable resource for professionals in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 50823-86-4 | [2] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 157°C | |
| Polar Surface Area | 61.6 Ų |
Synthesis of this compound
The most direct and commonly employed method for the synthesis of this compound is the electrophilic nitration of its precursor, 2,3,4,9-tetrahydro-1H-carbazole.[1][2] This reaction typically utilizes a mixture of a nitrate salt and a strong acid.
Experimental Protocol: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole (Precursor)
The precursor can be synthesized via the Borsche-Drechsel cyclization, a variation of the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine phenylhydrazine and cyclohexanone in glacial acetic acid.
-
Reflux the mixture for 5 minutes. The reaction involves the initial formation of a phenylhydrazone, which then undergoes an acid-catalyzed-sigmatropic rearrangement to form the indole ring.
-
Cool the reaction mixture to allow the 2,3,4,9-tetrahydro-1H-carbazole to crystallize.
-
Filter the solid product under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole (Yield: 88%).
Experimental Protocol: Nitration of 2,3,4,9-tetrahydro-1H-carbazole
Materials:
-
2,3,4,9-tetrahydro-1H-carbazole
-
Sodium Nitrate (NaNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
Procedure:
-
In a flask maintained at 5°C using an ice bath, dissolve sodium nitrate (1.70 g, 0.0200 M) in concentrated sulfuric acid (50 mL).
-
Prepare a solution of 2,3,4,9-tetrahydro-1H-carbazole (3.18 g, 0.0200 M) in concentrated sulfuric acid (25 mL).
-
Add the solution of 2,3,4,9-tetrahydro-1H-carbazole dropwise to the stirred sodium nitrate/sulfuric acid mixture over a period of 1 hour, ensuring the temperature remains at 5°C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional period to ensure complete reaction.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove any residual acid, and dry.
-
The crude product can be further purified by recrystallization to obtain this compound (Yield: 80%).
Biological Activities and Mechanisms of Action
Derivatives of the tetrahydrocarbazole scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2] The nitro group in this compound is a key pharmacophore that can be bioreduced in cellular environments to reactive intermediates, which can then interact with various biomolecules, leading to cytotoxic effects.[2]
Inhibition of the ERK Signaling Pathway
The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many cancers.[3][5] this compound has been identified as a dual inhibitor of phosphorylated extracellular signal-regulated kinase (pERK) and phosphorylated retinoblastoma protein (pRb), suggesting its potential as an anticancer agent. By inhibiting ERK, this compound can block the downstream signaling events that lead to uncontrolled cell growth.
Caption: Inhibition of the ERK signaling pathway by this compound.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[7] Certain derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been shown to be selective inhibitors of AChE. The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from accessing it. The active site of AChE contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[8]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is essential to handle this compound in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Suppliers
This compound and its precursor, 2,3,4,9-tetrahydro-1H-carbazole, are available from various chemical suppliers for research and development purposes.
Suppliers of this compound (CAS: 50823-86-4):
| Supplier | Website |
| Benchchem | |
| Smolecule | |
| Amerigo Scientific | [Link] |
| Aladdin Scientific | [Link] |
| MOLBASE | [Link] |
Suppliers of 2,3,4,9-tetrahydro-1H-carbazole (CAS: 942-01-8):
| Supplier | Website |
| Parchem | |
| BLDpharm | |
| ChemicalBook | |
| Aaronchem | |
| Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol | [Link] |
References
-
Kukreja, et al. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Retrieved from [Link]
-
Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013, March 5). ACG Publications. Retrieved from [Link]
-
Synthesis of 2,3,4,9-Tetrahydro-9-methyl-4-oxo-1H-carbazole-6-carboxamide. (n.d.). SynArchive. Retrieved from [Link]
-
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential. (n.d.). Retrieved from [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022, January 4). World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. (n.d.). PMC - NIH. Retrieved from [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (n.d.). MDPI. Retrieved from [Link]
-
Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. (n.d.). PubMed Central. Retrieved from [Link]
-
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. (n.d.). PMC - NIH. Retrieved from [Link]
-
Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025, September 10). PubMed Central. Retrieved from [Link]
Sources
- 1. Buy this compound | 50823-86-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ddg-pharmfac.net [ddg-pharmfac.net]
- 7. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
biological activity of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole derivatives
An In-Depth Technical Guide to the Biological Activity of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 2,3,4,9-tetrahydro-1H-carbazole (THC) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] Its rigid, tricyclic framework allows for effective interaction with various biological targets.[1] The introduction of a nitro group at the 6-position significantly modulates the electronic properties and biological activity of the THC core, creating a class of derivatives with potent and diverse therapeutic potential. This guide synthesizes the current understanding of this compound derivatives, focusing on their synthesis, primary biological activities, mechanisms of action, and the experimental protocols used for their evaluation. Key findings highlight the role of these compounds as dual inhibitors of key cancer signaling proteins and as selective inhibitors of acetylcholinesterase, positioning them as promising leads for anticancer and neuroprotective drug discovery.[2]
The 6-Nitro-Tetrahydrocarbazole Scaffold: A Chemo-Biological Overview
Carbazole and its derivatives are an important class of nitrogen-containing heterocyclic compounds found in nature and synthesized for their broad pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[3][4] The partially saturated tetrahydrocarbazole (THC) variant offers a unique three-dimensional structure that is frequently exploited in drug design.[5][6]
The Significance of the Nitro Group
The introduction of an electron-withdrawing nitro (NO₂) group at the C-6 position of the THC scaffold is a critical chemical modification. This group enhances the molecule's reactivity and can be crucial for its biological function.[1][2] In many biological systems, the nitro group can undergo bioreduction to form reactive intermediates, such as nitroso and hydroxylamino species. These intermediates can interact covalently with cellular macromolecules, a mechanism often associated with anticancer and antimicrobial effects.[1] Furthermore, the nitro group's presence influences the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Synthesis and Chemical Profile
The foundational route to this compound involves a two-step process: the formation of the THC core followed by electrophilic nitration.
Synthesis Pathway
-
Core Synthesis (Borsche-Drechsel Cyclization): The synthesis typically begins with the Fischer indole synthesis or, more specifically, the Borsche-Drechsel cyclization. This involves the acid-catalyzed condensation of phenylhydrazine with cyclohexanone to form the 1,2,3,4-tetrahydrocarbazole ring.
-
Electrophilic Nitration: The parent THC is then subjected to nitration, commonly using a mixture of nitric acid and sulfuric acid. The indole nitrogen directs the electrophilic substitution to the C-6 position (para to the nitrogen), yielding the target this compound.[2]
Key Biological Activities & Mechanisms of Action
Research has identified two primary areas of significant biological activity for 6-nitro-THC derivatives: oncology and neurodegenerative disease.
Anticancer Activity
The nitroaromatic scaffold is a known feature in many anticancer agents.[7] 6-nitro-THC derivatives exhibit potential in this area by targeting fundamental cell signaling pathways that control proliferation and survival.
-
Mechanism of Action: Studies have identified this compound as a dual inhibitor of phosphorylated extracellular signal-regulated kinase (pERK) and retinoblastoma protein (pRb).[2] The ERK signaling pathway is a critical regulator of cell division, and its hyperactivation is a hallmark of many cancers. By inhibiting pERK, these compounds can halt the signaling cascade that leads to uncontrolled cell proliferation. Inhibition of pRb, a key tumor suppressor, suggests an additional mechanism for disrupting the cell cycle.
Table 1: Representative Anticancer Activity of Carbazole Derivatives (Note: Data for closely related pyrido[4,3-b]carbazole derivatives are shown to illustrate the potential of the core structure. Specific IC50 values for 6-nitro-THC may vary.)
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference Drug (IC50, µM) |
| Derivative 3c | A549 (Human Lung) | 1.1 | Cisplatin (3.1) |
| Derivative 3c | A498 (Human Kidney) | 0.4 | Cisplatin (5.4) |
| Ellipticine | A549 (Human Lung) | 1.2 | N/A |
| Ellipticine | A498 (Human Kidney) | 1.5 | N/A |
| Data adapted from studies on related carbazole structures, demonstrating high potency.[8] |
Neuroprotective Activity
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. A primary therapeutic strategy is to inhibit the enzymes that degrade acetylcholine.
-
Mechanism of Action: 6-nitro-THC derivatives have been identified as potent and selective inhibitors of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE).[2] AChE is the primary enzyme responsible for breaking down acetylcholine in the synaptic cleft. Selective inhibition of AChE increases the concentration and duration of action of acetylcholine, enhancing neurotransmission. Selectivity over BChE is desirable to minimize peripheral side effects.
Table 2: In Vitro Cholinesterase Inhibitory Activity
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| This compound (2) | 1.12 ± 0.04 | 10.14 ± 0.08 | 9.05 |
| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (4) | 0.98 ± 0.02 | 11.21 ± 0.11 | 11.43 |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole (3) | 0.89 ± 0.01 | 12.04 ± 0.14 | 13.52 |
| Donepezil (Standard) | 0.04 ± 0.00 | 4.98 ± 0.05 | 124.5 |
| Data sourced from Kukreja et al. |
Antimicrobial Activity
While specific studies on the 6-nitro derivative are emerging, the broader class of tetrahydrocarbazoles exhibits significant antimicrobial properties.[5][9]
-
Postulated Mechanism of Action: The antimicrobial action of THCs is often attributed to the inhibition of essential bacterial pathways, such as cell wall synthesis or DNA gyrase activity.[5][9] The presence of the nitro group could confer an additional mechanism via intracellular reduction to cytotoxic reactive nitrogen species, which can damage DNA, proteins, and lipids, leading to bacterial cell death.[1] This dual-action potential makes these compounds interesting candidates for combating drug-resistant microbes.[10]
Experimental Protocols & Methodologies
The evaluation of 6-nitro-THC derivatives requires robust and validated experimental protocols. The following are standard methodologies employed in the field.
In Vitro Anticancer Assay (MTT Assay)
This colorimetric assay is a standard for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.
Causality: The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the 6-nitro-THC derivative in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 490-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Cholinesterase Inhibition Assay (Ellman's Method)
This method is the gold standard for measuring AChE and BChE activity.
Causality: The assay uses acetylthiocholine (ATChI) as a substrate for AChE. The enzyme hydrolyzes ATChI into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE (or BChE), DTNB, ATChI, and the test compounds in a phosphate buffer (pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution.
-
Inhibitor Addition: Add various concentrations of the 6-nitro-THC derivative to the wells. Include a control without any inhibitor. Incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (ATChI) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5-10 minutes using a microplate reader in kinetic mode.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile and potent class of molecules with significant therapeutic potential. Their demonstrated dual-action mechanism in cancer cell lines and selective inhibition of acetylcholinesterase provide a strong foundation for further drug development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at the N-9 position and on the carbazole ring to optimize potency and selectivity.
-
In Vivo Efficacy: Progressing lead compounds into preclinical animal models for both oncology and Alzheimer's disease to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism Elucidation: Further exploring the downstream effects of pERK and pRb inhibition and investigating the exact mechanism of antimicrobial action.
The unique chemical architecture and multi-faceted biological activity of this scaffold ensure it will remain an area of intense interest for medicinal chemists and drug discovery professionals.
References
-
Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Chaudhari, A. M., & Mahajan, D. P. (2017). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]
-
Scheme of 1,2,3,4 substituted Tetrahydrocarbazoles. (n.d.). ResearchGate. [Link]
-
Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(2), 114-124. [Link]
-
Carbazoles: Role and Functions in Fighting Diabetes. (2022). MDPI. [Link]
-
Carbazole derivatives with pharmacological properties. (n.d.). ResearchGate. [Link]
-
Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. (2022). ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(15), 4967. [Link]
-
Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. (2023). National Institutes of Health. [Link]
-
Design, Synthesis and Antimicrobial activity of some substituted tetrahydro carbazole derivatives. (2018). ResearchGate. [Link]
-
Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(3), 2127-2135. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Kukreja, G., et al. (2013). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 75(2), 152-161. [Link]
-
Synthesis and anticancer activity of new 1-substituted-6H-pyrido[4,3-b]carbazole derivatives. (2001). Bioorganic & Medicinal Chemistry, 9(10), 2793-2799. [Link]
-
Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]
-
A review on the biological potentials of carbazole and its derived products. (n.d.). IntechOpen. [Link]
-
A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. (2021). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 50823-86-4 [smolecule.com]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new 1-substituted-6H-pyrido[4,3-b]carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjarr.com [wjarr.com]
Unlocking the Therapeutic Potential of 6-Nitro-Tetrahydrocarbazoles: A Technical Guide to Key Biological Targets
Abstract
The 1,2,3,4-tetrahydrocarbazole (THC) scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of pharmacologically active compounds. Strategic modification of this core, particularly through nitration at the C-6 position, has been shown to significantly enhance and modulate its biological activity. This technical guide provides an in-depth exploration of the key therapeutic targets of 6-nitro-tetrahydrocarbazole derivatives. We will delve into the molecular mechanisms and signaling pathways implicated in their anticancer, antibacterial, and neuroprotective activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental methodologies for target validation, and an analysis of the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.
Introduction: The Significance of the 6-Nitro-Tetrahydrocarbazole Scaffold
The rigid, tricyclic framework of the tetrahydrocarbazole (THC) scaffold allows it to bind effectively to the active sites of various enzymes and proteins. The introduction of a nitro (NO₂) group at the 6-position is a critical chemical modification that profoundly alters the molecule's electronic properties and biological function. The potent electron-withdrawing nature of the nitro group decreases the electron density of the carbazole ring system, which can significantly influence interactions with biological targets.[1]
Furthermore, the nitro group is susceptible to bioreduction within cells to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to cytotoxic effects, a mechanism of particular relevance in anticancer and antimicrobial applications.[1] This guide will focus on three primary areas where 6-nitro-THC derivatives have shown significant therapeutic promise: oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Applications: Dual Inhibition of Cell Proliferation Pathways
A primary therapeutic avenue for 6-nitro-tetrahydrocarbazole derivatives is in oncology, specifically through the dual inhibition of key proteins that regulate cell proliferation and survival.
Target Identification: pERK and pRb
The Extracellular signal-regulated kinase (ERK) and the Retinoblastoma protein (Rb) are critical nodes in signaling pathways that are frequently dysregulated in cancer.[2] ERK is a terminal kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which controls cellular processes like proliferation, differentiation, and survival.[2] Rb is a tumor suppressor protein that acts as a gatekeeper of the cell cycle, preventing excessive cell growth by inhibiting the G1 to S phase transition.[2] When phosphorylated (pRb), it becomes inactive, allowing cell cycle progression.[2]
A specific derivative, N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine , has been identified as a potent dual inhibitor of both ERK phosphorylation (pERK) and Rb phosphorylation (pRb).[2]
Mechanism of Action: Halting the Cell Cycle
By simultaneously inhibiting the phosphorylation of both ERK and Rb, 6-nitro-tetrahydrocarbazole derivatives can effectively arrest the cell cycle at the G1/S checkpoint. Inhibition of pERK blocks the transmission of pro-proliferative signals downstream of the MAPK pathway, while the inhibition of pRb phosphorylation maintains Rb in its active, growth-suppressive state. This dual-pronged attack on two distinct but convergent pathways for cell proliferation makes this class of compounds particularly compelling as anticancer agents.
Logical Relationship: Anticancer Mechanism of Action
Caption: Dual inhibition of ERK and Rb phosphorylation by 6-Nitro-THCs.
Quantitative Data: Inhibitory Potency
The lead compound identified exhibits significant potency against its targets in cellular assays.
| Compound | Target | IC₅₀ (µM) | Reference |
| N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine | pERK | 5.5 | [2] |
| pRb | 4.8 | [2] |
Experimental Protocol: Western Blot for pERK and pRb Detection
This protocol outlines the standard method for validating the inhibition of ERK and Rb phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., NCI-H460 lung carcinoma) to ~80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.
-
Treat cells with varying concentrations of the 6-nitro-tetrahydrocarbazole test compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane via electroblotting.
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-ERK (Thr202/Tyr204) and phospho-Rb (Ser807/811) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total ERK and total Rb.
-
Quantify band intensities using densitometry software. The level of inhibition is determined by the decrease in the ratio of phosphorylated protein to total protein.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for pERK and pRb phosphorylation analysis.
Antibacterial Applications: Targeting Bacterial DNA Gyrase
The unique structural features of 6-nitro-tetrahydrocarbazoles also position them as promising antibacterial agents.
Target Identification: DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication.[1] Crucially, this enzyme is present in bacteria but absent in higher eukaryotes, making it an excellent and validated target for antibacterial drugs.[1]
Mechanism of Action: DNA Intercalation and Enzyme Inhibition
A proposed mechanism for the antibacterial action of 6-nitro-tetrahydrocarbazoles involves the intercalation of the planar carbazole ring system between the base pairs of bacterial DNA.[1] This insertion distorts the DNA double helix, which can physically obstruct the binding and function of DNA gyrase. This disruption of DNA supercoiling ultimately inhibits DNA replication and transcription, leading to bacterial cell death. The nitro group is thought to enhance this activity, potentially through favorable electronic interactions or by forming reactive intermediates upon reduction that can damage DNA or the enzyme itself.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
While specific MIC data for 6-nitro-tetrahydrocarbazoles against common bacterial strains are not extensively reported in the literature, structurally related 6-nitro-benzo[g]indazole derivatives have demonstrated activity, suggesting the potential of this scaffold.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-Nitro-benzo[g]indazoles | Neisseria gonorrhoeae | 62.5 - 250 | [3] |
Further research is required to establish the specific MIC values of 6-nitro-tetrahydrocarbazole derivatives against key pathogens like Staphylococcus aureus and Escherichia coli.
Experimental Protocol: DNA Gyrase Supercoiling Assay
This in vitro assay directly measures the enzymatic activity of DNA gyrase and its inhibition by test compounds.
1. Reaction Setup:
-
On ice, prepare a master mix containing reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT), ATP, and relaxed plasmid DNA (e.g., pBR322) as the substrate.
-
Aliquot the master mix into reaction tubes.
-
Add the 6-nitro-tetrahydrocarbazole test compound at various concentrations to the tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
2. Enzymatic Reaction:
-
Add a defined amount of purified E. coli DNA gyrase to each tube (except the negative control).
-
Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
3. Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform gel electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster through the gel than relaxed DNA.
4. Visualization and Quantification:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light.
-
The degree of inhibition is determined by the reduction in the amount of the supercoiled DNA band compared to the positive control. The IC₅₀ value can be calculated by quantifying the band intensities at different inhibitor concentrations.
Neuroprotective Applications: Acetylcholinesterase Inhibition
Derivatives of the THC scaffold have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease.
Target Identification: Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems. Its primary function is to hydrolyze the neurotransmitter acetylcholine (ACh), terminating the signal at cholinergic synapses. In Alzheimer's disease, there is a decline in cholinergic neurotransmission. Inhibiting AChE increases the concentration and duration of action of ACh in the synaptic cleft, which can lead to symptomatic improvement.
Mechanism of Action
THC derivatives can act as inhibitors of AChE, likely by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. The rigid carbazole structure can fit into the narrow gorge of the AChE active site. While specific data for 6-nitro derivatives is limited, a 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole has been identified as a selective AChE inhibitor, suggesting the 6-nitro substitution is compatible with this activity.
Experimental Protocol: Ellman's Method for AChE Inhibition
The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring AChE activity.
1. Reagent Preparation:
-
Prepare a phosphate buffer (0.1 M, pH 8.0).
-
Prepare solutions of Acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.
-
Prepare a solution of purified AChE (from electric eel or human recombinant).
-
Prepare serial dilutions of the 6-nitro-tetrahydrocarbazole test compound.
2. Assay Procedure (96-well plate format):
-
In a 96-well plate, set up wells for blank (buffer only), control (enzyme, no inhibitor), and test compounds (enzyme + inhibitor at various concentrations).
-
Add buffer, AChE solution, and the test compound or vehicle to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DTNB and ATCI solutions to all wells.
3. Measurement and Data Analysis:
-
Measure the absorbance at 412 nm kinetically over a period of 10-15 minutes using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine product of ATCI hydrolysis.
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Synthesis and Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of 6-nitro-tetrahydrocarbazoles is intrinsically linked to their chemical structure. Understanding these relationships is key to designing more potent and selective inhibitors.
Representative Synthesis: Fischer Indole Synthesis
The Fischer indole synthesis is the most common and versatile method for preparing the tetrahydrocarbazole scaffold.
Protocol: Synthesis of 6-Nitro-1,2,3,4-tetrahydrocarbazole
1. Hydrazone Formation:
-
Dissolve 4-nitrophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent like glacial acetic acid or ethanol in a round-bottom flask.
-
Add cyclohexanone (1.1 equivalents) dropwise to the stirring solution at room temperature.
-
The reaction mixture is stirred, often with gentle heating, to form the corresponding 4-nitrophenylhydrazone.
2. Cyclization:
-
Add an acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid like ZnCl₂).
-
Heat the mixture to reflux (typically 80-120°C) for 1-3 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 6-nitro-1,2,3,4-tetrahydrocarbazole.
Key SAR Observations
-
The Nitro Group: The presence and position of the nitro group are critical. At the C-6 position, it acts as a potent electron-withdrawing group, which is often crucial for cytotoxic and antibacterial activity.[1] This is likely due to its ability to be bio-reduced to reactive species that can damage cellular components.
-
Substitutions on the Saturated Ring: Modifications on the tetrahydro- portion of the scaffold, such as the N-(3-methylcyclopentyl) group in the dual pERK/pRb inhibitor, are key for optimizing binding affinity and selectivity for specific protein targets.[2]
-
N-9 Substitution: Alkylation or arylation at the indole nitrogen (N-9) can significantly impact physicochemical properties like solubility and lipophilicity, as well as target engagement. For example, a methyl group at N-9 was present in a selective AChE inhibitor.
Conclusion and Future Directions
6-Nitro-tetrahydrocarbazole derivatives represent a versatile and highly promising scaffold for the development of novel therapeutics. The evidence strongly points to their potential as anticancer agents through the dual inhibition of pERK and pRb, as antibacterial agents targeting DNA gyrase, and as neuroprotective agents via AChE inhibition. The synthetic tractability of the THC core allows for extensive chemical modification, providing a rich landscape for optimizing potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Expansion of SAR studies to build a more comprehensive understanding of how specific substitutions influence activity against each target class.
-
Generation of more extensive quantitative data , including a broader panel of cancer cell lines, clinically relevant bacterial strains (including resistant strains), and other relevant enzymes.
-
In vivo efficacy studies in appropriate animal models to validate the therapeutic potential of lead compounds identified through in vitro screening.
-
Exploration of other potential targets , as the broad bioactivity profile of the THC scaffold suggests that other therapeutic applications may yet be discovered.
By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 6-nitro-tetrahydrocarbazoles, paving the way for the development of new and effective medicines.
References
-
Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity . MDPI. [Link]
-
Discovery of tetrahydrocarbazoles as dual pERK and pRb inhibitors . PubMed. [Link]
Sources
The Nitro Group's Pivotal Role in the Bioactivity of Carbazole Compounds: A Technical Guide
This guide provides an in-depth exploration of the multifaceted role of the nitro group in modulating the biological activity of carbazole compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand the chemical nuances that drive the therapeutic potential of this important class of heterocyclic compounds.
Introduction: The Carbazole Scaffold and the Influence of the Nitro Group
Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive molecules.[1][2][3] Its rigid, planar structure and electron-rich nature make it an ideal framework for developing therapeutic agents with a wide range of activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][2][4][5][6] The biological profile of carbazole derivatives can be significantly modulated by the introduction of various substituents, among which the nitro (NO₂) group plays a particularly critical and complex role.[7]
The nitro group is a small, highly electron-withdrawing moiety that profoundly alters the physicochemical properties of the carbazole ring.[7][8] Its presence can influence the molecule's polarity, electron distribution, and ability to participate in intermolecular interactions, thereby impacting its pharmacokinetic and pharmacodynamic profiles.[9][10][11][12] While often associated with toxicity, the nitro group is also a key pharmacophore in many approved drugs, highlighting its dual nature in drug design.[13][14] This guide will dissect the intricate ways in which the nitro group dictates the bioactivity of carbazole compounds, from its influence on molecular interactions to its role in complex biological mechanisms.
Mechanistic Insights: The Dual Functionality of the Nitro Group
The influence of the nitro group on the bioactivity of carbazoles is not merely a matter of altering steric or electronic properties. It actively participates in the mechanism of action, often through a process of bioreductive activation.[8][15][16] This dual functionality as both a modulating substituent and a reactive center is key to its importance.
The Nitro Group as a Pharmacophore: Enhancing Receptor Interactions
The strong electron-withdrawing nature of the nitro group can create specific points of interaction with biological targets.[9] For instance, it can engage in hydrogen bonding and other electrostatic interactions with amino acid residues in enzyme active sites or receptors, thereby enhancing binding affinity and potency.[9] The position of the nitro group on the carbazole scaffold is crucial, as it determines the spatial orientation of these interactions and can lead to significant differences in biological activity and selectivity.[17]
Bioreductive Activation: A Key to Selective Toxicity
A hallmark of many nitroaromatic compounds, including nitrocarbazoles, is their ability to undergo bioreductive activation.[8][16][18] This process, often catalyzed by nitroreductase enzymes present in microorganisms or hypoxic tumor cells, involves the stepwise reduction of the nitro group to form highly reactive intermediates such as nitroso and hydroxylamine derivatives.[8][14][15] These reactive species can then covalently modify critical biomolecules like DNA and proteins, leading to cytotoxicity.[9][19] This mechanism can confer selectivity, as the activating enzymes may be more abundant in target cells (e.g., bacteria or cancer cells in low-oxygen environments) than in healthy host cells.[18]
Below is a diagram illustrating the general pathway of bioreductive activation of a nitroaromatic compound.
Caption: General pathway of bioreductive activation of nitroaromatic compounds.
Anticancer Activity of Nitrocarbazole Derivatives
Carbazole derivatives have long been investigated for their anticancer properties.[6][20] The introduction of a nitro group has been shown to be a viable strategy for enhancing the cytotoxic effects of these compounds against various cancer cell lines.[21]
Modulation of Cytotoxicity by Nitro Group Position
Research has demonstrated that the position of the nitro group on the carbazole ring significantly impacts anticancer activity and selectivity.[17] For instance, a study on a series of nitrocarbazole analogues revealed that 2-nitrocarbazole exhibited potent cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values of 7.0 µM and 11.6 µM, respectively.[17][20][22] Notably, this compound showed minimal toxicity towards the normal MCF-10A cell line.[17][20][22] In contrast, 3-nitrocarbazole and 2,3-dinitrocarbazole, while also active against the cancer cell lines, displayed significant cytotoxicity towards the normal cells, suggesting that the 2-position may be favorable for achieving a better therapeutic window.[17]
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MCF-10A IC₅₀ (µM) |
| 2-Nitrocarbazole | 7.0 ± 1.0 | 11.6 ± 0.8 | > 200 |
| 3-Nitrocarbazole | 3.4 ± 1.3 | 12.2 ± 1.2 | Toxic |
| 2,3-Dinitrocarbazole | 5.4 ± 1.1 | 14.4 ± 0.9 | Toxic |
| Ellipticine (Reference) | 1.9 ± 0.5 | 1.3 ± 0.9 | 1.2 ± 0.7 |
| Data synthesized from a study on nitrocarbazole analogues.[17] |
Mechanism of Anticancer Action
The anticancer mechanism of nitrocarbazoles can be multifaceted. For 2-nitrocarbazole, studies have indicated that it acts as a microtubule-targeting agent, disrupting tubulin organization and leading to cell cycle arrest and apoptosis.[17][20][22] This mode of action is similar to that of established anticancer drugs like vinblastine.[22] The ability of nitrocarbazoles to be selectively activated in the hypoxic environment of solid tumors further enhances their potential as anticancer agents.[18]
The following diagram illustrates a simplified workflow for screening the anticancer activity of nitrocarbazole compounds.
Sources
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi-res.com [mdpi-res.com]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. svedbergopen.com [svedbergopen.com]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment [unige.iris.cineca.it]
- 21. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole using Pd/C
This document provides a comprehensive technical guide for the catalytic hydrogenation of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole to its corresponding amine, 6-amino-2,3,4,9-tetrahydro-1H-carbazole. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates, including potential agents for Alzheimer's disease. The protocol emphasizes safety, efficiency, and reproducibility, drawing upon established principles of heterogeneous catalysis.
Scientific Principle and Mechanism
Catalytic hydrogenation is a reduction reaction that involves the addition of hydrogen (H₂) across a functional group, in this case, a nitro group, in the presence of a metal catalyst.[1] Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this transformation due to its high activity, selectivity, and ease of handling.[1][2]
The reaction occurs on the surface of the palladium catalyst.[1] The process involves several key steps:
-
Adsorption: Gaseous hydrogen (H₂) adsorbs onto the surface of the finely divided palladium metal.[1]
-
Dissociation: The H-H bond is cleaved, forming reactive palladium-hydride species on the surface.[1]
-
Substrate Adsorption: The nitroarene, this compound, adsorbs onto the catalyst surface in proximity to the activated hydrogen.
-
Hydrogen Transfer: A stepwise transfer of hydrogen atoms from the palladium surface to the nitro group occurs, leading to a series of intermediates (such as nitroso and hydroxylamine species) that are rapidly reduced to the final amine.
-
Desorption: The final product, 6-amino-2,3,4,9-tetrahydro-1H-carbazole, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The overall reaction is highly exothermic and selective for the reduction of the nitro group, typically leaving other reducible functionalities within the molecule, such as aromatic rings, intact under mild conditions.[1][2]
Critical Safety Considerations
Catalytic hydrogenation presents significant fire and explosion hazards that must be rigorously managed.[3][4][5]
-
Pyrophoric Catalyst: Palladium on carbon (Pd/C) is a finely divided metal powder that can be pyrophoric, especially after use when it is saturated with hydrogen.[3][4][5] It can ignite flammable solvents upon contact with air.[4][5] The catalyst must always be handled under an inert atmosphere (Nitrogen or Argon) when dry and should never be added to a flask containing an oxygen/hydrogen mixture.[1][6]
-
Flammable Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air.[3][6] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[4][5]
-
Pressure: While this protocol describes an atmospheric pressure setup, any reactions under pressure must use certified equipment (e.g., a Parr shaker) and be conducted behind a blast shield.[4]
-
Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.[5]
Emergency Preparedness:
-
Keep a Class D fire extinguisher (for combustible metals) or sand readily available. Do not use water on a metal fire.[4][5]
-
Have a watch glass or beaker of appropriate size on hand to smother small fires in a flask opening.[3]
Experimental Protocol
This protocol details the reduction of this compound at atmospheric pressure using a hydrogen-filled balloon.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | Reagent Grade, >98% | Sigma-Aldrich, Alfa Aesar | Starting material. |
| Palladium on Carbon (10% Pd, dry basis) | Catalyst Grade | Sigma-Aldrich, Strem | Ensure it is from a reputable source. 5% Pd/C can also be used. |
| Ethanol (EtOH) or Methanol (MeOH) | Anhydrous | Fisher Scientific | Protic solvents generally accelerate the reaction.[6] |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For TLC and workup. |
| Hexane | ACS Grade | VWR | For TLC. |
| Celite® 545 | Filtration Aid | Sigma-Aldrich | For catalyst filtration. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Airgas | For inerting the reaction vessel. |
| Hydrogen (H₂) | High Purity | Airgas | Reducing agent. |
Equipment
-
Three-neck round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stir plate and stir bar
-
Gas inlet adapter with stopcock
-
Rubber septa
-
Hydrogen-filled balloon (use a double-layered balloon for better H₂ retention)[6]
-
Vacuum/Inert Gas Manifold
-
Büchner funnel and filter flask
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
The following workflow diagram outlines the key phases of the protocol.
Caption: Experimental workflow for Pd/C catalytic hydrogenation.
-
Vessel Preparation: Assemble a dry three-neck round-bottom flask with a magnetic stir bar. Equip it with a gas inlet adapter connected to a nitrogen/vacuum manifold and seal the other necks with rubber septa. Place the entire setup in a fume hood.[3][4]
-
Inerting the Atmosphere: Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[3][4]
-
Catalyst Addition: Under a positive flow of nitrogen, carefully weigh and add the 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) to the flask. Causality: Adding the catalyst first to a dry, inert flask prevents any potential ignition of solvent vapors.[6]
-
Solvent and Substrate Addition: While maintaining the nitrogen counterflow, add the solvent (e.g., ethanol) via cannula or syringe.[3] Once the catalyst is slurried, add the this compound.
-
Hydrogen Introduction: Begin vigorous stirring. The reaction is often mass-transfer limited, so efficient stirring is crucial for good rates.[1] Evacuate the flask just until the solvent begins to bubble gently, and then carefully backfill with hydrogen from the balloon. Repeat this purge-and-fill cycle three times to ensure the atmosphere is saturated with hydrogen.[4]
-
Reaction Execution: Leave the reaction stirring vigorously under the positive pressure of the hydrogen balloon. The reaction is typically run at room temperature.
-
Monitoring the Reaction: To monitor progress, briefly switch the atmosphere back to nitrogen.[3] Withdraw a small aliquot via syringe, filter it through a small plug of cotton or Celite to remove the catalyst, and spot it on a TLC plate. A typical eluent system is 30-50% ethyl acetate in hexane. The product, being more polar, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by UV light.
-
Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen for several minutes to remove all residual hydrogen.[3]
-
Filtration: Prepare a small pad of Celite (approx. 1-2 cm thick) in a Büchner funnel. Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[6] Wash the Celite pad with a small amount of the reaction solvent (e.g., ethanol or methanol). Safety: Do not allow the Celite pad with the used catalyst to dry out, as it is highly pyrophoric.[3][6] Immediately after filtration, quench the Celite pad with water and transfer it to a designated, clearly labeled waste container for used hydrogenation catalysts.[3]
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 6-amino-2,3,4,9-tetrahydro-1H-carbazole can be purified by recrystallization from ethanol to yield brownish-red crystals.
Characterization and Expected Results
The successful synthesis of 6-amino-2,3,4,9-tetrahydro-1H-carbazole can be confirmed by standard analytical techniques.
| Parameter | Expected Value/Observation | Source |
| Yield | 74% | |
| Appearance | Brownish-red crystals | |
| Melting Point | 134°C | |
| ¹H NMR (400MHz, DMSO-d₆) | δ 7.4 (s, 1H, N-H), 7.28 (s, 2H, N-H), 7.01 (d, 1H, Ar H), 6.77 (d, 1H, Ar H), 6.57 (s, 1H, Ar H), 2.71-2.43 (m, 4H, Aliphatic H), 1.92-1.90 (m, 4H, Aliphatic H) | |
| Mass Spectrometry (ESI) | [M+1]⁺: 187.04 | |
| IR (KBr) | 3389 and 3214, 2917, 1420, 1325, 735, 686 cm⁻¹ |
Troubleshooting and Field Insights
-
Stalled Reaction: If the reaction stalls (as observed by TLC), the most common causes are an inactive catalyst, poor stirring, or a leak in the hydrogen balloon. The catalyst may be old or poisoned. Ensure the stir rate is sufficient to suspend the catalyst powder throughout the solution.
-
Catalyst Fire During Workup: A small fire on the Celite pad during filtration indicates it was exposed to air while still active and saturated with hydrogen. Quench the pad with water immediately. For future runs, ensure the pad is kept wet with solvent during filtration and is quenched promptly.[3]
-
Low Yields: In addition to a stalled reaction, low yields can result from product adsorption onto the catalyst or Celite. Ensure the filter cake is washed thoroughly with fresh solvent.
-
Alternative Hydrogen Sources: For labs not equipped for handling hydrogen gas, catalytic transfer hydrogenation is an excellent alternative.[2] Hydrogen donors like ammonium formate or hydrazine hydrate can be used in conjunction with Pd/C to generate hydrogen in situ, which can be a safer option.[2][7]
References
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]
-
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). NOPR. [Link]
-
Hydrogenation SOP. (n.d.). University of Wisconsin-Madison. [Link]
-
Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. (2010). The Sarpong Group, University of California, Berkeley. [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Maruoka Group, Kyoto University. [Link]
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022). RSC Publishing. [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). National Institutes of Health (NIH). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. sarponggroup.com [sarponggroup.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. pubs.rsc.org [pubs.rsc.org]
Introduction: The Strategic Importance of Aminocarbazoles
An Application Guide for the Chemoselective Reduction of Nitrocarbazoles using Tin(II) Chloride
In the landscape of modern drug discovery, the carbazole nucleus is a privileged scaffold, forming the core of numerous biologically active compounds. From the anti-cancer agent ellipticine to the anti-inflammatory drug carprofen, carbazole derivatives have demonstrated significant therapeutic potential.[1] A crucial gateway to this chemical diversity is the synthesis of aminocarbazoles, versatile intermediates that serve as foundational building blocks for a vast array of more complex molecules.[2] These amines are pivotal in constructing fused heterocyclic systems like pyridocarbazoles and indolocarbazoles, which exhibit activities ranging from DNA intercalation to anti-HIV properties.[2] Furthermore, aminocarbazole derivatives have been investigated as agents capable of reactivating mutant p53, a key tumor suppressor, highlighting their direct relevance in oncology research.[3]
The transformation of nitrocarbazoles to their corresponding amino derivatives is, therefore, a cornerstone reaction. While numerous reduction methods exist, the use of tin(II) chloride (stannous chloride, SnCl₂) stands out for its remarkable chemoselectivity and mild reaction conditions.[4][5] Unlike catalytic hydrogenation, which can inadvertently reduce other functional groups, or harsher metal-acid systems, SnCl₂ offers a reliable method for selectively targeting the nitro group in the presence of sensitive moieties such as esters, ketones, nitriles, and halogens.[5][6] This application note provides an in-depth guide to the theory, practical application, and optimization of this essential synthetic transformation.
Pillar 1: The Scientific Rationale—Mechanism and Causality
Understanding the underlying mechanism is paramount to mastering any protocol. The reduction of a nitro group by SnCl₂ is not a simple, single-step event but a cascade of electron and proton transfers.
The Sn(II) ion is the primary reducing agent, donating electrons to the electron-deficient nitro group. The overall stoichiometry for the reduction of an aromatic nitro compound (ArNO₂) to the corresponding amine (ArNH₂) requires three equivalents of Sn(II) for every one equivalent of the nitro group. The balanced reaction in acidic media is:
ArNO₂ + 3SnCl₂ + 7H⁺ → ArNH₃⁺ + 3SnCl₄ + 2H₂O
The reaction proceeds through several intermediates, including the nitroso (-NO) and hydroxylamine (-NHOH) species, before reaching the final amine.[7] A proton source is essential to facilitate this process. While classic protocols often use concentrated hydrochloric acid (HCl), the widely used SnCl₂ dihydrate (SnCl₂·2H₂O) can often proceed effectively in alcoholic solvents like ethanol, which can act as the necessary proton donor under thermal conditions.[5][6]
The key advantage—chemoselectivity —stems from the moderate reduction potential of Sn(II), which is sufficient to reduce the highly electrophilic nitro group but typically insufficient to affect less reactive functionalities like carbonyls or nitriles under the same conditions.[6][8]
Caption: Simplified pathway for the reduction of a nitro group by SnCl₂.
Pillar 2: Self-Validating Protocols for Aminocarbazole Synthesis
A robust protocol is one that is reproducible and includes clear checkpoints for validation. The following section details a general procedure, key experimental parameters, and a critical troubleshooting guide.
Table 1: Key Experimental Parameters and Considerations
| Parameter | Typical Choice(s) | Rationale & Field Insights |
| Tin Reagent | SnCl₂·2H₂O | The dihydrate is stable, easy to handle, and often sufficiently reactive. Anhydrous SnCl₂ can be used but is more moisture-sensitive.[5][6] |
| Equivalents | 4-10 eq. | A stoichiometric excess is crucial to drive the reaction to completion and overcome any potential oxidation of the reagent by atmospheric oxygen. 5 equivalents is a common starting point.[5][9] |
| Solvent | Ethanol, Ethyl Acetate | Ethanol is an excellent choice as it dissolves the reagents and can act as a proton source. Ethyl acetate is an alternative for substrates with poor solubility in alcohol.[5][6] |
| Temperature | 50°C to Reflux | Heating accelerates the reaction. Refluxing in ethanol (~78°C) is common to ensure completion within a reasonable timeframe (typically 1-4 hours).[5][10] |
| Atmosphere | Air or Inert (N₂, Ar) | For most substrates, the reaction can be run open to the air. For highly sensitive molecules or to prevent any side reactions, an inert atmosphere can be used. |
| Monitoring | Thin Layer Chromatography (TLC) | Essential for validation. Compare the reaction mixture to a spot of the starting nitrocarbazole. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates reaction completion. |
Detailed Experimental Protocol: Reduction of 3-Nitro-9-ethylcarbazole
This protocol provides a representative step-by-step methodology. Researchers should adapt molar quantities based on their specific substrate.
Materials:
-
3-Nitro-9-ethylcarbazole (1 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)[5]
-
Absolute Ethanol
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
TLC plates (silica gel) and developing chamber
Caption: General experimental workflow for SnCl₂ reduction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 3-nitro-9-ethylcarbazole (e.g., 2.40 g, 10.0 mmol) in absolute ethanol (50 mL). To this solution, add tin(II) chloride dihydrate (e.g., 11.28 g, 50.0 mmol, 5 eq.) in one portion.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting nitrocarbazole spot has been fully consumed, typically within 1-3 hours.
-
Workup - The Critical Step: a. Allow the reaction mixture to cool to room temperature. b. Slowly and carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate (approx. 100 mL) while stirring. A thick, white precipitate of tin salts will form. c. Crucial Insight: To resolve the often problematic tin precipitate/emulsion, add 50% aqueous NaOH dropwise until the pH is >10 and the precipitate redissolves to form a clearer, biphasic solution. Tin hydroxides are amphoteric and will dissolve in strong base to form soluble stannates.[11] This step is vital for efficient extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: a. Combine the organic layers and wash with brine (1 x 50 mL). b. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-amino-9-ethylcarbazole. c. If necessary, purify the crude product by flash column chromatography on silica gel.
Pillar 3: Troubleshooting and Safety
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient SnCl₂; Insufficient reaction time/temperature; Inactive reagent. | Add another 1-2 equivalents of SnCl₂ and continue heating. Ensure the reagent is from a reliable source and has been stored properly. |
| Difficult Workup (Persistent Emulsion/Precipitate) | Incomplete neutralization or formation of insoluble tin hydroxides. | The most common issue. Add excess strong base (50% NaOH) until the precipitate dissolves.[11] Warming the mixture gently may also help. |
| Low Yield | Product trapped in the tin precipitate; Product is partially water-soluble (as a salt). | Ensure complete dissolution of tin salts during workup before extraction. Perform multiple, thorough extractions of the aqueous layer. |
| Unexpected Side Products | Chlorination of the aromatic ring. | This is rare with SnCl₂·2H₂O in ethanol but can occur with anhydrous SnCl₂ in the presence of strong acid.[12] Ensure the correct reagent and conditions are used. |
Safety and Handling Precautions
-
Tin(II) Chloride: SnCl₂ is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled and may cause an allergic skin reaction.[13] Always handle in a well-ventilated fume hood.
-
Nitroaromatics: Many nitroaromatic compounds are toxic and should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[14][15]
-
Waste Disposal: Tin-containing waste is considered hazardous. Dispose of all aqueous and solid waste according to institutional and local environmental regulations. Do not pour down the drain.
References
-
Reduction of aromatic nitro compounds using Sn and HCl gives ; askIITians; [Link]
-
Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 ; National Institutes of Health (NIH); [Link]
-
Applications of aminocarbazoles in heterocyclic synthesis ; Arkivoc; [Link]
-
Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE ; Vedantu; [Link]
-
The reduction of aromatic nitro compounds with anhydrous stannous chloride ; Digital Commons @ NJIT; [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation ; SciSpace; [Link]
-
Nitro Reduction - Common Conditions ; Organic Chemistry Portal; [Link]
-
What groups can be reduced by Sn/HCl? ; Chemistry Stack Exchange; [Link]
-
Tin(II) chloride dihydrate - Safety ; Penta chemicals; [Link]
-
MATERIAL SAFETY DATA SHEET Tin(II) chloride ; Exposome-Explorer; [Link]
-
How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? ; Chemistry Stack Exchange; [Link]
-
what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? ; ResearchGate; [Link]
-
What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? ; ResearchGate; [Link]
-
Sn2+ reduction ; ACS GCI Pharmaceutical Roundtable Reagent Guides; [Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium ; Science Primary Literature; [Link]
-
Carbazole Derivatives as Potential Antimicrobial Agents ; MDPI; [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. "The reduction of aromatic nitro compounds with anhydrous stannous chlo" by Raymond Albert Unnasch [digitalcommons.njit.edu]
- 13. Tin(II) Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. noahchemicals.com [noahchemicals.com]
Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors from 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis and evaluation of novel acetylcholinesterase (AChE) inhibitors derived from the versatile starting material, 6-nitro-2,3,4,9-tetrahydro-1H-carbazole. The tetrahydrocarbazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds, particularly those targeting the central nervous system.[1] This document details the strategic rationale, step-by-step synthetic protocols, and bio-evaluation methodologies intended for researchers, medicinal chemists, and professionals in drug development. We will explore the chemical logic behind the multi-step synthesis, from the formation of the core carbazole ring system to the strategic functionalization that imparts biological activity.
Introduction: The Rationale for Carbazole-Based AChE Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a significant decline in cognitive function. The "cholinergic hypothesis," one of the primary theories explaining AD pathology, posits that this cognitive decline is substantially linked to a deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the key enzyme responsible for the hydrolytic degradation of ACh in the synaptic cleft. Consequently, inhibiting AChE increases the concentration and duration of action of ACh, offering a viable therapeutic strategy for the symptomatic treatment of AD.[2]
Several FDA-approved drugs, such as Donepezil and Tacrine, are AChE inhibitors.[3] The 2,3,4,9-tetrahydro-1H-carbazole core is structurally related to tacrine and has been identified as a promising scaffold for developing new, potentially more selective and less toxic anti-Alzheimer's agents.[4] The strategic placement of a nitro group at the 6-position of this scaffold provides a versatile chemical handle. This nitro group can be readily reduced to a primary amine, which serves as a key nucleophilic point for introducing diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR).
This guide focuses on a synthetic pathway that begins with the construction of the 2,3,4,9-tetrahydro-1H-carbazole ring, followed by nitration to yield the pivotal intermediate, this compound. Subsequent reduction and derivatization steps are detailed to generate a library of potential AChE inhibitors.
Overall Synthetic Strategy
The synthetic approach is designed as a logical sequence of established organic reactions. The primary goal is to first construct the core heterocyclic system, introduce the key functional group handle (the nitro group), and then elaborate on it to produce the final target molecules.
Caption: General workflow for the synthesis and evaluation of AChE inhibitors.
Detailed Experimental Protocols
Trustworthiness Note: The following protocols are based on established and published methodologies.[1][5] All reactions involving strong acids and volatile organic solvents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole (1)
This foundational step utilizes the Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis, to construct the tricyclic carbazole core.[6]
-
Materials and Reagents:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Ice bath, round-bottom flask (RBF), magnetic stirrer, reflux condenser.
-
-
Procedure:
-
In a 250 mL RBF, combine phenylhydrazine (0.1 mol) and cyclohexanone (0.1 mol) in glacial acetic acid (50 mL).
-
Stir the mixture at room temperature for 30 minutes. The formation of the intermediate phenylhydrazone is often exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).
-
After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 200 mL of ice-cold water with constant stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude solid from ethanol to obtain pure 2,3,4,9-tetrahydro-1H-carbazole as a crystalline solid.
-
Protocol 2: Synthesis of this compound (2)
This step involves the electrophilic aromatic substitution (nitration) of the carbazole core. The 6-position is electronically favored for substitution.[1][5]
-
Materials and Reagents:
-
2,3,4,9-Tetrahydro-1H-carbazole (1)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol
-
Ice bath, beaker, magnetic stirrer.
-
-
Procedure:
-
In a 250 mL beaker, carefully dissolve 2,3,4,9-tetrahydro-1H-carbazole (0.05 mol) in concentrated sulfuric acid (50 mL) while cooling in an ice bath. The temperature should be maintained between 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (0.055 mol) in concentrated sulfuric acid (25 mL), also maintaining the temperature at 0-5 °C.
-
Add the sodium nitrite solution dropwise to the carbazole solution over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.
-
Slowly pour the reaction mixture onto 500 g of crushed ice. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from methanol to yield pure this compound (2).
-
Characterization Data (Expected): Yield: 80%. m.p. 157°C. IR (KBr): 3373 (N-H), 1516, 1324 (NO₂). ¹H NMR (400MHz, DMSO-d₆): δ 8.41 (d, 1H, N-H), 8.23 (s, 1H, Ar-H), 8.03 (dd, 1H, Ar-H), 7.26 (d, 1H, Ar-H), 2.74-2.68 (m, 4H), 1.92-1.79 (m, 4H). MS (ESI): 217.05 [M+1]⁺.
-
Protocol 3: Synthesis of 6-Amino-2,3,4,9-tetrahydro-1H-carbazole (3)
The conversion of the electron-withdrawing nitro group to an electron-donating amino group is a critical transformation, creating the key intermediate for further derivatization.[1]
-
Materials and Reagents:
-
This compound (2)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ammonium Hydroxide (NH₄OH) solution
-
Ethyl acetate
-
-
Procedure:
-
Suspend the nitro-carbazole (2) (0.02 mol) in a mixture of ethanol (100 mL) and water (20 mL) in a 250 mL RBF.
-
Add iron powder (0.1 mol) to the suspension.
-
Heat the mixture to reflux and then add concentrated HCl (2 mL) dropwise.
-
Continue refluxing for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron residues.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and basify by adding ammonium hydroxide solution until the pH is ~9-10.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amino-carbazole (3).
-
Purify the product by column chromatography or recrystallization.
-
Characterization Data (Expected): Yield: 74%. m.p. 134°C.
-
Protocol 4: Example Derivatization - Synthesis of N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine (4)
This protocol exemplifies how the versatile 6-amino intermediate can be functionalized via reductive amination to introduce an alkyl chain, a common strategy to modulate lipophilicity and target engagement.
-
Materials and Reagents:
-
6-Amino-2,3,4,9-tetrahydro-1H-carbazole (3)
-
Butyraldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the amino-carbazole (3) (0.01 mol) and butyraldehyde (0.012 mol) in anhydrous DCM (50 mL).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (0.015 mol) portion-wise to the mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the final N-butyl derivative (4).
-
Biological Evaluation Protocol
Protocol 5: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a rapid, sensitive, and widely adopted colorimetric assay to measure cholinesterase activity.[7]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color formation.
Caption: Principle of the Ellman's method for AChE activity measurement.
-
Reagents and Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB Solution: 3.96 mg of DTNB in 10 mL of phosphate buffer.
-
ATCI Solution (Substrate): 1.45 mg of acetylthiocholine iodide in 1 mL of deionized water.
-
AChE Solution: Electric eel AChE (Type VI-S, Sigma-Aldrich) solution prepared in buffer.
-
Test Compounds: Stock solutions prepared in DMSO, then diluted with buffer.
-
Positive Control: Donepezil.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer (pH 8.0).
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the test compound solution at various concentrations. For the control wells, add 10 µL of buffer/DMSO.
-
Add 20 µL of AChE solution and incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Data Presentation and Structure-Activity Insights
Systematic modification of the 6-amino-2,3,4,9-tetrahydro-1H-carbazole core allows for the exploration of structure-activity relationships (SAR). The following table summarizes inhibitory data for key compounds reported in the literature.
| Compound ID | Structure Description | Target | IC₅₀ (µM) | Selectivity | Reference |
| 2 | 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | AChE | - (Active) | Selective for AChE | [8] |
| 3 | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | AChE | - (Active) | Selective for AChE | |
| 4 | N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | AChE | - (Active) | Selective for AChE | |
| Donepezil | Standard Drug | AChE | ~0.02 | Selective for AChE | [3] |
Note: Specific IC₅₀ values for compounds 2, 3, and 4 were identified as active and selective but not quantified in the primary source. They were proposed as leads for future studies.
Key SAR Insights:
-
The 6-Position: The presence of an amino group at the 6-position appears crucial for activity, serving as an anchor point for modifications.
-
N-Alkylation: Adding alkyl chains to the 6-amino group, such as the butyl group in compound 4 , can modulate activity. This is likely due to changes in lipophilicity, which affects blood-brain barrier penetration, and interactions with hydrophobic pockets within the AChE active site.
-
The 9-Position: Substitution at the N9 position of the carbazole ring (e.g., the methyl group in compound 2 ) also influences activity and selectivity, suggesting this position can be exploited to fine-tune the pharmacological profile.
Molecular modeling studies suggest that these inhibitors interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, acting as mixed-type inhibitors.[9] This dual-site binding is a desirable characteristic for potential anti-Alzheimer's drugs.
References
-
Kukreja, H., Chugh, R., Singh, J., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. NIScPR Online Periodical Repository. [Link]
-
Request PDF. (2025). Synthesis, Biological Evaluation and Molecular Modeling Studies of Novel Carbazole-Benzylpiperazine Hybrids as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. ResearchGate. [Link]
-
PubMed. (2018). Design, Synthesis, and Biological Evaluation of Selective and Potent Carbazole-based Butyrylcholinesterase Inhibitors. National Center for Biotechnology Information. [Link]
-
NIScPR Online Periodical Repository. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. NIScPR. [Link]
-
PubMed. (n.d.). Recent developments in the synthesis of acetylcholinesterase inhibitors. National Center for Biotechnology Information. [Link]
-
NIScPR Online Periodical Repository. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. NIScPR. [Link]
-
NIScPR Online Periodical Repository. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. NIScPR. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
PubMed Central. (2024). A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis of tacrine analogues 7a–l. ResearchGate. [Link]
-
Plymouth Electronic Archive and Research Library. (2024). Synthesis and characterisation of an acetylcholinesterase inhibitor. PEARL. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. National Center for Biotechnology Information. [Link]
-
World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. WJARR. [Link]
-
PubMed. (n.d.). Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones. National Center for Biotechnology Information. [Link]
-
PubMed Central. (n.d.). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. National Center for Biotechnology Information. [Link]
-
PubMed Central. (n.d.). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Organic Chemistry Portal. [Link]
-
PMC. (2019). Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 50823-86-4 [smolecule.com]
- 6. wjarr.com [wjarr.com]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Amino Group of 6-amino-2,3,4,9-tetrahydro-1H-carbazole
Introduction: The Versatile Scaffold of 6-amino-2,3,4,9-tetrahydro-1H-carbazole in Medicinal Chemistry
The 6-amino-2,3,4,9-tetrahydro-1H-carbazole core is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, tricyclic structure, combined with the presence of a reactive primary amino group, provides a unique platform for the synthesis of a diverse array of derivatives with significant biological activities.[1] Compounds based on this framework have shown promise as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, as well as exhibiting antimicrobial and anticancer properties.[2][3] The strategic modification of the 6-amino group allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.
This comprehensive guide provides detailed application notes and protocols for the derivatization of the primary amino group of 6-amino-2,3,4,9-tetrahydro-1H-carbazole. It is intended for researchers, scientists, and drug development professionals seeking to synthesize novel carbazole derivatives for pharmacological evaluation. The protocols outlined herein cover fundamental transformations including N-acylation, N-sulfonylation, N-alkylation (via direct and reductive amination), and modern palladium-catalyzed N-arylation. Each section is designed to not only provide a step-by-step experimental procedure but also to offer insights into the underlying chemical principles and expected outcomes, thereby empowering the user to adapt and troubleshoot these methods effectively.
N-Acylation: Synthesis of Amide Derivatives
Principle of the Method
N-acylation is a fundamental and widely employed transformation in organic synthesis for the formation of amides. The reaction involves the treatment of the primary amine with an acylating agent, typically an acyl chloride or an acid anhydride, in the presence of a base. The base, commonly a tertiary amine like pyridine or triethylamine, serves to neutralize the hydrogen halide byproduct generated during the reaction and can also act as a nucleophilic catalyst.[4][5] The resulting amides are generally stable compounds and the introduction of an acyl group can significantly alter the biological activity of the parent amine.
The mechanism proceeds via a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride) yields the corresponding amide.
Experimental Protocol: N-Acylation with an Acyl Chloride
This protocol describes the synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide as a representative example.
Materials:
-
6-amino-2,3,4,9-tetrahydro-1H-carbazole
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-amino-2,3,4,9-tetrahydro-1H-carbazole (1.0 eq.) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq.) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Workflow for N-Acylation
Caption: Workflow for the N-acylation of 6-amino-2,3,4,9-tetrahydro-1H-carbazole.
Expected Results and Characterization
The successful synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide will yield a solid product. The structure and purity should be confirmed by spectroscopic methods.
| Derivative | Molecular Formula | Molecular Weight | Expected ¹H NMR (DMSO-d₆) δ (ppm) | Expected IR (KBr) ν (cm⁻¹) |
| N-acetyl | C₁₄H₁₆N₂O | 228.29 | ~9.8 (s, 1H, NH-CO), ~7.5-6.8 (m, 3H, Ar-H), ~2.5-2.7 (m, 4H, aliphatic-H), ~2.0 (s, 3H, COCH₃), ~1.8 (m, 4H, aliphatic-H) | ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
Note: The exact chemical shifts and absorption frequencies may vary slightly.
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Principle of the Method
N-sulfonylation is a reliable method for the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry. The reaction involves the treatment of a primary or secondary amine with a sulfonyl chloride in the presence of a base, typically pyridine. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.[6] The sulfonamide group can act as a hydrogen bond donor and acceptor, and its introduction can significantly impact the acidity and lipophilicity of the parent molecule.
The mechanism is analogous to N-acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
Experimental Protocol: N-Sulfonylation with a Sulfonyl Chloride
This protocol provides a general procedure for the synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzenesulfonamide.
Materials:
-
6-amino-2,3,4,9-tetrahydro-1H-carbazole
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Ice
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 6-amino-2,3,4,9-tetrahydro-1H-carbazole (1.0 eq.) in anhydrous pyridine.
-
To this solution, add benzenesulfonyl chloride (1.2 eq.) in small portions with stirring.
-
Heat the reaction mixture to boiling and maintain reflux for 30-60 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is then recrystallized from ethanol to afford the pure sulfonamide derivative.[2]
Workflow for N-Sulfonylation
Caption: Workflow for the N-sulfonylation of 6-amino-2,3,4,9-tetrahydro-1H-carbazole.
Expected Results and Characterization
The N-sulfonylation reaction is expected to yield a solid product. Spectroscopic analysis is crucial for structural confirmation.
| Derivative | Molecular Formula | Molecular Weight | Expected ¹H NMR (DMSO-d₆) δ (ppm) | Expected IR (KBr) ν (cm⁻¹) |
| N-benzenesulfonyl | C₁₈H₁₈N₂O₂S | 326.41 | ~10.2 (s, 1H, NH-SO₂), ~7.8-6.9 (m, 8H, Ar-H), ~2.6-2.4 (m, 4H, aliphatic-H), ~1.7 (m, 4H, aliphatic-H) | ~3250 (N-H stretch), ~1340 & ~1160 (asymmetric and symmetric SO₂ stretch) |
Note: The exact chemical shifts and absorption frequencies may vary slightly.
N-Alkylation: Synthesis of Secondary and Tertiary Amine Derivatives
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation of primary amines with alkyl halides is a classical method for the synthesis of secondary and tertiary amines. The reaction is a nucleophilic substitution where the amine acts as the nucleophile, displacing a halide from the alkyl halide. A base, such as potassium carbonate, is typically added to neutralize the hydrohalic acid formed during the reaction.[7][8] A common challenge with this method is over-alkylation, leading to the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, it is often possible to obtain the desired product in good yield.
This protocol describes the synthesis of N-butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine.[2]
Materials:
-
6-amino-2,3,4,9-tetrahydro-1H-carbazole
-
1-Bromobutane (or other alkyl halide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Ethanol
Procedure:
-
To a solution of 6-amino-2,3,4,9-tetrahydro-1H-carbazole (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.) and the alkyl halide (e.g., 1-bromobutane, 1.5 eq.).[2]
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction by TLC.[2]
-
After completion, cool the mixture and pour it onto crushed ice.[2]
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure N-alkylated derivative.[2]
Workflow for Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of 6-amino-2,3,4,9-tetrahydro-1H-carbazole.
Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds (aldehydes or ketones).[9][10] The reaction proceeds in two steps: the formation of an imine or iminium ion intermediate, followed by its in-situ reduction. A key advantage of this method over direct alkylation is the avoidance of over-alkylation. The choice of reducing agent is critical; it must be capable of reducing the imine/iminium ion but not the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards aldehydes and ketones under neutral or mildly acidic conditions.[9][11][12]
This protocol describes a general procedure for the synthesis of N-benzyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine.
Materials:
-
6-amino-2,3,4,9-tetrahydro-1H-carbazole
-
Benzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-amino-2,3,4,9-tetrahydro-1H-carbazole (1.0 eq.) and benzaldehyde (1.1 eq.) in methanol.
-
Add a few drops of glacial acetic acid to catalyze imine formation (to maintain a pH of ~5-6).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq.) in a small amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Reductive Amination
Caption: Workflow for the reductive amination of 6-amino-2,3,4,9-tetrahydro-1H-carbazole.
Expected Results and Characterization for N-Alkylated Derivatives
| Derivative | Molecular Formula | Molecular Weight | Expected ¹H NMR (DMSO-d₆) δ (ppm) | Expected IR (KBr) ν (cm⁻¹) |
| N-butyl | C₁₆H₂₂N₂ | 242.36 | ~7.1-6.5 (m, 3H, Ar-H), ~5.5 (t, 1H, NH), ~2.9 (t, 2H, N-CH₂), ~2.6-2.4 (m, 4H, aliphatic-H), ~1.8 (m, 4H, aliphatic-H), ~1.5 (m, 2H, CH₂), ~1.3 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) | ~3350 (N-H stretch), ~2950-2850 (C-H stretch) |
| N-benzyl | C₁₉H₂₀N₂ | 276.38 | ~7.4-6.6 (m, 8H, Ar-H), ~5.8 (t, 1H, NH), ~4.2 (d, 2H, N-CH₂), ~2.6-2.4 (m, 4H, aliphatic-H), ~1.8 (m, 4H, aliphatic-H) | ~3360 (N-H stretch), ~3030 (Ar C-H stretch), ~2950-2850 (C-H stretch) |
Note: The exact chemical shifts and absorption frequencies may vary slightly.
Palladium-Catalyzed N-Arylation: Buchwald-Hartwig Amination
Principle of the Method
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[13][14][15] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions compared to classical methods.[13] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[15] The choice of the phosphine ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of 6-amino-2,3,4,9-tetrahydro-1H-carbazole with an aryl bromide.
Materials:
-
6-amino-2,3,4,9-tetrahydro-1H-carbazole
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(cinnamyl)Cl]₂
-
A suitable phosphine ligand (e.g., Xantphos, SPhos, or RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl bromide (1.0 eq.), 6-amino-2,3,4,9-tetrahydro-1H-carbazole (1.2 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination of 6-amino-2,3,4,9-tetrahydro-1H-carbazole.
Expected Results and Characterization
The N-arylated product is typically a solid at room temperature. Its identity and purity should be confirmed using standard analytical techniques.
| Derivative | Molecular Formula | Molecular Weight | Expected ¹H NMR (DMSO-d₆) δ (ppm) | Expected IR (KBr) ν (cm⁻¹) |
| N-(4-methylphenyl) | C₁₉H₂₀N₂ | 276.38 | ~8.0 (s, 1H, NH), ~7.2-6.8 (m, 7H, Ar-H), ~2.6-2.4 (m, 4H, aliphatic-H), ~2.2 (s, 3H, Ar-CH₃), ~1.8 (m, 4H, aliphatic-H) | ~3380 (N-H stretch), ~3020 (Ar C-H stretch), ~2930-2850 (C-H stretch) |
Note: The exact chemical shifts and absorption frequencies may vary slightly.
Conclusion
The derivatization of the 6-amino group of 2,3,4,9-tetrahydro-1H-carbazole offers a rich avenue for the exploration of new chemical space in drug discovery. The protocols detailed in this guide for N-acylation, N-sulfonylation, N-alkylation, and N-arylation provide a robust starting point for the synthesis of diverse libraries of carbazole derivatives. The successful application of these methods, coupled with thorough analytical characterization, will enable researchers to systematically investigate the structure-activity relationships of this important class of compounds and to identify novel candidates with therapeutic potential.
References
- Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.).
- Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.).
- Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. (2024). European Journal of Medicinal Chemistry, 277, 116755.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- The Synthesis of Functionalised Sulfonamides. (n.d.).
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts.
- Preparation of Amines via Reductive Amination. (2019). In Chemistry LibreTexts.
- Synthesis of Amines by Reductive Amination. (2020). In Chemistry LibreTexts.
- Reductive Amination, and How It Works. (2017). In Master Organic Chemistry.
- Reductive amination. (n.d.). In University of Calgary.
- Reductive Amination, and How It Works. (2017). In Master Organic Chemistry.
- Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube.
- N-alkylation and degradation of compound 23. (n.d.). In ResearchGate.
- Reactions of Acyl Chlorides with Primary Amines. (2023). In Chemistry LibreTexts.
- Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). Tetrahedron Letters, 47(28), 4955-4957.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scilit.com [scilit.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination for the Synthesis of N-Arylcarbazoles
Introduction: The Significance of N-Arylcarbazole Scaffolds
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] N-arylcarbazoles, in particular, are integral components of numerous pharmaceuticals, agrochemicals, and functional organic materials, including organic light-emitting diodes (OLEDs).[1][2] The synthesis of these compounds hinges on the efficient formation of a carbon-nitrogen (C-N) bond between the carbazole nitrogen and an aryl group. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging this bond, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[3][4] This guide provides a comprehensive overview of the Buchwald-Hartwig amination on carbazole scaffolds, from mechanistic principles to practical, field-tested protocols.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[3][5][6] The catalytic cycle, a fundamental concept for understanding and troubleshooting the reaction, proceeds through a series of well-defined steps.[3][7] A general representation of this cycle is depicted below.
Figure 1: The Buchwald-Hartwig Catalytic Cycle. This diagram illustrates the key steps in the palladium-catalyzed amination of an aryl halide with carbazole.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond, forming a Pd(II) complex.[3]
-
Amine Coordination and Deprotonation: The carbazole coordinates to the Pd(II) center, and a base facilitates the deprotonation of the N-H bond to form a palladium amido complex.[3]
-
Reductive Elimination: The final and product-forming step involves the reductive elimination of the N-arylcarbazole from the palladium center, regenerating the active Pd(0) catalyst.[3]
A potential side reaction is β-hydride elimination, although this is less of a concern with carbazole as the amine source.[3]
Critical Parameters for Success: A Deep Dive
The success of a Buchwald-Hartwig amination on a carbazole scaffold is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.
The Palladium Source: Precatalysts for Reliability
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols favor the use of well-defined palladium precatalysts.[8][9] These are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[8] The use of precatalysts ensures a more reliable and reproducible generation of the active catalyst, leading to more consistent results.[9]
| Palladium Source | Generation | Key Features |
| Pd(OAc)₂ / Pd₂(dba)₃ | - | Requires in situ reduction, which can be unreliable.[9] |
| G1 Precatalysts | First | Activated by strong bases at room temperature.[8] |
| G2 Precatalysts | Second | Can be activated by weaker bases at room temperature.[8] |
| G3 Precatalysts | Third | Broader ligand scope due to non-coordinating methanesulfonate (OMs) ligands.[8] |
| G4 Precatalysts | Fourth | Designed to address catalyst inhibition by carbazole leaving groups.[8] |
The Ligand: The Key to Reactivity and Selectivity
The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For the amination of carbazoles, bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote oxidative addition and reductive elimination while preventing the formation of inactive palladium species.[7]
| Ligand | Acronym | Key Features |
| Tri-tert-butylphosphine | P(t-Bu)₃ | A simple, effective, and economical choice for many applications. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | A highly effective and versatile ligand for a wide range of substrates. |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Another highly active ligand, often used for challenging couplings. |
| (2-Biphenyl)di-tert-butylphosphine | JohnPhos | A bulky ligand that is effective for a variety of C-N bond formations. |
| Di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine | tBuBrettPhos | A highly active ligand, particularly for heteroaromatic substrates.[10] |
The Base: Deprotonation and Catalyst Activation
The base plays a dual role in the Buchwald-Hartwig amination: it deprotonates the carbazole to form the nucleophilic amide and facilitates the activation of the palladium precatalyst. The choice of base must be carefully considered, as it can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are typically preferred.
| Base | pKa of Conjugate Acid | Advantages & Disadvantages |
| Sodium tert-butoxide (NaOt-Bu) | ~19 | Highly effective and widely used; can be incompatible with base-sensitive functional groups.[6] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Allows for the use of substrates with protic functional groups.[6] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 (second dissociation) | A weaker base that offers excellent functional group tolerance.[11] |
| Potassium phosphate (K₃PO₄) | ~12.3 (third dissociation) | Another mild base with good functional group compatibility. |
The Solvent: Ensuring Solubility and Stability
The solvent must be able to dissolve all reaction components and be stable at the reaction temperature. Aprotic, non-coordinating solvents are generally the best choice.
| Solvent | Boiling Point (°C) | Key Features |
| Toluene | 111 | A common and effective solvent for many Buchwald-Hartwig reactions.[6] |
| Dioxane | 101 | Another widely used ethereal solvent. |
| Tetrahydrofuran (THF) | 66 | A good solvent, but its lower boiling point may require longer reaction times. |
| tert-Amyl alcohol | 102 | Can be beneficial in certain cases, particularly with weaker bases. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for the Buchwald-Hartwig amination of carbazole scaffolds. Optimization may be necessary for specific substrates.
General Workflow
Figure 2: General Experimental Workflow. This flowchart outlines the typical steps for performing a Buchwald-Hartwig amination reaction.
Protocol 1: Standard Conditions with a Strong Base
This protocol is suitable for a wide range of carbazoles and aryl bromides or chlorides.
Reagents and Materials:
-
Carbazole (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Palladium precatalyst (e.g., G3 XPhos Pd, 0.02 mmol)
-
Toluene (5 mL)
-
Anhydrous, degassed solvent
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the carbazole, aryl halide, and sodium tert-butoxide.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the palladium precatalyst.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Conditions with a Weaker Base
This protocol is recommended for substrates with base-sensitive functional groups.
Reagents and Materials:
-
Carbazole (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Cesium carbonate (2.0 mmol)
-
Palladium precatalyst (e.g., G4 SPhos Pd, 0.03 mmol)
-
Dioxane (5 mL)
-
Anhydrous, degassed solvent
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Follow steps 1-4 of Protocol 1, substituting cesium carbonate for sodium tert-butoxide and dioxane for toluene.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor and work up the reaction as described in steps 6-10 of Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvent- Poorly soluble reagents | - Use a fresh batch of precatalyst.- Ensure thorough degassing of the solvent.- Try a different solvent or a solvent mixture. |
| Formation of side products | - Reaction temperature too high- Incorrect base | - Lower the reaction temperature.- Screen different bases. |
| Dehalogenation of the aryl halide | - Presence of water or other protic sources | - Use anhydrous solvents and reagents. |
| Carbazole inhibition | - The carbazole product can sometimes inhibit the catalyst.[8] | - Consider using a G4 or later generation precatalyst designed to mitigate this issue.[8] |
Conclusion: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-arylcarbazoles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct these valuable molecular scaffolds. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful transformation in both academic and industrial settings.
References
-
Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Buchwald–Hartwig amination between 9H-carbazol-2-yl... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved January 18, 2026, from [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023, March 7). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 18, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. (2025, April 16). Organic & Biomolecular Chemistry. Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). Organic Letters - ACS Publications. Retrieved January 18, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved January 18, 2026, from [Link]
-
Synthetic routes for N-arylation of carbazole derivatives and their applications as organic materials. (2025, December 11). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transition-metal free synthesis of N-aryl carbazoles and their extended analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. name-reaction.com [name-reaction.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
developing a cytotoxicity assay for 6-nitro-tetrahydrocarbazole derivatives
Topic: A Validated, Multi-Parametric Approach for Assessing the Cytotoxicity of 6-Nitro-Tetrahydrocarbazole Derivatives
Abstract
This document provides a comprehensive guide for developing and implementing a robust cytotoxicity testing workflow for novel 6-nitro-tetrahydrocarbazole derivatives. Carbazole-based compounds are of significant interest in drug discovery, and understanding their cytotoxic profile is a critical early-stage gatekeeping step.[1][2] This guide moves beyond a single-endpoint assay, advocating for a multi-parametric approach to yield a more complete and mechanistically informative dataset. We will detail the rationale and step-by-step protocols for three key assays that interrogate different cellular health parameters: metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). The protocols are designed as self-validating systems, with an emphasis on appropriate controls, data analysis, and interpretation to ensure scientific rigor and trustworthiness.
Introduction: The "Why" Behind the Workflow
6-nitro-tetrahydrocarbazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential, stemming from the diverse biological activities of the carbazole scaffold.[2][3] The inclusion of a nitro group can be pivotal to a compound's biological function, sometimes undergoing bioreduction within cells to create reactive intermediates that confer cytotoxic effects, a mechanism highly relevant in the development of anticancer agents.[4][5]
Cytotoxicity assessment is a cornerstone of early-stage drug discovery, serving two primary purposes: 1) identifying compounds with potent cell-killing activity for indications like oncology, and 2) flagging compounds with undesirable toxicity for other therapeutic areas.[1][6] A simple "live vs. dead" readout is often insufficient. A compound can inhibit cell proliferation (cytostatic) or induce cell death (cytotoxic) through various mechanisms, such as necrosis or programmed cell death (apoptosis).[6] Therefore, a robust assessment requires a multi-pronged strategy.
This guide presents a tiered approach:
-
Tier 1: Primary Viability Screening. Employing the MTT assay to measure metabolic activity, providing a rapid and sensitive screen for compounds affecting overall cell health and viability.[7][8]
-
Tier 2: Mechanistic Elucidation. For compounds identified as "hits" in Tier 1, orthogonal assays are used to differentiate the mode of cell death. The Lactate Dehydrogenase (LDH) assay quantifies membrane rupture (a hallmark of necrosis), while the Caspase-3/7 assay detects key executioner enzymes of the apoptotic pathway.[6][9][10]
This integrated workflow ensures that the resulting cytotoxicity profile is not only quantitative but also rich in mechanistic insight.
Foundational Considerations: Setting the Stage for Success
Before initiating any assay, several preliminary steps are crucial for data quality and reproducibility.
Compound Management and Solubility
The physicochemical properties of carbazole derivatives, particularly their solubility, must be addressed. Many organic compounds are poorly soluble in aqueous media.[11]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent, typically dimethyl sulfoxide (DMSO). Store stocks in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Solvent Effects: DMSO itself can be toxic to cells at higher concentrations (typically >0.5%). Therefore, it is critical to determine the maximum tolerable DMSO concentration for your chosen cell line and to include a "vehicle control" in all experiments, which consists of cells treated with the highest concentration of DMSO used in the assay.[12]
-
Working Solutions: Prepare serial dilutions of the compound from the stock solution in complete cell culture medium immediately before treating the cells. Visually inspect for any precipitation.
Cell Line Selection and Culture
The choice of cell line is dictated by the research question.
-
Cancer Research: Use a panel of cancer cell lines relevant to the intended therapeutic target (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[7]
-
General Toxicology: A non-cancerous cell line (e.g., HEK293) can be used to assess general toxicity and determine a compound's selectivity index.[7]
-
Cell Culture Maintenance: Maintain cells in their recommended medium and conditions (e.g., 37°C, 5% CO₂). Use cells in the logarithmic growth phase for experiments and ensure cell viability is >95% before plating.
A Tiered Experimental Workflow
The following diagram illustrates the logical flow of the proposed cytotoxicity assessment strategy.
Caption: Principles of the three core cytotoxicity assays.
Data Analysis and Interpretation
Proper data analysis is essential to draw meaningful conclusions. For all assays, each condition should be tested in triplicate or more. [13]
Calculations
MTT Assay (% Viability):
-
Subtract the average absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
LDH Assay (% Cytotoxicity):
-
Subtract the average absorbance of the background control (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Spontaneous LDH Release is from the untreated/vehicle control cells.
-
Dose-Response Curves and IC₅₀ Determination
The relationship between compound concentration and cell viability/death is typically represented by a sigmoidal dose-response curve. [14][15]
-
Plotting: Plot the % Viability or % Cytotoxicity (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic model) to fit the curve. [16]Software like GraphPad Prism is commonly used for this purpose.
-
IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in the measured response (e.g., 50% viability). This value is a key metric of a compound's potency and is derived from the fitted curve.
Data Presentation
Summarize the IC₅₀ values from the different assays in a table for clear comparison.
| Compound | Cell Line | Incubation Time | MTT IC₅₀ (µM) | LDH Induction (at 2x IC₅₀) | Caspase-3/7 Activation (at 2x IC₅₀) |
| Derivative A | MCF-7 | 48 hr | 8.4 | Low | High |
| Derivative B | MCF-7 | 48 hr | 15.2 | High | Low |
| Derivative C | MCF-7 | 48 hr | >100 | Not Detected | Not Detected |
| Doxorubicin | MCF-7 | 48 hr | 0.5 | Moderate | High |
Table: Example data summary for cytotoxicity profiling. Doxorubicin is included as a positive control.
Interpretation:
-
Derivative A: Potent cytotoxic compound that likely induces apoptosis.
-
Derivative B: Moderately potent compound that appears to induce necrosis.
-
Derivative C: Not cytotoxic at the concentrations tested.
Establishing a Self-Validating System: Controls
The validity of your results hinges on the inclusion of proper controls. [17][18][19]
| Control Type | Purpose | Implementation | Expected Outcome |
|---|---|---|---|
| Negative Control | Establishes baseline for healthy, untreated cells. | Cells cultured in medium only. | ~100% viability (MTT), minimal LDH release, baseline caspase activity. |
| Vehicle Control | Accounts for any effect of the compound solvent (e.g., DMSO). | Cells treated with the highest concentration of DMSO used. | Should be nearly identical to the negative control. |
| Positive Control | Confirms the assay is working and cells can respond as expected. | Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Doxorubicin for general cytotoxicity, or Triton X-100 for LDH max release). | Low viability, high LDH release, high caspase activity (depending on the control). |
| Blank/Background | Measures the background signal from the medium and assay reagents. | Wells with medium and reagents, but no cells. | The lowest signal in the assay; subtracted from all other readings. |
References
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
-
Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program (NTP). [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. J-STAGE. [Link]
-
A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. NIH. [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. [Link]
-
Cytotoxicity Assays. Life Science Applications. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. J-STAGE. [Link]
-
Cytotoxicity Testing for Medical Devices Explained. medtechvendors.com. [Link]
-
How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]
-
Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
-
Optimal experimental designs for dose–response studies with continuous endpoints. PMC. [Link]
-
Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. PubMed Central. [Link]
-
A Mechanistic, Predictive Model of Dose-Response Curves for Cell Cycle Phase-specific and -nonspecific Drugs1. AACR Journals. [Link]
-
How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. [Link]
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC - PubMed Central. [Link]
-
Design, synthesis, molecular docking studies and anti-microbial activity of novel 1,2,3,4-tetrahydrocarbazole derivatives. ResearchGate. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
Design, synthesis, and evaluations of the antiproliferative activity and aqueous solubility of novel carbazole sulfonamide derivatives as antitumor agents. PubMed. [Link]
-
Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. [Link]
Sources
- 1. opentrons.com [opentrons.com]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. Design, synthesis, and evaluations of the antiproliferative activity and aqueous solubility of novel carbazole sulfonamide derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. blog.medtechvendors.com [blog.medtechvendors.com]
- 19. bosterbio.com [bosterbio.com]
Application Note: High-Throughput Screening of Carbazole-Based Acetylcholinesterase Inhibitors using Ellman's Method
<
Introduction
Acetylcholinesterase (AChE), a serine hydrolase, plays a pivotal role in the central and peripheral nervous systems by terminating nerve impulses through the rapid hydrolysis of the neurotransmitter acetylcholine.[1][2][3] The inhibition of AChE is a cornerstone therapeutic strategy for managing symptomatic aspects of neurodegenerative diseases, most notably Alzheimer's disease, by increasing the concentration of acetylcholine in the synaptic cleft.[2][4][5][6] Among the diverse chemical scaffolds investigated for AChE inhibition, carbazole derivatives have emerged as a promising class of compounds.[4]
This application note provides a detailed, field-proven protocol for determining the inhibitory potential of novel carbazole-based compounds against AChE using the spectrophotometric method developed by Ellman.[2][7] This colorimetric assay is renowned for its simplicity, reliability, and adaptability for high-throughput screening (HTS).[7] The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a comprehensive guide grounded in the principles of enzyme kinetics and assay validation.
Principle of the Assay
The Ellman's method is a two-step coupled enzymatic reaction.[7]
-
Enzymatic Hydrolysis: AChE catalyzes the hydrolysis of the substrate acetylthiocholine (ATCI) to produce thiocholine and acetic acid.[2]
-
Colorimetric Reaction: The thiocholine product, a thiol compound, reacts stoichiometrically with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[2][8][9] This thiol-disulfide exchange reaction cleaves the disulfide bond of DTNB to generate 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion.[9][10][11]
The rate of TNB²⁻ formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[2][9] The presence of an inhibitor, such as a carbazole derivative, will decrease the rate of this color formation, allowing for the determination of its inhibitory potency.
Diagram: The Ellman's Reaction Pathway
Caption: Step-by-step workflow for the AChE inhibition assay.
Step-by-Step Methodology:
-
Plate Setup: Design the 96-well plate layout to include blanks, controls, and test samples (carbazole inhibitors) in triplicate.
-
Blank Wells: Contain all reagents except the enzyme. Used to correct for non-enzymatic hydrolysis of the substrate. [7] * Control Wells (100% Activity): Contain all reagents, including the enzyme and the solvent (e.g., 1% DMSO) used for the inhibitors.
-
Test Wells: Contain all reagents, including the enzyme and the carbazole inhibitor at various concentrations.
-
-
Reagent Addition: The following is a representative protocol for a final volume of 200 µL. Volumes should be adjusted as needed.
-
Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to all wells.
-
Add 10 µL of the carbazole inhibitor dilution or the corresponding solvent (for control wells) to the appropriate wells.
-
Add 10 µL of the AChE solution to all wells except the blank wells. Add an extra 10 µL of buffer to the blank wells.
-
Add 10 µL of the 10 mM DTNB solution to all wells. [7]
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 25°C. [7]This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: To start the reaction, add 30 µL of the freshly prepared ATCI solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes. [2]
Data Analysis and Interpretation
1. Calculate Reaction Rate (Velocity):
-
For each well, plot absorbance versus time.
-
Determine the slope of the linear portion of this curve. This slope (ΔAbs/min) represents the initial reaction rate. [7] 2. Correct for Non-Enzymatic Hydrolysis:
-
Subtract the average rate of the blank wells from the rates of all control and test wells. [7] 3. Calculate Percentage Inhibition:
-
Use the following formula for each inhibitor concentration: [2] % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100
4. Determine the IC50 Value:
-
The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. [12][13]* Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package. The inflection point of this curve corresponds to the log(IC50). [12][14]A lower IC50 value indicates a more potent inhibitor. [14] Data Presentation Table:
| Carbazole Derivative | IC50 (µM) | Hill Slope | R² |
| Compound A | 1.25 ± 0.11 | 1.05 | 0.995 |
| Compound B | 0.78 ± 0.06 | 0.98 | 0.998 |
| Compound C | 5.43 ± 0.45 | 1.12 | 0.991 |
| Donepezil (Reference) | 0.02 ± 0.003 | 1.01 | 0.999 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Inactive enzyme (improper storage, multiple freeze-thaws). [15] 2. Degraded DTNB (light exposure) or ATCI (hydrolysis). [15] 3. Incorrect buffer pH. | 1. Use a fresh aliquot of enzyme; perform enzyme titration. 2. Prepare DTNB and ATCI solutions fresh before each experiment. [15] 3. Verify the pH of the buffer. |
| High Background in Blank | 1. Spontaneous hydrolysis of ATCI. 2. Contamination of reagents. | 1. Prepare ATCI solution immediately before use and keep on ice. 2. Use fresh, high-purity reagents. |
| Poor Reproducibility | 1. Inaccurate pipetting. 2. Inconsistent timing of reagent addition. 3. Temperature fluctuations. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Use a multichannel pipette for simultaneous addition of the initiating reagent (ATCI). 3. Ensure the plate reader maintains a stable temperature. |
| Inhibitor Insolubility | Carbazole compound precipitating in the aqueous buffer. | 1. Check the final DMSO concentration. 2. Visually inspect wells for precipitation after adding the inhibitor. 3. If necessary, slightly increase the final DMSO concentration (e.g., to 2%), ensuring the control is adjusted accordingly and enzyme activity is not significantly affected. |
Conclusion
The Ellman's method provides a robust and efficient platform for the primary screening and kinetic characterization of carbazole-based AChE inhibitors. By adhering to the principles of assay optimization, careful reagent preparation, and systematic data analysis outlined in this guide, researchers can generate reliable and reproducible data. This protocol serves as a foundational workflow, enabling the confident identification and ranking of potent inhibitor candidates for further investigation in the drug discovery pipeline for neurodegenerative diseases.
References
-
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. Retrieved from [Link]
-
Wikipedia. (2023). Ellman's reagent. Wikipedia. Retrieved from [Link]
-
Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link]
-
Grigoryan, H. (2017). Quantification of Thiols and Disulfides. PubMed Central. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
ACS Publications. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Retrieved from [Link]
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. Retrieved from [Link]
-
G-Biosciences. (n.d.). Ellman's Reagent. G-Biosciences. Retrieved from [Link]
-
ChemHelp ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the colorimetric AChE inhibition assay. K m and V max were.... ResearchGate. Retrieved from [Link]
-
Cavas, L., & Yilmaz, I. (2017). Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones. Interdisciplinary Sciences: Computational Life Sciences. Retrieved from [Link]
-
Wikipedia. (2023). IC50. Wikipedia. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
PubMed Central. (2014). In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. PubMed Central. Retrieved from [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. Retrieved from [Link]
-
PubMed. (2003). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed. Retrieved from [Link]
-
Bentham Science. (2023). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. Bentham Science. Retrieved from [Link]
-
MDPI. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Molecules. Retrieved from [Link]
-
ResearchGate. (2023). Why is my ellman's reagent not reacting?. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of the reaction of carbachol with acetylcholinesterase with thioflavin T as a coupled fluorescence reporter. National Institutes of Health. Retrieved from [Link]
-
SciSpace. (2015). Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. SciSpace. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
PubMed Central. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2017). How to optimize ellman's reagent protocol?. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. MDPI. Retrieved from [Link]
-
SlideShare. (n.d.). Acetylcholinesterase inhibitors : Dr Rahul Kunkulol. SlideShare. Retrieved from [Link]
-
R Discovery. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. R Discovery. Retrieved from [Link]
Sources
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the reaction of carbachol with acetylcholinesterase with thioflavin T as a coupled fluorescence reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. courses.edx.org [courses.edx.org]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
purification of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole by column chromatography
An Application Note and Protocol for the Purification of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole by Column Chromatography
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of this compound using silica gel column chromatography. The tetrahydrocarbazole (THC) scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of pharmacologically active compounds.[1] The introduction of a nitro (NO₂) group at the 6-position significantly modulates the electronic properties of the molecule, often enhancing its biological activity in areas such as anticancer and antimicrobial research.[1] Given that the primary synthetic route to this compound is the direct nitration of 2,3,4,9-tetrahydro-1H-carbazole, the crude product is often contaminated with unreacted starting material, isomeric byproducts, and potentially over-nitrated species.[1][2] Achieving high purity is therefore critical for subsequent chemical transformations and accurate biological evaluation. This protocol details a robust, validated, and efficient method for isolating the target compound, suitable for researchers in synthetic chemistry and drug development.
Introduction: The Rationale for Chromatographic Purification
This compound (MW: 216.24 g/mol , CAS: 50823-86-4) is a key intermediate in the synthesis of various bioactive molecules.[3][4] The presence of the electron-withdrawing nitro group on the carbazole framework increases the molecule's polarity compared to its parent, 2,3,4,9-tetrahydro-1H-carbazole.[1][2] This difference in polarity is the fundamental principle upon which chromatographic separation is based.
Column chromatography is the method of choice for this purification due to its scalability, efficiency in separating compounds with distinct polarities, and cost-effectiveness.[5] The protocol herein employs normal-phase chromatography, where a polar stationary phase (silica gel) is used with a non-polar to moderately polar mobile phase (eluent). Compounds with higher polarity, like our target molecule, will have stronger interactions with the silica gel and thus elute more slowly than less polar impurities (e.g., the unreacted starting material).[5]
Pre-Chromatography: Solvent System Optimization with Thin-Layer Chromatography (TLC)
Before committing the bulk of the crude material to the column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). This is the self-validating step of the protocol; a well-resolved TLC plate is the strongest predictor of a successful column separation.[6]
Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, and is well-separated from all major impurities.
Protocol: TLC Analysis
-
Prepare TLC Chambers: Use a beaker or a dedicated TLC tank with a lid. Add a small amount (0.5 cm depth) of a pre-mixed solvent system. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate.[7]
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. It is good practice to also spot the starting material, if available, in a separate lane for comparison.
-
Develop the Plate: Place the TLC plate vertically in the chamber, ensuring the solvent level is below the baseline.[6] Close the chamber and allow the solvent to ascend the plate via capillary action.
-
Visualize: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds are UV-active. Circle the visible spots.
-
Analyze and Iterate: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
If all spots are at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of Ethyl Acetate.
-
If all spots are at the top (high Rf), the eluent is too polar. Increase the proportion of Hexane.
-
Adjust the solvent ratio and repeat the TLC until the target compound's spot has an Rf of ~0.3 and is clearly separated from other spots.
-
Detailed Protocol: Purification by Flash Column Chromatography
This protocol assumes a standard glass column for flash chromatography, where gentle air pressure is used to accelerate solvent flow.[8]
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand, washed
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Step-by-Step Methodology
Step 1: Column Packing (Slurry Method)
-
Rationale: Creating a homogenous, air-free column bed is crucial for achieving good separation. Air bubbles or cracks will lead to poor resolution.[9]
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer (~1 cm) of sand on top.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a thin milkshake.
-
With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to avoid spillage.
-
Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.[9] Add another thin layer of sand on top to protect the silica surface during sample and eluent addition.
Step 2: Sample Loading (Dry Loading)
-
Rationale: Dry loading the sample onto the column generally results in a more uniform starting band and better separation compared to liquid loading, especially if the crude product has poor solubility in the eluent.
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (e.g., 2-3 grams) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder as an even layer on top of the sand at the top of the packed column.
Step 3: Elution and Fraction Collection
-
Rationale: The separation occurs during the elution phase. Starting with a less polar solvent allows non-polar impurities to wash through first. Gradually increasing the polarity (gradient elution) then allows the target compound to move down the column at a controlled rate, separating it from more polar impurities.
-
Carefully add the optimized mobile phase (eluent) to the column, taking care not to disturb the top layer.
-
Apply gentle air pressure to the top of the column to begin the flow. The flow rate should be steady, allowing for droplets to be collected at a rate of about one per second.
-
Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).
-
Monitor the progress of the separation by periodically taking TLC samples from the collected fractions. Spot several fractions per TLC plate to track the elution of different compounds.
-
Based on TLC analysis, the initial fractions should contain non-polar byproducts. The target compound, this compound, will elute next.
Step 4: Isolation of Pure Product
-
Once the TLC analysis confirms which fractions contain the pure target compound (and only the target compound), combine these fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid is the purified this compound. Its purity should be confirmed by analytical methods such as ¹H NMR, Mass Spectrometry, and melting point analysis. The expected melting point is in the range of 171-176°C.[2][10]
Visualization of the Purification Workflow
The entire process, from crude material to the final pure product, can be visualized as a logical workflow.
Caption: Workflow for the purification of this compound.
Summary of Key Parameters
The following table summarizes the critical quantitative data and parameters for this purification protocol.
| Parameter | Recommended Value / System | Rationale & Key Insights |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar stationary phase for normal-phase chromatography, suitable for separating moderately polar compounds.[5] |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | A versatile system with tunable polarity. Start with a low polarity (e.g., 95:5) to elute non-polar impurities, then gradually increase the ethyl acetate content to elute the target compound. |
| TLC Rf Target | 0.25 - 0.35 | This Rf value in TLC typically translates to a good elution volume and separation on a column, preventing excessively long run times or poor resolution. |
| Sample Loading | Dry Loading on Silica | Provides a sharper, more concentrated band at the start of the chromatography, leading to superior separation efficiency.[11] |
| Purity Assessment | TLC, ¹H NMR, Melting Point | TLC is used for real-time monitoring of fractions. Final purity and structural confirmation should be performed using spectroscopic methods and physical constants.[1][2] |
| Expected Melting Point | 171-176 °C | A sharp melting point within this range is a strong indicator of high purity.[2][10] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound. By first optimizing the separation conditions using TLC and then applying a systematic approach to column packing, sample loading, and gradient elution, researchers can reliably obtain this valuable chemical intermediate in high purity. The principles and techniques described are fundamental to synthetic organic chemistry and are broadly applicable to the purification of other moderately polar small molecules.
References
-
Separation of Compounds Using Column Chromatography - Organic Chemistry Virtual Lab . Amrita Vishwa Vidyapeetham Virtual Lab. Available at: [Link]
-
Nitration of Phenol and Purification by Column Chromatography Purpose - CDN . Columbia University. Available at: [Link]
-
This compound - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Isolation, Purification and Chromatography of Nitro Compounds and Explosives - Sciencemadness.org . Agilent Technologies. (2010-04-21). Available at: [Link]
-
Optimizing the Separation of 20 Nitro-aromatics - Agilent . Agilent Technologies. Available at: [Link]
-
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors . NISCAIR Online Periodicals Repository. Available at: [Link]
-
This compound - Amerigo Scientific . Amerigo Scientific. Available at: [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles . Journal of Chemical Reviews. (2022-01-04). Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. (2025-06-19). Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall . Chemistry Hall. Available at: [Link]
-
A Practical Guide to TLC (Thin Layer Chromatography) - YouTube . That Chemist. (2022-06-10). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 50823-86-4 [smolecule.com]
- 3. This compound | C12H12N2O2 | CID 258747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Virtual Labs [oc-amrt.vlabs.ac.in]
- 10. Buy 6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one [smolecule.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Advanced Recrystallization Techniques for Nitroaromatic Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroaromatic compounds are a cornerstone class of molecules in pharmaceuticals, explosives, and specialty chemical synthesis.[1][2] Their purity is paramount, directly impacting reaction yields, biological activity, and, critically, safety. However, the unique electronic and physical properties conferred by the nitro group present distinct challenges for purification. This guide provides a detailed exploration of recrystallization techniques tailored specifically for nitroaromatic compounds. It moves beyond generic protocols to explain the underlying chemical principles, enabling researchers to rationally design and troubleshoot purification strategies. We will cover solvent selection, single and mixed-solvent protocols, safety considerations for handling these energetically active and toxic materials, and advanced troubleshooting.
The Challenge of Purifying Nitroaromatic Compounds
Nitroaromatic compounds are organic molecules featuring one or more nitro groups (-NO₂) attached to an aromatic ring.[1] The strong electron-withdrawing nature of the nitro group significantly influences the molecule's properties:
-
Polarity: The -NO₂ group imparts considerable polarity, influencing solubility in various organic solvents. This makes solvent selection a non-trivial task.[3]
-
Reactivity and Thermal Stability: Many nitroaromatic compounds are high-energy materials or precursors to them.[1] Their thermal stability can be compromised by impurities, residual acids from nitration reactions, or inappropriate handling, posing a significant safety risk.[4][5]
-
Toxicity: Nitroaromatic compounds are often toxic and mutagenic, necessitating stringent handling protocols to minimize exposure.[1][6] The U.S. Environmental Protection Agency lists many as "Priority Pollutants".[1][6]
Recrystallization is an ideal purification technique as it leverages differences in solubility to separate the target compound from impurities, yielding a highly pure, crystalline solid.[7] For nitroaromatics, this not only enhances product quality but is a critical step in ensuring the stability and safety of the final material.
The Principle of Recrystallization: A Self-Validating System
Recrystallization is a purification process based on differential solubility.[8][9] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[10] An ideal recrystallization solvent should:
-
Exhibit a Steep Solubility Curve: The target compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[3] This maximizes the recovery of the purified compound upon cooling.
-
Manage Impurities: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after crystallization).[10]
-
Be Chemically Inert: The solvent must not react with the compound being purified.[3]
-
Be Volatile: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals.[10]
The process itself is self-validating; the formation of well-defined crystals from a clear solution is a primary indicator of successful purification.
Strategic Solvent Selection for Nitroaromatics
The "like dissolves like" principle is the starting point.[3][7] Due to the polar nitro group, polar solvents are often good candidates.[3]
-
Single-Solvent Systems: Alcoholic solvents like ethanol and methanol are frequently effective for nitroaryl compounds.[11][12] For nitrobenzoic acids, water or ethanol-water mixtures are often employed, leveraging the polarity of the carboxylic acid group.[13][14][15]
-
Mixed-Solvent Systems: When no single solvent provides the ideal solubility curve, a mixed-solvent pair is used.[3][16] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). This indicates the saturation point has been reached. The solution is then gently heated to re-clarify before being set aside to cool.[16]
Logical Flow for Solvent Selection
Caption: Logic diagram for selecting a recrystallization solvent system.
Common Solvents for Nitroaromatic Compounds
| Compound Class | Recommended Solvents / Systems | Rationale & Causality |
| Nitrophenols | Ethanol, Methanol, Acetone, Acetonitrile | The hydroxyl and nitro groups impart high polarity, favoring polar solvents.[12] |
| Nitrobenzoic Acids | Water, Ethanol, Ethanol/Water mixtures | The carboxylic acid group allows for solubility in hot water, while the nitro group enhances solubility in alcohols.[13][14] |
| Dinitrotoluenes (DNT) | Aqueous solutions (for specific isomer removal), Toluene extraction followed by crystallization | Purification can be complex; industrial processes may use aqueous washes to remove specific isomers before crystallization.[17][18] |
| Trinitrotoluene (TNT) | Crystallization from organic solvents after nitration. | TNT is soluble in solvents like acetone and benzene, but has low water solubility, which is exploited during purification washes.[19] |
| General Nitroaryls | Ethanol, Hexane/Acetone, Hexane/THF | Alcoholic solvents are a good starting point. Mixed systems using a non-polar solvent (hexane) and a polar one (acetone) are versatile.[3][11] |
Detailed Experimental Protocols
Safety First: Always handle nitroaromatic compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be aware of the specific toxicity and explosive hazards of the compound you are handling.[20][21]
Workflow: The Recrystallization Process
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. safrole.com [safrole.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. US3931347A - Purification of dinitrotoluene - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. TNT - Wikipedia [en.wikipedia.org]
- 20. agilent.com [agilent.com]
- 21. ehs.ucr.edu [ehs.ucr.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole
Introduction
Welcome to the technical support guide for the synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole. This molecule is a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents due to the versatile reactivity of its nitro group and the privileged tetrahydrocarbazole scaffold.[1][2] Its derivatives have shown promise as anticancer, neuroprotective, and antimicrobial agents.[1]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, optimization strategies, and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis. We will explore the two most prevalent synthetic routes: the direct nitration of 2,3,4,9-tetrahydro-1H-carbazole and the Fischer indole synthesis using a nitro-substituted phenylhydrazine.
Section 1: Troubleshooting and FAQs for Direct Nitration
The most direct approach to the target compound is the electrophilic aromatic substitution on the parent 2,3,4,9-tetrahydro-1H-carbazole.[2] This method typically employs a mixed acid system (HNO₃/H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile.[2] While straightforward, this reaction is prone to issues with regioselectivity and over-nitration.
Frequently Asked Questions (Direct Nitration)
Q1: My reaction yield is consistently low. What are the primary causes?
Low yields in this nitration are often traced back to three main factors: incomplete reaction, product degradation under harsh acidic conditions, or loss during workup and purification.
-
Incomplete Reaction: The tetrahydrocarbazole may not be fully soluble in the reaction medium, or the reaction time may be insufficient. Ensure vigorous stirring to maintain a homogenous mixture.
-
Product Degradation: The carbazole ring system, while deactivated by the nitro group upon formation, can be sensitive to prolonged exposure to strong, hot acids. Overheating or extended reaction times can lead to charring and the formation of sulfonated byproducts.
-
Suboptimal Temperature Control: This reaction is highly exothermic. Poor temperature control can lead to a rapid, uncontrolled reaction rate, promoting the formation of unwanted side products and di-nitro species. The slow, dropwise addition of the nitrating agent at low temperatures (e.g., 0-5 °C) is critical.[1]
Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve selectivity for the 6-nitro isomer?
This is the most common challenge. The formation of other nitro-isomers and di-nitrated products is a frequent side reaction.
-
Causality: The indole nitrogen atom is an ortho-, para-director. In the tetrahydrocarbazole system, the C-6 position is electronically favored (para to the nitrogen), but substitution can also occur at other positions (like C-8). The strongly activating nature of the amine can also make the ring susceptible to a second nitration if conditions are too harsh.
-
Solution:
-
Temperature is Key: Maintain a consistently low temperature throughout the addition of the nitrating agent. This reduces the kinetic energy of the system, favoring the thermodynamically more stable 6-nitro product.
-
Controlled Stoichiometry: Use a nitrating agent in slight excess (e.g., 1.05-1.1 equivalents). A large excess will drastically increase the formation of di-nitro byproducts.
-
Choice of Nitrating Agent: While mixed acid is common, other nitrating systems can offer better selectivity. Consider using a milder agent like sodium nitrate in sulfuric acid or acetyl nitrate. A study by Kukreja et al. demonstrated a successful synthesis with an 80% yield using NaNO₃ in H₂SO₄.
-
Q3: The reaction mixture turned black or dark brown upon adding the nitrating agent. What happened?
This indicates decomposition or "charring." The powerful oxidizing and dehydrating nature of the nitrating mixture can degrade the organic starting material if not properly controlled.
-
Primary Cause: Localized overheating due to rapid addition of the nitrating agent.
-
Preventative Measures:
-
Ensure the tetrahydrocarbazole is fully dissolved or well-slurried in the sulfuric acid before cooling and starting the addition.
-
Add the nitric acid or other nitrating agent very slowly (dropwise) with highly efficient stirring, ensuring the temperature of the reaction mass does not rise significantly.
-
Pre-cool the reaction vessel in an ice-salt or acetone-dry ice bath.
-
Troubleshooting Summary Table: Direct Nitration
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction; Product degradation | Ensure efficient stirring; Monitor reaction by TLC and avoid prolonged reaction times; Maintain strict temperature control. |
| Multiple Products (Poor Selectivity) | Over-nitration; Isomer formation | Maintain low temperature (0-5 °C); Use only a slight excess (1.05 eq.) of nitrating agent; Consider milder nitrating systems (e.g., NaNO₃/H₂SO₄). |
| Reaction Charring (Turns Black) | Uncontrolled exotherm; Localized overheating | Add nitrating agent very slowly with vigorous stirring; Ensure efficient cooling throughout the addition. |
| Difficulty Isolating Product | Product is highly insoluble | Quench the reaction by pouring it carefully onto a large amount of crushed ice to precipitate the product. |
Section 2: Troubleshooting and FAQs for Fischer Indole Synthesis
An alternative strategy involves constructing the carbazole ring with the nitro group already in place. This is typically achieved via the Fischer indole synthesis, reacting 4-nitrophenylhydrazine with cyclohexanone under acidic catalysis.[3][4] This method avoids the regioselectivity issues of direct nitration but has its own set of challenges.
General Workflow for Synthesis & Troubleshooting
Frequently Asked Questions (Fischer Indole Synthesis)
Q1: My Fischer indole synthesis is failing or giving a very low yield. What should I investigate first?
Failure in this synthesis often points to the acid catalyst or the stability of the intermediates.
-
Acid Catalyst is Critical: The choice and concentration of the acid are paramount. The acid facilitates both the formation of the key phenylhydrazone intermediate and the subsequent[3][3]-sigmatropic rearrangement.[5]
-
Too Weak: An acid like acetic acid may not be strong enough to promote the rearrangement efficiently, especially with a deactivated ring.
-
Too Strong: A very strong acid (e.g., concentrated H₂SO₄) can cause degradation or unwanted side reactions.
-
Recommendation: Polyphosphoric acid (PPA) is often an excellent choice as it serves as both a catalyst and a dehydrating agent. Alternatively, a systematic screening of catalysts like glacial acetic acid, p-toluenesulfonic acid (pTSA), or Lewis acids like ZnCl₂ is advised.[3]
-
-
N-N Bond Cleavage: A significant competing side reaction in the Fischer synthesis is the cleavage of the nitrogen-nitrogen bond in the hydrazine intermediate.[6][7] This is particularly problematic with electron-donating groups, but can still occur under harsh conditions, leading to aniline byproducts.[6] Milder temperatures and a carefully chosen catalyst can minimize this pathway.
Q2: How does the electron-withdrawing nitro group on the phenylhydrazine affect the reaction?
The nitro group has a significant electronic effect. It deactivates the aromatic ring, making the phenylhydrazine less nucleophilic. This can slow down the initial condensation with cyclohexanone. More importantly, it can make the subsequent acid-catalyzed cyclization step more difficult, often requiring stronger acidic conditions or higher temperatures than the synthesis of the unsubstituted carbazole.
Q3: My final product is difficult to purify. What are the likely impurities?
Impurities often stem from unreacted starting materials or side reactions.
-
Unreacted 4-nitrophenylhydrazine: Can often be removed by washing the crude product with a dilute acid solution.
-
Aniline Byproducts: From N-N bond cleavage. These are basic and can also be removed with an acid wash.
-
Polymeric/Tarry Materials: Resulting from degradation. Purification often requires column chromatography. If the product is solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is the preferred method.
Optimization of Acid Catalysts for Fischer Indole Synthesis
| Acid Catalyst | Typical Conditions | Advantages | Potential Issues | Reference |
| Glacial Acetic Acid | Reflux | Readily available; Acts as solvent and catalyst. | May not be strong enough for deactivated systems; Can require long reaction times. | |
| Sulfuric Acid (H₂SO₄) | Catalytic amount in a high-boiling solvent (e.g., EtOH) | Strong Brønsted acid; effective proton source. | Can cause charring and sulfonation if not controlled. | [3] |
| Polyphosphoric Acid (PPA) | 80-120 °C, often neat | Excellent dehydrating agent; promotes cyclization. | Highly viscous, making workup difficult; requires quenching. | [3] |
| Lewis Acids (e.g., ZnCl₂) | 100-180 °C | Can be very effective, especially for challenging substrates. | Can be difficult to remove from the product; requires anhydrous conditions. | [5][6] |
| Ionic Liquids (e.g., [bmim(BF₄)]) | 80-100 °C | "Green" alternative; can be recycled; high yields reported. | Higher cost; may require specific workup procedures. |
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Direct Nitration of 2,3,4,9-Tetrahydro-1H-carbazole
This protocol is adapted from the successful synthesis reported by Kukreja et al. (2021).
Materials:
-
2,3,4,9-Tetrahydro-1H-carbazole (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrate (NaNO₃) (1.05 eq)
-
Crushed Ice / Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,3,4,9-tetrahydro-1H-carbazole (e.g., 5.0 g, 29.2 mmol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (e.g., 25 mL) with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Continue stirring at 0 °C until all solid has dissolved.
-
In a separate beaker, dissolve sodium nitrate (e.g., 2.60 g, 30.6 mmol) in a minimum amount of concentrated sulfuric acid (e.g., 10 mL).
-
Transfer the sodium nitrate solution to the dropping funnel.
-
Add the nitrating solution dropwise to the carbazole solution over 30-45 minutes. Critically, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 500 g) with stirring.
-
A yellow-orange precipitate will form. Allow the ice to melt completely, then isolate the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a vacuum oven.
-
Purify the crude solid by recrystallization from hot ethanol to yield this compound as a crystalline solid.
Protocol 2: Fischer Indole Synthesis
Materials:
-
4-Nitrophenylhydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add 4-nitrophenylhydrazine hydrochloride (e.g., 5.0 g, 26.4 mmol) and glacial acetic acid (e.g., 50 mL).
-
Add cyclohexanone (e.g., 3.0 mL, 29.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux with stirring. The solution will typically turn a deep red/orange color.
-
Maintain the reflux for 2-4 hours. Monitor the formation of the product by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-water (e.g., 400 mL).
-
A solid precipitate will form. Isolate the crude product by vacuum filtration.
-
Wash the filter cake with copious amounts of water to remove residual acetic acid.
-
Wash the cake with a small amount of cold ethanol to remove highly soluble impurities.
-
Dry the crude product.
-
Purify by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Section 4: Visualization of Key Mechanisms
Electrophilic Nitration Mechanism
The key to the direct nitration route is the in-situ generation of the powerful electrophile, the nitronium ion (NO₂⁺), from nitric acid and a strong acid catalyst.
References
-
Kukreja, H., Chugh, R., Singh, J., Shah, R., Singh, D., Singh, N., Chopra, D. S., & Singh, M. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, Vol. 60B, 152-160. Retrieved from [Link]
-
Douglas, C. J., & Overman, L. E. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5184–5187. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Douglas, C. J., & Overman, L. E. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]
-
Yaqub, G., et al. (2020). A Novel Variation in Fischer Indole Reaction for Viable and Rapid Synthesis of 1,2,3,4-Tetrahydro-6,8-Dinitro-9H-Carbazole. International Journal of Scientific & Engineering Research, 11(2). Retrieved from [Link]
-
Basanagouda, M., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. Retrieved from [Link]
-
Kumar, R., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
Sources
common byproducts in the nitration of tetrahydrocarbazole and their removal
Welcome to the technical support center for the nitration of 1,2,3,4-tetrahydrocarbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, specifically focusing on the identification and removal of unwanted byproducts. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect when nitrating tetrahydrocarbazolin?
A1: The nitration of 1,2,3,4-tetrahydrocarbazole is a classic electrophilic aromatic substitution reaction. Due to the directing effects of the fused ring system, you will primarily obtain the desired 6-nitro-1,2,3,4-tetrahydrocarbazole. However, the formation of isomeric and over-nitrated byproducts is common. The most prevalent byproduct is the 8-nitro isomer.[1] Under more aggressive reaction conditions, you can also expect to see the formation of various di- and poly-nitrated products.[1]
Q2: Why do I get a mixture of 6-nitro and 8-nitro isomers?
A2: The regiochemical outcome of the nitration is dictated by the electronic properties of the tetrahydrocarbazole molecule. The amine group within the pyrrole ring is an activating group that directs incoming electrophiles to the ortho and para positions relative to it. In the case of tetrahydrocarbazole, this corresponds to the 6 and 8 positions on the benzene ring portion of the molecule. The interplay of these electronic effects leads to the formation of a mixture of the 6-nitro and 8-nitro isomers.[1]
Q3: How can I minimize the formation of these byproducts during the reaction itself?
A3: Careful control of reaction conditions is paramount to favor the formation of the desired 6-nitro isomer and minimize over-nitration.[1] Key parameters to control include:
-
Temperature: Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath. This reduces the overall reactivity of the system and disfavors the formation of multiple nitration products.
-
Rate of Addition: The nitrating agent (commonly a mixture of nitric acid and sulfuric acid) should be added to the solution of tetrahydrocarbazole slowly and in a controlled manner.[1] This prevents localized high concentrations of the nitrating agent, which can lead to over-nitration.
-
Stoichiometry: Use a carefully measured molar equivalent of the nitrating agent. An excess of the nitrating agent will significantly increase the likelihood of di- and poly-nitration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 6-nitro product | Incomplete reaction; Suboptimal reaction conditions; Loss of product during workup. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently at the correct temperature. Be cautious during the quenching and extraction steps to avoid product loss. |
| High proportion of dinitro byproducts | Reaction temperature was too high; Nitrating agent was added too quickly; Excess nitrating agent was used. | Strictly maintain a low reaction temperature (0-5 °C). Add the nitrating agent dropwise with vigorous stirring. Use a precise stoichiometry of the nitrating agent. |
| Difficulty in separating the 6-nitro and 8-nitro isomers | The isomers have very similar polarities. | Utilize a high-resolution purification technique like column chromatography with an appropriate solvent system. Consider fractional recrystallization with different solvents. |
| Oily product that won't crystallize | Presence of significant impurities, including residual solvent and byproducts. | Purify the crude product using column chromatography before attempting recrystallization. Ensure all solvents are thoroughly removed under vacuum. |
Purification Protocols
Protocol 1: Recrystallization for the Removal of Gross Impurities
Recrystallization is an effective technique for purifying the crude product, especially for removing less soluble or more soluble impurities.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the desired 6-nitro-1,2,3,4-tetrahydrocarbazole has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, and ethyl acetate/hexane mixtures.[2][3]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a short period to adsorb colored impurities.[4]
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired product should crystallize out. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography for Isomer Separation
Column chromatography is a powerful technique for separating compounds with similar polarities, such as the 6-nitro and 8-nitro isomers.[5]
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the separation of nitroaromatic compounds.[5]
-
Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6] The optimal ratio should be determined by TLC analysis to achieve good separation between the spots of the desired product and the byproducts.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combining Fractions: Combine the fractions that contain the pure desired product.
-
Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified 6-nitro-1,2,3,4-tetrahydrocarbazole.
Visualizing the Process
Nitration Reaction and Byproduct Formation
Caption: Nitration of tetrahydrocarbazole yields the desired 6-nitro product along with isomeric and over-nitrated byproducts.
Purification Workflow
Caption: A typical purification workflow for isolating the 6-nitro-tetrahydrocarbazole product.
References
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
- Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171.
- Nangare, A. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 1805-1814.
-
Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN103087550B - Permanent violet product synthesis and production process.
-
YouTube. (2021, June 27). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from [Link]
- Google Patents. (n.d.). CN103254115A - Preparation method of 3-nitro carbazole.
-
Sciencemadness Discussion Board. (2022, November 13). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]
-
Organic Syntheses. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]
-
National Institutes of Health. (2014, June 20). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Retrieved from [Link]
-
ResearchGate. (n.d.). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Semantic Scholar. (n.d.). Nitration of carbazole and N-alkylcarbazoles. Retrieved from [Link]
-
Synthetic Communications. (2006). One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. Retrieved from [Link]
-
Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]
-
Acta Chimica Academiae Scientiarum Hungaricae. (n.d.). separation of the optical isomers of (± ).3. carboxy .4.0xo.6.methyl.6, 7,8,9. Retrieved from [Link]
-
Reddit. (2016, November 11). Separation of (relatively) Small Isobaric Compounds. Retrieved from [Link]
-
ResearchGate. (2018). Enantioseparation of D- and L- isomers of Chiral Drugs for Improving their Bioavailability: Some Techniques Including Micellization with Gemini Surfactants. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - 1,2,3,4-tetrahydrocarbazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselective Functionalization of Tetrahydrocarbazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of 1,2,3,4-tetrahydrocarbazoles (THCz). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this privileged scaffold. Tetrahydrocarbazoles are a cornerstone in numerous natural products and pharmaceuticals, including well-known drugs like Ondansetron and Ramatroban.[1][2] Their potent biological activities make the development of efficient and selective synthetic methodologies a critical pursuit.[3][4][5]
However, controlling the site of functionalization on the THCz core is a significant challenge.[6][7] The nuanced interplay between the electron-rich indole nucleus and the aliphatic cyclohexane ring creates a delicate balance of reactivity across multiple positions. This guide provides in-depth, troubleshooting-focused answers to common problems encountered in the lab, moving beyond simple protocols to explain the 'why' behind the experimental choices.
Foundational Challenges: Understanding THCz Reactivity
Achieving regioselectivity in THCz functionalization is fundamentally challenging due to the inherent electronic and steric properties of the molecule. Before troubleshooting specific reactions, it's crucial to understand these core principles.
-
Electronic Landscape : The indole portion of the molecule is electron-rich, making it susceptible to electrophilic attack. However, the electron density is not uniform. The C6 and C8 positions on the benzene ring are generally the most nucleophilic, often leading to mixtures during electrophilic aromatic substitution. The pyrrole C1 position can also be reactive under certain conditions.
-
Steric Hindrance : The non-aromatic, puckered cyclohexane ring imposes significant steric constraints, particularly around the C4 and C5 positions, making them less accessible to bulky reagents.
-
C-H vs. N-H Reactivity : The indole N-H proton is acidic and can be readily deprotonated. This creates a competing reaction pathway in many base-mediated C-H functionalization reactions, leading to N-functionalization as a common side product.
The diagram below illustrates the key reactive sites and the primary factors influencing their functionalization.
Caption: Key factors governing regioselective functionalization of the THCz scaffold.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific experimental problems in a question-and-answer format.
Category 1: Electrophilic Aromatic Substitution (EAS)
Question 1: My Friedel-Crafts acylation is giving me a mixture of C6 and C8 isomers, with low overall yield. How can I improve this?
Plausible Cause: This is a classic problem rooted in the similar electronic reactivity of the C6 and C8 positions. Low yields are often due to side reactions, such as reaction at the indole nitrogen, which can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating it.[3]
Troubleshooting & Optimization:
-
Protect the Indole Nitrogen: The most effective strategy is to install a protecting group on the indole nitrogen. An electron-withdrawing group like tosyl (Ts) or Boc is ideal. This prevents catalyst poisoning and deactivates the pyrrole ring, funneling reactivity toward the benzene portion.
-
Modify Catalyst & Conditions:
-
Weaker Lewis Acids: Switch from strong Lewis acids like AlCl₃ to milder ones like FeCl₃, ZnCl₂, or BF₃·OEt₂. This can reduce side reactions and sometimes improve selectivity.
-
Temperature Control: Run the reaction at lower temperatures (e.g., 0 °C to -20 °C) to enhance selectivity. Kinetically, the less-hindered C6 position might be favored at lower temperatures.
-
-
Solvent Choice: The choice of solvent can influence catalyst activity and product distribution. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard, but nitrobenzene can sometimes alter selectivity profiles in Friedel-Crafts reactions.
Experimental Protocol: N-Protected, Regioselective Friedel-Crafts Acylation
-
To a stirred solution of N-tosyl-1,2,3,4-tetrahydrocarbazole (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add aluminum chloride (1.2 mmol) portion-wise.
-
Stir the mixture for 15 minutes.
-
Add the acyl chloride (1.1 mmol) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold 1M HCl (20 mL).
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer (typically C6).
Category 2: Transition Metal-Catalyzed C-H Functionalization
The direct functionalization of C-H bonds is a powerful but challenging strategy.[8][9][10] Regioselectivity is almost entirely dependent on the reaction design, particularly the use of directing groups.
Question 2: I am attempting a palladium-catalyzed C8-arylation using a directing group, but I'm getting no reaction or catalyst decomposition. What's going wrong?
Plausible Cause: This issue often points to catalyst poisoning or incorrect reaction setup. Heterocycles, especially those with nitrogen atoms, can strongly coordinate to the metal center, inhibiting catalysis.[11][12] Additionally, the choice of ligand, base, and oxidant is critical for a successful catalytic cycle.
Troubleshooting & Optimization:
-
Directing Group Choice: Ensure your directing group (DG) is appropriate. Picolinamides or N-methoxy amides are robust DGs for C8 functionalization as they form stable, 5- or 6-membered metallacycle intermediates that position the catalyst correctly.[12]
-
Catalyst and Ligand Screening:
-
Palladium Source: Pd(OAc)₂ is common, but sometimes a Pd(0) source might be necessary depending on the proposed mechanism.
-
Ligand: The ligand is crucial. For C-H activation, phosphine ligands like XPhos or RuPhos can be effective. In many cases, a ligandless system or a simple ligand like PPh₃ might work, but this requires optimization.
-
-
Base and Additive Effects: The base is not just a stoichiometric reagent; it's often involved in the C-H activation step (e.g., concerted metalation-deprotonation).
-
Screen Bases: Common bases include K₂CO₃, Cs₂CO₃, and KOAc. Organic bases like DBU should also be considered.
-
Acid Scavengers: Sometimes, an acid is generated during the reaction that can poison the catalyst. Adding a silver salt (e.g., Ag₂CO₃, AgOAc) can act as both an oxidant and a halide scavenger.
-
-
Atmosphere and Purity: C-H activation reactions are highly sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Argon or Nitrogen). The purity of the starting material is paramount.
Caption: Decision workflow for troubleshooting failed C-H functionalization reactions.
Question 3: My undirected C-H borylation is producing a complex mixture of isomers. How can I achieve selectivity?
Plausible Cause: Undirected C-H functionalization is the frontier of this field and is notoriously difficult to control.[9] Selectivity is governed by a combination of subtle steric and electronic factors. For THCz, iridium-catalyzed borylations often favor the least sterically hindered positions, which can still result in mixtures (e.g., C5, C7, and N-borylation).
Troubleshooting & Optimization:
-
Steric Control via Ligand: The ligand on the iridium catalyst is the primary handle for controlling selectivity.
-
Bulky Ligands: Using sterically demanding bipyridine or phenanthroline ligands can block access to more hindered C-H bonds, thereby directing borylation to a specific, accessible site. For example, very bulky ligands might favor the C7 position over the C5 position.
-
-
Solvent Effects: The solvent can influence the catalyst's aggregation state and reactivity. Screen non-polar solvents like hexane, octane, or cyclohexane, as well as more coordinating solvents like THF.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.
-
Blocking Groups: If a specific site is consistently being functionalized against your wishes, consider installing a temporary blocking group at that position. This is a more synthetically intensive but often effective strategy.
Data Summary: Directing Groups for THCz Functionalization
The table below summarizes common directing groups (DGs) used in THCz chemistry and the positions they typically direct functionalization to.
| Directing Group (DG) | Attachment Point | Target Position | Typical Reaction | Catalyst/Reagent |
| Picolinamide | Indole-N | C8 | Arylation, Alkylation | Pd(OAc)₂ |
| 8-Aminoquinoline | Indole-N | C8 | Acetoxylation | Pd(OAc)₂ |
| N-Methoxy Amide | Indole-N | C8 | Olefination | Pd(0) / Air |
| Pyridyl | Indole-N | C2 (Pyrrole) | Arylation | Ru(II) or Rh(III) |
| Tosyl (Ts) | Indole-N | C6/C8 (EAS) | Acylation, Halogenation | Lewis Acids |
References
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(03), 2127–2135.
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews, 13(01), 160–171.
-
Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 19(9), 1886-1906. [Link]
-
Ghosh, A., & Ghorai, P. (2024). Regioselective Synthesis of the Tetrahydrocarbazole Core of Akuammiline Alkaloids via Palladium-Catalyzed Intramolecular Arylation Reaction. The Journal of Organic Chemistry, 89(7), 4461–4466. [Link]
- Luthra, P. M., & Kumar, N. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Mini-Reviews in Medicinal Chemistry, 22.
-
Tetrahydrocarbazole - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
- Narayana, C., Kumari, P., & Sagar, R. (2018). Regioselective Synthesis of Chirally Enriched Tetrahydrocarbazolones and Tetrahydrocarbazoles. Organic Letters, 20(14), 4240–4244.
-
Regioselective Synthesis of Chirally Enriched Tetrahydrocarbazolones and Tetrahydrocarbazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry. [Link]
-
Garske, A. L., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88). [Link]
- Chen, M. S., & White, M. C. (2010). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. Science, 327(5965), 566–571.
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Narayana, C., Kumari, P., & Sagar, R. (2018). Regioselective Synthesis of Chirally Enriched Tetrahydrocarbazolones and Tetrahydrocarbazoles. Organic Letters, 20(14), 4240-4244. [Link]
-
Ghosh, A., & Ghorai, P. (2024). Regioselective Synthesis of the Tetrahydrocarbazole Core of Akuammiline Alkaloids via Palladium-Catalyzed Intramolecular Arylation Reaction. The Journal of Organic Chemistry, 89(7), 4461-4466. [Link]
-
C–H Activation and its Challenges. (2020, May 10). YouTube. [Link]
-
Garske, A. L., et al. (2014). Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS). Journal of Visualized Experiments, (88). [Link]
-
Dell'Acqua, M., et al. (2021). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 86(17), 11736–11747. [Link]
-
Wang, D. H., et al. (2014). Overcoming the limitations of directed C-H functionalizations of heterocycles. Nature, 515(7527), 389–393. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]
- 3. wjarr.com [wjarr.com]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of the Tetrahydrocarbazole Core of Akuammiline Alkaloids via Palladium-Catalyzed Intramolecular Arylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fischer Indole Synthesis for Carbazole Derivatives
Welcome to the technical support center for the Fischer indole synthesis of carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and optimize synthetic protocols for this powerful reaction.
Introduction
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, which is the core of the carbazole structure.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a cyclic ketone like cyclohexanone or its derivatives.[1][2] While powerful, the synthesis of carbazoles via this method can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and purity. This guide provides practical, field-proven insights to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fischer indole synthesis for carbazoles?
A1: The reaction proceeds through several key steps:
-
Hydrazone Formation: An arylhydrazine reacts with a cyclic ketone (e.g., cyclohexanone) to form an arylhydrazone. This can be done as a separate step or in situ.
-
Tautomerization: The arylhydrazone tautomerizes to its enamine form in the presence of an acid catalyst.[1][2]
-
[3][3]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step where a C-C bond is formed.[2][4][5]
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of the amino group on the imine.
-
Ammonia Elimination: The resulting aminal eliminates a molecule of ammonia to form the final aromatic carbazole (or its tetrahydro precursor).[4][5]
Caption: Key steps of the Fischer indole synthesis mechanism.
Q2: Which acid catalysts are most effective for synthesizing carbazoles?
A2: The choice of acid catalyst is critical and can significantly impact yield and side product formation.[6][7] Both Brønsted and Lewis acids are commonly used.
-
Brønsted Acids:
-
Glacial Acetic Acid: Often used as both a solvent and a catalyst, providing milder conditions that can prevent degradation of sensitive substrates.[8]
-
Sulfuric Acid (H₂SO₄) and Hydrochloric Acid (HCl): Stronger acids that can accelerate the reaction but may also promote side reactions.[6]
-
p-Toluenesulfonic Acid (p-TSA): A strong organic acid that is effective in many cases, including microwave-assisted syntheses.[6][9][10]
-
Polyphosphoric Acid (PPA): A viscous and strong acid, often effective for challenging cyclizations that require harsh conditions.[8]
-
-
Lewis Acids:
The optimal catalyst depends on the specific substrates and should be determined empirically.[6]
Q3: How do substituents on the arylhydrazine affect the reaction?
A3: Substituents on the arylhydrazine ring have a profound electronic effect on the reaction's outcome.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can increase the rate of the desired[3][3]-sigmatropic rearrangement. However, they can also favor an undesired N-N bond cleavage, leading to the formation of aniline byproducts and lower yields of the carbazole.[11]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) generally suppress the N-N bond cleavage. However, they can also slow down the desired rearrangement, potentially requiring harsher reaction conditions (stronger acid, higher temperature), which might lead to other side reactions.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q4: My reaction yield is very low or I'm getting no product. What are the likely causes and how can I fix it?
A4: Low or no yield is a common problem with several potential causes.
| Potential Cause | Explanation & Solution |
| Poor Quality of Phenylhydrazine | Phenylhydrazines can degrade over time, especially when exposed to air and light. Solution: Use freshly distilled or purified phenylhydrazine. Using the more stable hydrochloride salt can also be beneficial.[8] |
| Incomplete Cyclization | The reaction may stall at the phenylhydrazone intermediate, especially under mild acidic conditions or at low temperatures.[11] Solution: Increase the acid strength (e.g., switch from acetic acid to PPA or ZnCl₂), or increase the reaction temperature.[11] |
| N-N Bond Cleavage | This is a major side reaction, particularly with electron-rich phenylhydrazines, leading to aniline byproducts.[11] Solution: Use a milder acid catalyst and lower the reaction temperature. If possible, modify the substrate to reduce the electron-donating strength.[11] |
| Unstable Hydrazone Intermediate | Some phenylhydrazones are not stable enough to be isolated before the cyclization step. Solution: Form the phenylhydrazone in situ by reacting the phenylhydrazine and ketone directly in the acidic reaction medium.[11] |
| Steric Hindrance | Significant steric hindrance on either the ketone or the phenylhydrazine can prevent the reaction.[8] Solution: If severe steric hindrance is present, alternative synthetic routes may need to be considered. |
| Incorrect Reaction Conditions | The reaction is highly sensitive to the choice of acid, temperature, and solvent. Solution: Perform small-scale optimization experiments to find the ideal conditions for your specific substrates.[11] |
Q5: I am getting a mixture of regioisomers when using an unsymmetrical cyclic ketone. How can I improve selectivity?
A5: Controlling regioselectivity is a known challenge. The choice of acid catalyst is a key factor.[11]
-
Weaker acids (like acetic acid) tend to favor the kinetic product, which is formed from the more substituted enamine.[8]
-
Stronger acids can lead to the thermodynamically more stable product.
It is recommended to screen different acid catalysts and temperatures to influence the isomeric ratio.[11] In many cases, chromatographic separation of the isomers will be necessary.[8]
Q6: My final product is an oil and won't solidify, or it's difficult to purify. What should I do?
A6: Purification can be challenging, especially if side products are present.
-
Oily Product: If the product "oils out" upon adding the reaction mixture to water, try adding ice to the water to induce solidification. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[11]
-
Purification Issues: If standard column chromatography is difficult, consider using an alternative stationary phase like alumina if your product is sensitive to the acidic nature of silica gel. Pre-treating the silica gel with a triethylamine solution can also help neutralize it.[12]
Caption: A decision-making workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol provides a general procedure that can be adapted for some substituted analogs.[11]
Materials:
-
Phenylhydrazine (1 equivalent)
-
Cyclohexanone (1.1 equivalents)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and cyclohexanone.
-
Add glacial acetic acid to serve as both the solvent and the acid catalyst.[8]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,2,3,4-tetrahydrocarbazole.
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[9][10]
Materials:
-
Phenylhydrazine (1 equivalent)
-
Cyclohexanone (1 equivalent)
-
p-Toluenesulfonic acid (p-TSA) as a catalyst
Procedure:
-
In a microwave reaction vessel, combine phenylhydrazine, cyclohexanone, and a catalytic amount of p-TSA.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 600 W) for a short duration (e.g., 3 minutes).[9][10]
-
After cooling, work up the reaction mixture as described in Protocol 1.
Note: Microwave reaction conditions should be carefully optimized for safety and efficiency.
Data Summary
The following table provides a summary of typical reaction conditions for the Fischer indole synthesis of carbazoles.
| Parameter | Typical Range/Options | Notes |
| Acid Catalyst | Acetic acid, H₂SO₄, p-TSA, PPA, ZnCl₂, BF₃·OEt₂[6][8] | Choice is substrate-dependent and crucial for yield. |
| Temperature | 80°C to reflux[6][8] | Higher temperatures can increase reaction rate but may also promote side reactions. |
| Solvent | Glacial acetic acid, ethanol, methanol, toluene, tert-butanol[8] | The solvent can significantly influence the reaction outcome.[8] |
| Reaction Time | 1-24 hours (conventional), 3-10 minutes (microwave)[9][13] | Monitor by TLC to determine completion. |
References
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles - Benchchem.
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles - Benchchem.
- Aryl hydrazide beyond as surrogate of aryl hydrazine in the Fischer indolization: the synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-bis-Cbz-pyrrolo[2,3-f]indoles - PubMed.
- Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu.
- Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles - Organic Chemistry Portal.
- One-pot‐one‐step, microwave‐assisted Fischer indole synthesis, Journal of Heterocyclic Chemistry.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC - NIH.
- Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin: Synthesis of Pyrido[2,3-a]carbazoles - AKJournals.
- Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis - Taylor & Francis.
- Common side reactions in the synthesis of carbazole derivatives - Benchchem.
- One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF.
- Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing).
- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI.
- (PDF) Fischer Indole Synthesis - ResearchGate.
- Fischer Indole Synthesis - Organic Chemistry Portal.
- Fischer indole synthesis - Wikipedia.
- Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids - ResearchGate.
- Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone - Canadian Science Publishing.
- Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange.
- Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis | Request PDF.
- Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles - ResearchGate.
- Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone - ResearchGate.
- New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH.
- Studies on the Fischer indole synthesis | Chemical Reviews - ACS Publications.
- Fischer indole synthesis in the absence of a solvent - UKHSA Research Portal.
- Fischer indole synthesis in the absence of a solvent - SciSpace.
- Microwave-assisted synthesis of medicinally relevant indoles - PubMed.
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
- Improving yield in Fischer indole synthesis of precursors - Benchchem.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. Aryl hydrazide beyond as surrogate of aryl hydrazine in the Fischer indolization: the synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-bis-Cbz-pyrrolo[2,3-f]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. deepdyve.com [deepdyve.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Reduction of Nitroarenes
Welcome to the technical support center for nitroarene reduction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of anilines from nitroarenes. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my nitroarene reduction stalling or showing low conversion?
A1: Incomplete reduction is a frequent challenge and can be attributed to several factors. The most common culprits are deactivated catalysts or reagents, poor solubility of the starting material, insufficient stoichiometry of the reducing agent, or suboptimal reaction conditions such as temperature and pressure.[1] Each of these factors can significantly hinder the reaction rate and prevent it from reaching completion.
Q2: I'm observing a mixture of products, including some that are not my desired aniline. What are these byproducts?
A2: The reduction of a nitro group to an amine is a stepwise process that can be intercepted at various stages, leading to the formation of intermediates like nitrosoarenes, hydroxylamines, and azoxy or azo compounds.[1][2] The accumulation of these intermediates is often a sign of incomplete reduction or non-selective reaction conditions.
Q3: How do the substituents on my aromatic ring affect the reduction?
A3: The electronic nature of the substituents on the nitroarene can significantly influence the reaction rate. Electron-withdrawing groups generally accelerate the reduction by making the nitro group more electrophilic and susceptible to attack by the reducing agent.[3][4] Conversely, electron-donating groups can slow down the reaction.
Q4: Is catalytic hydrogenation always the best method for nitroarene reduction?
A4: While catalytic hydrogenation is a very common and often "clean" method, it's not universally optimal.[5] Its effectiveness can be compromised by the presence of other reducible functional groups in the substrate, such as alkenes, alkynes, or certain carbonyls.[6][7] In such cases, metal-mediated reductions (e.g., Fe/HCl, SnCl₂) or transfer hydrogenation might offer better chemoselectivity.[8][9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with your nitroarene reduction.
Issue 1: The reaction is sluggish or incomplete.
Q: I've set up my reaction, but after several hours, TLC analysis shows a significant amount of starting material remaining. What should I investigate first?
A: A stalled reaction points to a problem with one of the core components of your setup. A logical troubleshooting workflow is essential.
Here is a general workflow to diagnose the issue:
Caption: Troubleshooting workflow for incomplete nitroarene reduction.
1. Reagent and Catalyst Activity:
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can be pyrophoric and must be handled with care under an inert atmosphere.[10] Their activity can diminish over time due to improper storage or poisoning from previous reactions. Ensure your catalyst is from a fresh, reliable batch. If you suspect catalyst deactivation, try increasing the catalyst loading.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂, Zn/AcOH): The surface area and purity of the metal are crucial.[1] Use finely powdered metals and consider activation if necessary. The concentration of the acid is also a key parameter influencing the reaction rate.[1]
-
Other Reducing Agents: Reagents like sodium dithionite can decompose if not stored properly. Always use fresh reagents.[1]
2. Solvent and Solubility:
Poor solubility of the nitroarene in the reaction solvent is a common reason for slow or incomplete reactions.[1] The starting material must be fully dissolved for the reaction to proceed efficiently.
-
Solvent Choice: For catalytic hydrogenations, common solvents include ethanol, methanol, ethyl acetate, and THF. Protic co-solvents can often be beneficial.[1] For metal/acid reductions, the choice of acid and co-solvent (e.g., water, ethanol) is important.
3. Reaction Conditions:
-
Temperature: While many reductions can be performed at room temperature, some substrates require heating to achieve a satisfactory rate.[1] However, excessive heat can promote the formation of side products.[1]
-
Hydrogen Pressure (for catalytic hydrogenation): For stubborn reductions, increasing the hydrogen pressure can significantly enhance the reaction rate.[1]
-
Stirring: Vigorous stirring is essential, especially in heterogeneous reactions (e.g., with Pd/C or metal powders), to ensure good mass transfer.
4. Stoichiometry of the Reducing Agent:
Ensure that you are using a sufficient excess of the reducing agent to drive the reaction to completion and to reduce any intermediates that may form.[1]
Issue 2: Significant formation of side products.
Q: My reaction mixture is a complex mess of spots on the TLC plate, with only a small amount of the desired aniline. How can I improve the selectivity?
A: The formation of side products like hydroxylamines, nitroso compounds, or azoxy/azo compounds is a clear indication of an incomplete or uncontrolled reduction.
The reduction of a nitro group proceeds through several intermediates. Halting the reaction prematurely or having suboptimal conditions can lead to their accumulation.
Caption: Simplified reduction pathway of nitroarenes and potential side reactions.
Strategies to Improve Selectivity:
-
Ensure Complete Reduction: The most straightforward way to avoid intermediates is to ensure the reaction goes to completion. Revisit the points in "Issue 1" to optimize your reaction conditions.
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may favor the formation of condensation products like azoxy and azo compounds.[1] Ensure efficient cooling and controlled addition of reagents if necessary.
-
Choice of Reducing System: Some reducing agents are known to be more prone to forming certain side products. For instance, using metal hydrides like LiAlH₄ with aromatic nitro compounds often leads to azo compounds.[7]
Issue 3: Unwanted reduction of other functional groups.
Q: My starting material contains other reducible groups (e.g., a halogen, a carbonyl group), and they are also being reduced. How can I achieve chemoselectivity?
A: Achieving chemoselectivity is a common challenge. The choice of the reducing system is paramount.
Decision Guide for Chemoselective Nitro Group Reduction:
| Functional Group to Preserve | Recommended Reducing System(s) | Rationale & Key Considerations |
| Aryl Halides (Cl, Br, I) | Raney Nickel with H₂, Sulfided Pt/C with H₂, SnCl₂·2H₂O | Pd/C is often too aggressive and can cause dehalogenation. Raney Nickel is generally a better choice.[7] Sulfided catalysts are specifically designed to be less active towards dehalogenation. SnCl₂ is a mild and effective option. |
| Ketones/Aldehydes | SnCl₂·2H₂O in EtOH/EtOAc | This system is highly selective for the nitro group over carbonyl functionalities. |
| Esters/Amides | NaBH₄/FeCl₂, Catalytic Hydrogenation (careful optimization needed) | A NaBH₄/FeCl₂ system can exhibit good selectivity.[11] Catalytic hydrogenation can work, but over-reduction is a risk. |
| Alkenes/Alkynes | Fe/HCl, Fe/NH₄Cl, Sodium sulfide (Na₂S) | Catalytic hydrogenation will typically reduce C-C multiple bonds. Metal/acid systems are generally preferred.[12] |
| Nitriles | SnCl₂·2H₂O | This reagent is an excellent choice as it generally does not affect the nitrile group.[12] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
Safety First: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts.[13][14] Always work in a well-ventilated fume hood and follow all safety protocols for handling hydrogen.[15][16]
-
Setup: In a flask designed for hydrogenation (e.g., a Parr shaker bottle or a thick-walled round-bottom flask), dissolve the nitroarene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.[1]
-
Inerting the Atmosphere: Seal the flask, then carefully evacuate the air and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[13][15]
-
Hydrogenation: Replace the inert gas atmosphere with hydrogen (a balloon for atmospheric pressure or a pressurized source for higher pressures). Stir the reaction mixture vigorously.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.[1] Caution: The used catalyst can be pyrophoric; keep it wet with water during handling and disposal.[13]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline, which can be purified further if necessary.
Protocol 2: General Procedure for Reduction with SnCl₂·2H₂O
-
Setup: To a solution of the nitroarene (1.0 eq) in ethanol or ethyl acetate, add SnCl₂·2H₂O (typically 3-5 eq).[1]
-
Reaction: Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ or another base until the solution is basic. This will precipitate tin salts.
-
Filtration and Isolation: Filter the suspension through Celite to remove the tin salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the aniline.[1]
Purification of Anilines
Crude anilines obtained from the reduction may contain unreacted starting material, intermediates, or byproducts from side reactions. They are also prone to air oxidation, which can lead to discoloration (often reddish-brown).[17][18]
-
Acid-Base Extraction: Anilines are basic and can be separated from neutral or acidic impurities by extraction with a dilute acid (e.g., 1M HCl).[19] The aniline will form a water-soluble salt and move to the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to regenerate the free aniline, which can then be extracted back into an organic solvent.
-
Distillation: For liquid anilines, distillation under reduced pressure is an effective purification method.[17]
-
Crystallization: Solid anilines can be purified by recrystallization from a suitable solvent.
References
-
Chen, S., Ling, L. L., Jiang, S. F., & Jiang, H. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry, 22(16), 5327-5334. [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. Retrieved from [Link]
-
Hydrogenation SOP. (n.d.). University of Pennsylvania Department of Chemistry. Retrieved from [Link]
-
Chen, S., Ling, L. L., Jiang, S. F., & Jiang, H. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. Retrieved from [Link]
-
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (2020). ResearchGate. Retrieved from [Link]
-
Hazards associated with laboratory scale hydrogenations. (2021). ACS Chemical Health & Safety, 28(3), 197-208. [Link]
-
Al-Amin, M., Bhuiyan, M. M. H., & Abedin, M. J. (2018). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules, 23(10), 2635. [Link]
-
Hydrogenation reaction safety. (2024, June 7). YouTube. Retrieved from [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. (2020). Molecules, 25(11), 2649. [Link]
-
Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. (2025, January 10). RSC Publishing. Retrieved from [Link]
-
Purification of Aniline. (n.d.). LookChem. Retrieved from [Link]
-
Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. (2009). ChemSusChem, 2(10), 915-941. [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education, 100(9), 3505-3515. [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes. (2023). ACS Publications. Retrieved from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters, 23(7), 2636-2641. [Link]
-
Substitution effects of reduction of nitrobenzene. (A) Conversion from nitroarenes 3d-n to corresponding anilines 4d-n. (B) Hammett plot of reduction yields against substituent groups. (2019). ResearchGate. Retrieved from [Link]
-
Insight into the mechanism of gold-catalyzed reduction of nitroarenes based on the substituent effect and in situ IR. (2017). New Journal of Chemistry, 41(19), 10643-10649. [Link]
-
Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. (2024). RSC Publishing. Retrieved from [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2016). Toxicological Sciences, 153(1), 16-32. [Link]
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (2023). ACS Omega, 8(30), 27179-27190. [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate. Retrieved from [Link]
-
Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014, May 14). ResearchGate. Retrieved from [Link]
-
Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. (2023). Chemical Science, 14(46), 13028-13034. [Link]
-
Purify and dry aniline? (2014, May 26). Reddit. Retrieved from [Link]
-
aniline impurities. (2005, January 11). Sciencemadness Discussion Board. Retrieved from [Link]
-
Make aniline by reduction nitrobencene with NaCl and Fe. (2023, December 31). YouTube. Retrieved from [Link]
-
Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (2020). ChemistrySelect, 5(1), 17-31. [Link]
-
A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. (2017). Catalysis Science & Technology, 7(20), 4721-4730. [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2021). Egyptian Journal of Chemistry, 64(10), 5585-5594. [Link]
-
Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. (2015). ResearchGate. Retrieved from [Link]
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022). New Journal of Chemistry, 46(15), 7015-7023. [Link]
-
Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020, August 22). Chemistry Stack Exchange. Retrieved from [Link]
-
Preparation of Arylamines, Part 1: Reduction of Nitroarenes. (2023, March 23). YouTube. Retrieved from [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). RSC Publishing. Retrieved from [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved from [Link]
-
Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. (2023). Molecules, 28(1), 385. [Link]
-
Nitro Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Semantic Scholar [semanticscholar.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. youtube.com [youtube.com]
- 15. njhjchem.com [njhjchem.com]
- 16. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 17. reddit.com [reddit.com]
- 18. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. researchgate.net [researchgate.net]
preventing over-reduction in the synthesis of 6-amino-tetrahydrocarbazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-amino-tetrahydrocarbazole. This guide is designed to provide targeted troubleshooting advice and answers to frequently asked questions regarding the critical reduction step of 6-nitro-1,2,3,4-tetrahydrocarbazole. As Senior Application Scientists, we understand the nuances of this transformation and have structured this resource to address the common challenges encountered in the lab, with a focus on preventing over-reduction and other unwanted side reactions.
Troubleshooting Guide: Navigating Common Synthesis Problems
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is low, and TLC analysis shows multiple spots, including one that matches the starting material and another nonpolar spot. What is happening and how can I fix it?
Answer: This is a classic symptom of two potential issues: incomplete reaction and the formation of a hydrodeamination (over-reduction) byproduct, where the amino group is completely removed.
The reduction of an aromatic nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[1] Harsh reaction conditions or an unsuitable catalyst can lead to undesired pathways. Hydrodeamination, the replacement of the nitro (or resulting amino) group with hydrogen, is a known side reaction in catalytic hydrogenations, especially with catalysts like Palladium on Carbon (Pd/C) under aggressive conditions (high temperature or pressure).[2][3]
Recommended Actions:
-
Switch to a Milder Reduction Method: Catalytic Transfer Hydrogenation (CTH) is an excellent alternative to high-pressure catalytic hydrogenation.[4] Using a hydrogen donor like ammonium formate or hydrazine hydrate with a Pd/C or Raney Nickel catalyst is often gentler and reduces the risk of over-reduction.[5][6][7]
-
Optimize Catalyst and Loading: If using Pd/C, ensure the catalyst is not deactivated. However, to prevent over-reduction, sometimes a "poisoned" or less active catalyst is beneficial. Consider using sulfided platinum on carbon (Pt/C) if dehalogenation is also a concern for other parts of your molecule.[6]
-
Control Reaction Temperature: Exothermic reactions can create localized hot spots, promoting side products.[8] Ensure efficient stirring and consider running the reaction at a lower temperature for a longer period. For many transfer hydrogenations, temperatures between room temperature and 60°C are effective.[9]
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction closely.[8] Track the disappearance of the starting material and the appearance of the desired amine. Once the starting material is consumed, stop the reaction promptly to prevent the product from degrading or converting to byproducts.
Question 2: My reduction of 6-nitro-tetrahydrocarbazole is incomplete, even after extended reaction times. What are the potential causes and solutions?
Answer: An incomplete or stalled reaction can be frustrating and is typically due to issues with the catalyst, reagents, or reaction setup.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst (e.g., Pd/C, Raney Nickel) may be old, poisoned, or simply insufficient.
-
Solution: Use a fresh batch of catalyst. Ensure a proper catalyst loading, typically 5-10 mol% for Pd/C.[8] Make sure your solvents and reagents are free of catalyst poisons like sulfur compounds.
-
-
Insufficient Reducing Agent/Hydrogen Donor: In transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) is consumed stoichiometrically.
-
Solution: Ensure you are using a sufficient excess of the hydrogen donor. Typically, 3-5 equivalents of ammonium formate are recommended.[6]
-
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient as it will be limited by the rate of dissolution.
-
Inefficient Hydrogen Gas Delivery (for Catalytic Hydrogenation): If using H2 gas, poor mixing or pressure issues can starve the reaction.
Question 3: I suspect I'm forming N-hydroxy-6-amino-tetrahydrocarbazole or other oxygenated intermediates. How can I confirm this and push the reaction to the desired amine?
Answer: The formation and accumulation of the N-hydroxylamine intermediate is a key step in the reduction pathway.[1] Its presence indicates that the reduction has initiated but has not gone to completion. These intermediates can sometimes be stable enough to be observed, especially under very mild conditions or if the catalyst is not active enough for the final reduction step.
Confirmation and Troubleshooting:
-
Characterization: N-hydroxylamines are often more polar than the final amine. They can sometimes be isolated or detected by LC-MS. Their mass will be 16 amu higher than the corresponding amine.
-
Drive the Reaction to Completion:
-
Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring by TLC to see if the intermediate spot converts to the product spot.
-
Add More Reducing Agent: If using a chemical reductant like SnCl2 or Fe/HCl, ensure stoichiometry is sufficient (typically 3-5 equivalents).[8][10]
-
Re-evaluate Your System: If the hydroxylamine is consistently the major product, your reduction system is too weak. A more robust method, such as catalytic hydrogenation with Raney Nickel or a standard Pd/C system with sufficient hydrogen source, should be employed.[5][10]
-
Reaction Pathway Visualization
The following diagram illustrates the desired reduction pathway from the nitro precursor to the target amine, alongside potential side-products.
Caption: Reduction pathway of 6-nitro-tetrahydrocarbazole and a potential over-reduction side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for this synthesis, and what are their pros and cons?
A1: The choice of reducing agent is critical for success and depends on the scale, available equipment, and other functional groups on the molecule.
| Reducing System | Pros | Cons |
| H₂ with Pd/C or Pt/C | Highly effective, clean (byproduct is water), well-established.[10] | Requires specialized pressure equipment (e.g., Parr shaker).[5] Can cause over-reduction or dehalogenation.[6] |
| Transfer Hydrogenation | Uses a hydrogen donor (e.g., ammonium formate), avoiding H₂ gas.[4] Generally milder conditions.[7] | Stoichiometric donor is required. Can be slower than direct hydrogenation. |
| Tin(II) Chloride (SnCl₂) | Very mild and chemoselective, tolerating many other functional groups.[10] | Produces tin salt waste, which can complicate workup and purification.[7][8] Requires stoichiometric amounts. |
| Iron (Fe) in Acid | Inexpensive, robust, and highly effective.[11] Good for large-scale synthesis. | Requires acidic conditions which may not be suitable for all substrates. Produces significant iron sludge waste.[11] |
Q2: How can I best monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most common and immediate method.[8]
-
Mobile Phase: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting nitro compound is typically a bright yellow color.
-
Analysis: The starting material (nitro compound) will be less polar (higher Rf) than the product (amine compound). A complete reaction is indicated by the total disappearance of the starting material spot. For more quantitative analysis, HPLC or GC are excellent alternatives.[8]
Q3: What is the best workup procedure after a catalytic hydrogenation?
A3: The standard workup involves removing the solid catalyst followed by extraction.
-
Catalyst Removal: After the reaction is complete, the mixture must be filtered to remove the heterogeneous catalyst (e.g., Pd/C). This is typically done by filtering through a pad of Celite®.[8] Safety Note: Palladium on carbon can be pyrophoric, especially after use. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent until it can be disposed of properly.
-
Extraction: After filtration, the solvent is typically removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (like ethyl acetate) and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove any acidic residues and then with brine.[12]
-
Purification: The crude product can then be purified by recrystallization or column chromatography if necessary.[8]
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This method is often preferred for its mild conditions and avoidance of high-pressure hydrogen gas.[4][6]
Materials:
-
6-nitro-1,2,3,4-tetrahydrocarbazole (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol % by weight)
-
Ammonium formate (HCOONH₄) (3-5 eq)
-
Methanol or Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 6-nitro-tetrahydrocarbazole (1.0 eq) in methanol or ethanol.
-
To this solution, add ammonium formate (3-5 eq).
-
Carefully add 10% Pd/C (5-10 mol %). Note: Add the catalyst before heating.
-
Heat the mixture to a gentle reflux (typically around 60-70 °C) and stir.
-
Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by standard methods such as recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).
References
-
Vertex AI Search Result[5], Synthesis of 6-amino-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid ethyl ester. (URL not available)
- Benchchem, selective reduction of nitro group without affecting other functional groups.
- SciSpace, Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
- Benchchem, Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
-
Organic Chemistry Portal, Amine synthesis by nitro compound reduction. [Link]
- Benchchem, Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
-
Wikipedia, Reduction of nitro compounds. [Link]
-
Chemistry Stack Exchange, Selective nitro reduction of poly nitro compounds. [Link]
- Google Patents, CN1305460A - Process for preparation of R-(+)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole.
-
CORE, Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. [Link]
-
ResearchGate, What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. [Link]
-
YouTube, Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. [Link]
-
Master Organic Chemistry, More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
PMC - NIH, Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]
-
Organic Chemistry Data, Nitro Reduction - Common Conditions. [Link]
-
YouTube, organic chemistry reaction #13 - reduction of nitro group to amine. [Link]
-
ACS Publications, Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
-
ResearchGate, A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. [Link]
-
World Journal of Advanced Research and Reviews, Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. [Link]
- Google Patents, CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole.
-
Oriental Journal of Chemistry, Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]
-
RSC Publishing, Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
-
YouTube, Reduction of nitrobenzene. [Link]
-
Wiley Online Library, Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. [Link]
-
Reddit, my nitro refuses to be reduced : r/Chempros. [Link]
-
MDPI, Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
- Google Patents, US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
-
ResearchGate, Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. [Link]
-
RSC Publishing, Chemoselective nitro reduction and hydroamination using a single iron catalyst. [Link]
-
wjarr.com, A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. [Link]
-
ResearchGate, Catalytic asymmetric transfer hydrogenation of citral 61 and farnesal 63. [Link]
-
Chemistry Stack Exchange, Reduction of α,β-unsaturated nitro compounds. [Link]
- Benchchem, Best practices for scaling up tetrahydrocarbazole synthesis.
-
Semantic Scholar, Chemoselective transfer hydrogenation to nitroarenes mediated by cubane-type Mo3S4 cluster catalysts. [Link]
Sources
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Polar Nitro-Substituted Heterocycles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to address the significant, and often frustrating, challenges encountered during the purification of polar nitro-substituted heterocyclic compounds. The unique electronic and physical properties conferred by the nitro group, combined with the inherent characteristics of a heterocyclic scaffold, create a class of molecules that demand specialized purification strategies. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reliable purification methods.
Troubleshooting Guide: Common Purification Problems & Solutions
This section is formatted as a rapid, scannable guide to address the most frequent issues encountered in the lab.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Key Actions |
| Severe streaking or tailing on silica gel TLC/Flash Chromatography. | 1. Strong Analyte-Silica Interaction: The polar nitro group and heteroatoms (especially basic nitrogens) bind tightly to acidic silanol groups on the silica surface.[1] 2. Inappropriate Solvent Polarity: The mobile phase is not strong enough to effectively elute the highly polar compound. | 1. Mobile Phase Modification: Add a competitive binder or modifier. For basic heterocycles, add 0.5-2% triethylamine (TEA) or ammonia (as a 10% solution in methanol) to the eluent to mask silanol sites.[2][3] 2. Increase Eluent Polarity: Use highly polar solvents like methanol or isopropanol in your mobile phase.[1] 3. Switch Stationary Phase: Consider neutral or basic alumina, or reversed-phase (C18) chromatography.[3] |
| Compound appears to decompose on the column (new spots on TLC of fractions). | 1. Acid-Catalyzed Degradation: Standard silica gel is acidic (pH ~4-5) and can catalyze the degradation of sensitive functional groups, particularly on electron-deficient rings.[2][4] 2. Hydrolysis: If using aqueous or alcohol-containing mobile phases for extended periods. | 1. Deactivate the Silica Gel: Pre-flush the packed column with your mobile phase containing 1-2% triethylamine, then re-equilibrate with the starting mobile phase before loading the sample.[3] 2. Use Alternative Media: Switch to a less acidic stationary phase like neutral alumina.[3] For very sensitive compounds, Florisil or celite can be options.[2] 3. Minimize Residence Time: Use flash chromatography with slightly higher pressure to reduce the time your compound spends on the stationary phase. |
| Compound is insoluble in common chromatography solvents (DCM, EtOAc, Hexanes). | High Polarity & Crystal Lattice Energy: The strong dipole of the nitro group and intermolecular hydrogen bonding (if N-H or O-H groups are present) lead to high crystal lattice energy and poor solubility in non-polar or moderately polar solvents. | 1. Dry Loading: Dissolve your crude material in a strong, volatile solvent (e.g., acetone, methanol, DMF), adsorb it onto a small amount of silica gel or celite, evaporate the solvent completely, and load the resulting dry powder onto the column.[5] 2. Use Stronger Solvents for Loading: Dissolve the sample in the minimum possible volume of a strong solvent like DMF or DMSO, but be aware this can negatively impact peak shape if too much is used. |
| Poor or no retention on a C18 reversed-phase column (elutes in the void volume). | Extreme Polarity: The compound is too hydrophilic and has a much higher affinity for the polar mobile phase (e.g., water/acetonitrile) than the non-polar C18 stationary phase.[1][3] | 1. Use Highly Aqueous Mobile Phase: Employ a column designed for use in 100% aqueous conditions (e.g., those with embedded polar groups).[3][6] 2. Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for very polar compounds. It uses a polar stationary phase (like bare silica, diol, or amino) with a high-organic mobile phase.[7][8] 3. Use Ion-Pairing Agents: If the molecule is ionizable, adding an ion-pairing reagent to the mobile phase can dramatically increase retention.[6] |
| Crystallization fails; compound "oils out" or forms a precipitate. | 1. High Concentration of Impurities: Impurities are disrupting the crystal lattice formation. 2. Supersaturation: The solution cools too quickly, preventing orderly crystal growth.[9] 3. Solvent Mismatch: The boiling point of the solvent may be higher than the melting point of your compound.[10] | 1. Pre-Purification: First, run a quick filtration through a small plug of silica or alumina to remove major impurities. 2. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to a 4°C fridge, and finally to a freezer. Avoid rapid cooling in an ice bath.[10] 3. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal.[11] 4. Change Solvent System: Use a two-solvent system (one in which the compound is soluble, one in which it is not) to achieve the ideal solubility balance.[11] |
Frequently Asked Questions (FAQs)
Q1: Why are nitro-substituted heterocycles so difficult to purify on standard silica gel?
The primary difficulty arises from the powerful electron-withdrawing nature of the nitro group (-NO₂) and the presence of heteroatoms (like nitrogen or sulfur) in the ring.[12]
-
Acidity of Silica: Standard silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic.
-
Strong Dipole Interactions: The N-O bonds in the nitro group are highly polarized, creating a strong dipole moment. This leads to very strong dipole-dipole interactions with the polar silanol groups, causing the compound to "stick" to the silica and elute slowly, often resulting in broad, tailing peaks.
-
Basic Heteroatoms: If the heterocycle contains a basic nitrogen (e.g., pyridine, imidazole), it can undergo a strong acid-base interaction with the acidic silanol groups. This can lead to irreversible adsorption or significant peak tailing.[1]
Q2: My compound is basic. You mentioned adding triethylamine (TEA). How does that work?
Adding a small amount of a competing base like triethylamine (typically 0.5-2%) to the mobile phase is a classic strategy.[3] The TEA is a stronger base than most heterocyclic nitrogens and will preferentially bind to the acidic silanol sites on the silica gel. This effectively "masks" or "passivates" these active sites, preventing your target molecule from interacting with them too strongly. The result is a much-improved peak shape and faster elution.
Q3: What is HILIC, and when should I consider it?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that is perfectly suited for compounds that are too polar for reversed-phase chromatography.[8]
-
Mechanism: HILIC uses a polar stationary phase (like bare silica, amino, or amide-bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7] A water-rich layer forms on the surface of the stationary phase, and your polar analyte partitions between this aqueous layer and the organic-rich mobile phase. Retention is driven by hydrogen bonding and dipole-dipole interactions.[7]
-
When to Use: Consider HILIC when your nitro-heterocycle has very low or no retention on a C18 column, even with a highly aqueous mobile phase.[1][3]
Q4: Can I use acid-base extraction for purification?
Yes, if your nitro-heterocycle has an acidic or basic functional group, acid-base extraction is an excellent and often overlooked first-pass purification technique.[13] The principle is to convert your compound of interest into a water-soluble salt, wash away neutral organic impurities, and then regenerate the neutral compound.
-
For Basic Heterocycles (e.g., nitro-pyridines): Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate). Extract with an aqueous acid (e.g., 1M HCl). The basic heterocycle will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer. Separate the layers, then neutralize the aqueous layer with a base (e.g., NaOH) to precipitate your purified compound, which can then be filtered or back-extracted into an organic solvent.[14][15]
-
For Acidic Heterocycles (e.g., nitro-imidazoles with a free N-H): Use the same principle but extract with an aqueous base (e.g., 1M NaOH) to form the salt.[16]
Experimental Protocols & Workflows
Workflow: Selecting a Purification Strategy
This decision tree provides a logical path for choosing the most appropriate purification method for your polar nitro-substituted heterocycle.
Caption: A decision workflow for selecting the optimal purification method.
Protocol 1: Flash Chromatography with Silica Gel Deactivation
This protocol is for acid-sensitive nitro-heterocycles that show degradation on standard silica gel.
-
Solvent System Selection: Using TLC, identify a suitable mobile phase (e.g., 95:5 DCM:Methanol) that provides a target Rf value of 0.2-0.3 for your compound.
-
Column Packing: Dry or slurry pack a flash column with the appropriate amount of silica gel.
-
Deactivation Step: Prepare a "deactivation solvent" consisting of your initial mobile phase with 1-2% triethylamine (TEA) added.[3]
-
Flush the packed column with 3-5 column volumes of this deactivation solvent. This neutralizes the acidic sites.
-
Re-equilibration: Flush the column with 3-5 column volumes of your initial mobile phase without TEA to remove the excess base.
-
Sample Loading: Load your sample onto the column using the dry-loading technique for best results.[5]
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a gradient.
-
Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Protocol 2: Optimized Recrystallization for Highly Polar Compounds
Recrystallization is a powerful technique for obtaining high-purity material if a suitable solvent can be found.[9][17]
-
Solvent Screening:
-
Place a few milligrams of your crude material into several small test tubes.
-
Add 0.5 mL of a different solvent to each tube (e.g., ethanol, isopropanol, acetonitrile, water, ethyl acetate).
-
Observe solubility at room temperature. A good single solvent will show low solubility at room temperature.
-
Heat the tubes that did not dissolve. A good solvent will fully dissolve the compound when hot.
-
Allow the hot solutions to cool. The best solvent will yield a high quantity of crystalline solid.
-
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring. Add the minimum amount of near-boiling solvent required to fully dissolve the solid.[9]
-
Decolorization (if needed): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[17]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[9]
-
Drying: Allow the crystals to dry under vacuum on the filter, then transfer them to a watch glass or drying oven to remove all residual solvent.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of California, Los Angeles (UCLA). Recrystallization. [Link]
-
University of Alberta. ORGANIC LABORATORY TECHNIQUES 2. 2.1. RECRYSTALLISATION. [Link]
-
Swarthmore College. Recrystallization. [Link]
-
Michigan State University, Department of Chemistry. Recrystallization. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Armstrong, D. W., & He, L. (2012). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of liquid chromatography & related technologies, 35(10-12), 1564–1589. [Link]
-
Chromedia. Hybrid stationary phases. [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555. [Link]
-
University of Colorado, Boulder. Acid-Base Extraction. [Link]
-
ResearchGate. How to remove non-polar impurity from the compound?[Link]
-
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe, 27(8), 426-430. [Link]
-
ResearchGate. Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates. [Link]
-
Semantic Scholar. Biodegradation of nitroaromatic compounds. [Link]
-
OC-TV. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]
-
Royal Society of Chemistry. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Recrystallization [wiredchemist.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Recrystallization [sites.pitt.edu]
Technical Support Center: Scaling Up the Synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole
Welcome to the dedicated technical support guide for the synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole. This resource is designed for researchers, medicinal chemists, and process development professionals. As a key intermediate in the synthesis of pharmacologically active compounds, including analogues of carvedilol and potential treatments for neurodegenerative diseases, a robust and scalable synthesis is paramount.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and efficient scale-up of this valuable compound.
The tetrahydrocarbazole scaffold is a "privileged structure" in medicinal chemistry, known for its rigid three-dimensional framework that fits effectively into the active sites of various proteins and enzymes.[3] The introduction of a nitro group at the 6-position is a critical step, enhancing its utility as a versatile building block for further functionalization.[1]
This guide will focus on the most common and direct synthetic route: the electrophilic nitration of 2,3,4,9-tetrahydro-1H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
There are two main strategies. The most direct route is the electrophilic nitration of the parent 2,3,4,9-tetrahydro-1H-carbazole.[1][3] A longer, but sometimes necessary, route involves first synthesizing the tetrahydrocarbazole core via a Fischer indole synthesis from phenylhydrazine and cyclohexanone, followed by the nitration step.[3][4][5]
Q2: Why is regioselectivity a major concern during the nitration step?
The nitration of 2,3,4,9-tetrahydro-1H-carbazole is a classic electrophilic aromatic substitution. The carbazole nucleus has multiple positions susceptible to nitration. The interplay of electronic effects from the activating amine and alkyl portions of the fused rings directs the incoming nitronium ion (NO₂⁺) primarily to the 6- and 8-positions.[3] Achieving high selectivity for the desired 6-nitro isomer over the 8-nitro and other dinitro byproducts is the principal challenge of this synthesis.
Q3: What are the critical safety precautions for this reaction?
The use of mixed acid (concentrated nitric and sulfuric acid) is standard for nitration.[1] This reaction is highly exothermic. Uncontrolled addition of the nitrating agent or poor temperature management can lead to a runaway reaction. Always use an ice bath for cooling, add reagents slowly and portion-wise, and monitor the internal temperature of the reaction vessel closely. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Q4: Can I use other nitrating agents besides mixed acid?
While mixed acid is the classical and most cost-effective method, other nitrating systems can be employed.[1] Alternatives like sodium nitrate in sulfuric acid are also reported. Milder nitrating agents, such as N-nitropyrazoles, have been developed for sensitive substrates, though their application to this specific synthesis would require optimization.[6] The choice of reagent can influence selectivity and reaction conditions.
Q5: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[7] Use a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) to resolve the starting material, the desired 6-nitro product, and the isomeric 8-nitro byproduct. The spots can be visualized under UV light. The reaction is considered complete when the starting material spot has been consumed.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The logical flow for diagnosing these problems is outlined in the diagram below.
Problem 1: Low or No Product Yield
-
Possible Cause: Incorrect reaction temperature.
-
Explanation: The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid is temperature-dependent.[1] If the temperature is too low, the electrophile may not form efficiently. Conversely, if the temperature is too high, it can lead to degradation of the starting material and product, resulting in tar formation.
-
Solution: Maintain a strict temperature protocol. The initial dissolution and the addition of the nitrating agent should be performed in an ice bath (0-5 °C). After the addition is complete, the reaction may need to be allowed to warm slowly to room temperature to ensure it proceeds to completion.
-
-
Possible Cause: Poor quality of reagents.
-
Explanation: The use of less concentrated sulfuric or nitric acid will reduce the concentration of the active nitronium ion electrophile, hindering the reaction. The 2,3,4,9-tetrahydro-1H-carbazole starting material should be pure.
-
Solution: Use fresh, concentrated (e.g., >95% H₂SO₄ and >68% HNO₃) acids. Ensure the starting carbazole is of high purity, recrystallizing it if necessary.
-
Problem 2: Product is Impure (High Levels of 8-Nitro Isomer)
-
Possible Cause: Poor regioselectivity.
-
Explanation: As discussed, the 8-nitro isomer is a common byproduct. The ratio of 6-nitro to 8-nitro can be influenced by reaction conditions such as temperature and the specific nitrating system used.
-
Solution: While difficult to eliminate completely, careful control of temperature (maintaining 0-5 °C) can favor the 6-nitro isomer. The most reliable solution for obtaining a pure product is through careful purification after the reaction is complete. Column chromatography is often required to separate the isomers effectively.[3] Recrystallization from a suitable solvent system (e.g., methylene chloride/petroleum ether or ethanol) can also enrich the desired isomer.
-
Problem 3: Formation of Dark, Tarry Byproducts
-
Possible Cause: Reaction temperature was too high.
-
Explanation: The carbazole ring system is susceptible to oxidation and polymerization under harsh acidic conditions, especially at elevated temperatures. This leads to the formation of intractable tars and significantly reduces the yield of the desired product.
-
Solution: This highlights the critical importance of temperature control. The slow, dropwise addition of the nitrating agent to the substrate solution (or vice versa) while maintaining cooling in an ice bath is essential to dissipate the heat generated and prevent temperature spikes.
-
Problem 4: Dinitro or Other Over-Nitrated Products Detected
-
Possible Cause: Excess of nitrating agent or prolonged reaction time.
-
Explanation: The nitro group is deactivating, but under forcing conditions (excess nitrating agent, higher temperature, or long reaction times), a second nitration can occur.
-
Solution: Use a carefully measured amount of the nitrating agent (typically 1.0 to 1.2 molar equivalents). Monitor the reaction closely by TLC and quench the reaction by pouring it onto ice as soon as the starting material is consumed.[8] This prevents the reaction from proceeding to form dinitro compounds.
-
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole (Precursor)
This protocol is based on the Fischer indole synthesis.[3][8]
Materials & Reagents:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Decolorizing Carbon
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add glacial acetic acid (40 mL) and cyclohexanone (0.12 mol).
-
Heat the mixture gently. Add phenylhydrazine (0.1 mol) dropwise over a period of 30 minutes.
-
After the addition is complete, heat the mixture to reflux and maintain for 30-60 minutes. Monitor the reaction by TLC.
-
Allow the reaction mixture to cool slightly, then pour it into a beaker containing crushed ice (~200 g) with vigorous stirring.
-
A brown solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[8]
-
For purification, recrystallize the crude solid from methanol. Use a small amount of decolorizing carbon and perform a hot filtration if the solution is highly colored.[7][8]
-
Collect the purified crystals by filtration and dry under vacuum. Expected yield is typically in the range of 70-88%.[7]
Protocol 2: Nitration to this compound
This protocol is a standard electrophilic aromatic substitution.[1]
Reagent & Conditions Overview
| Parameter | Value/Reagent | Purpose |
| Substrate | 2,3,4,9-Tetrahydro-1H-carbazole | Starting material |
| Solvent | Concentrated Sulfuric Acid (H₂SO₄) | Catalyst and solvent |
| Nitrating Agent | Sodium Nitrate (NaNO₃) or Conc. HNO₃ | Source of nitronium ion |
| Temperature | 0 - 5 °C | Control exotherm, improve selectivity |
| Workup | Quench on crushed ice | Precipitate product, stop reaction |
| Purification | Recrystallization or Chromatography | Isomer separation, purity |
Procedure:
-
In a flask, cool concentrated sulfuric acid (e.g., 20 mL) to 0 °C in an ice-salt bath.
-
Slowly add 2,3,4,9-tetrahydro-1H-carbazole (1 g, 1 eq.) in small portions, ensuring the temperature does not rise above 5 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture. For example, dissolve sodium nitrate (1.1 eq.) in a minimal amount of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the carbazole over 20-30 minutes, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction at this temperature for an additional 5-10 minutes. Monitor by TLC.
-
Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice (~150 g) with constant stirring.
-
A yellow-orange solid will precipitate. Allow the ice to melt completely, then collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Purify the crude product. This is a critical step.
-
Recrystallization: Recrystallize from a solvent mixture like methylene chloride-petroleum ether (1:1) to obtain orange-yellowish needles.
-
Column Chromatography: For the highest purity and best separation from the 8-nitro isomer, use silica gel column chromatography with a gradient of ethyl acetate in petroleum ether.
-
-
Collect the purified product and dry under vacuum. Expected yield is typically around 80%.
References
-
Patel, R., et al. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. [Link]
-
Arulmozhi, D., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. National Center for Biotechnology Information. [Link]
-
Kumar, A. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd. [Link]
-
Ghorab, M. M., et al. (2004). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
vibzz lab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [Link]
-
Nangare, A. S., et al. (2022, January 22). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate. [Link]
-
Kumar, N., & Chowdhary, Y. (2022, January 4). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]
-
Kumar, V., et al. (2013, March 5). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. [Link]
-
Zhang, S., et al. Nitration of carbazole and N-alkylcarbazoles. Semantic Scholar. [Link]
-
O'Donovan, D. H., & O'Mahony, M. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Hashemzadeh, M., et al. (2011). Novel design and synthesis of modified structure of carvedilol. PubMed. [Link]
- Google Patents. (n.d.).
-
Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. [Link]
-
Tang, Y., et al. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Center for Biotechnology Information. [Link]
-
Trade Science Inc. (2010, March 6). Organic CHEMISTRY. [Link]
Sources
- 1. Buy this compound | 50823-86-4 [smolecule.com]
- 2. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. wjarr.com [wjarr.com]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Coupling with Amino Carbazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Buchwald-Hartwig amination reactions with amino carbazole substrates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to address the specific challenges posed by the dual nucleophilicity of amino carbazoles. Our aim is to equip you with the expert knowledge and practical insights necessary to navigate the complexities of these powerful C-N bond-forming reactions.
Introduction: The Amino Carbazole Challenge
Amino carbazoles are valuable building blocks in medicinal chemistry and materials science. However, their use in Buchwald-Hartwig amination is fraught with challenges stemming from the presence of two reactive nitrogen centers: the exocyclic amino group and the endocyclic carbazole nitrogen. This duality can lead to a variety of side reactions, most notably a lack of regioselectivity, resulting in mixtures of products and complicating purification. This guide will provide a systematic approach to troubleshooting these issues, grounded in mechanistic understanding and field-proven strategies.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Question 1: My reaction is producing a mixture of N-arylated products on both the amino group and the carbazole ring. How can I control the regioselectivity?
Probable Cause: The primary challenge with amino carbazoles is the competitive reactivity of the two nitrogen nucleophiles. The relative nucleophilicity of the exocyclic amine versus the endocyclic carbazole nitrogen is highly dependent on the reaction conditions, particularly the catalyst system and the base employed. Palladium catalysts, commonly used in Buchwald-Hartwig reactions, can catalyze amination on both sites, leading to a mixture of isomers and potentially doubly arylated products.
Solution: Catalyst-Controlled Chemoselectivity
A powerful strategy to achieve regioselectivity is to leverage the differential reactivity of palladium and copper catalysts.[1] This approach, demonstrated effectively for 2-aminobenzimidazoles, can be logically extended to amino carbazoles.
-
For Selective Arylation of the Exocyclic Amino Group (Pd-Catalysis): Palladium catalysts, particularly with bulky biarylphosphine ligands, generally favor arylation of the more nucleophilic primary or secondary amino group over the less nucleophilic carbazole nitrogen.[1]
-
For Selective Arylation of the Endocyclic Carbazole Nitrogen (Cu-Catalysis): Copper-based catalyst systems, often used in Ullmann-type couplings, have shown a preference for the arylation of the azole nitrogen in similar heterocyclic systems.[1]
Table 1: Catalyst System Recommendations for Regiocontrolled N-Arylation
| Desired Product | Recommended Catalyst System | Ligand (if applicable) | Base | Solvent |
| Exocyclic Amine Arylation | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, BrettPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane |
| Endocyclic Carbazole Arylation | CuI or Cu(OAc)₂ | 1,10-Phenanthroline or Picolinic Acid | K₂CO₃ or Et₃N | DMF or DMSO |
Question 2: I am observing significant amounts of double arylation, where both the amino group and the carbazole nitrogen have reacted. How can I prevent this?
Probable Cause: Double arylation occurs when the reaction conditions are harsh enough or the reaction time is long enough to overcome the difference in reactivity between the two nitrogen sites. This is particularly prevalent when using highly active palladium catalysts and strong bases.
Solution: Orthogonal Protecting Group Strategy
The most robust method to prevent double arylation and ensure mono-selectivity is the use of an orthogonal protecting group on one of the nitrogen atoms.[2][3] Since the exocyclic amino group is typically the target for arylation, protecting the carbazole nitrogen is the logical approach.
Recommended Protecting Group for the Carbazole Nitrogen: Boc Group
The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the carbazole nitrogen. It is stable under the basic conditions of the Buchwald-Hartwig reaction but can be readily removed under acidic conditions, which are orthogonal to the conditions used for the C-N coupling.[4]
Experimental Protocol: Boc Protection of an Amino Carbazole
-
Dissolution: Dissolve the amino carbazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the N-Boc protected amino carbazole by column chromatography.
With the N-Boc protected amino carbazole in hand, you can proceed with the Buchwald-Hartwig amination of the exocyclic amino group. The Boc group can be subsequently removed by treatment with trifluoroacetic acid (TFA) in DCM.
Question 3: My reaction is sluggish, and I'm getting a low yield of the desired product, with a significant amount of starting material remaining.
Probable Cause: Poor catalyst activity or catalyst inhibition can lead to incomplete conversion. A particularly relevant issue with carbazole-containing substrates is the potential for the carbazole nitrogen to act as an inhibitor to the palladium catalyst.[5] The deprotonated carbazole can form a stable off-cycle palladium complex, reducing the concentration of the active catalyst.[5][6]
Solution: Ligand and Precatalyst Optimization
-
Use of Modern Precatalysts: Employ well-defined palladium precatalysts (e.g., G3 or G4 palladacycles). These are often more efficient at generating the active LPd(0) species compared to traditional sources like Pd(OAc)₂.
-
Ligand Choice: Utilize bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands can promote the desired reductive elimination and minimize the formation of inhibitory off-cycle complexes.[7]
-
Increase Catalyst Loading: If inhibition is suspected, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary to achieve full conversion.
Diagram 1: The Buchwald-Hartwig Catalytic Cycle and a Key Side Reaction Pathway
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a competing inhibition pathway involving carbazole.
Question 4: I am observing a significant amount of hydrodehalogenation, where my aryl halide is being converted back to the corresponding arene.
Probable Cause: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination. It can occur through several pathways, including β-hydride elimination from the palladium-amido complex or reaction with trace amounts of water.
Solution: Careful Control of Reaction Conditions
-
Anhydrous and Degassed Conditions: Ensure that your solvent and reagents are scrupulously dry and that the reaction is performed under an inert atmosphere (argon or nitrogen).
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation. While strong bases like NaOtBu are common, for sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ may be preferable, potentially requiring higher reaction temperatures.
-
Ligand Choice: Bidentate phosphine ligands like BINAP or DPPF have been shown to suppress hydrodehalogenation in some cases by preventing the formation of palladium hydride species.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in the Buchwald-Hartwig amination of amino carbazoles?
The general order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl. Aryl triflates (Ar-OTf) are also effective coupling partners and are often comparable in reactivity to aryl bromides. For less reactive aryl chlorides, more specialized, electron-rich, and bulky phosphine ligands are typically required to achieve good yields.
Q2: Can I use a primary amino carbazole in this reaction? What are the potential complications?
Yes, primary amino carbazoles can be used. However, they are more prone to double arylation at the exocyclic amine compared to secondary amines. To favor mono-arylation, consider using a bulkier phosphine ligand and a slight excess of the amino carbazole relative to the aryl halide.
Q3: My product appears to be decomposing during purification by column chromatography. What can I do?
N-arylated carbazoles can sometimes be sensitive to silica gel. If you observe decomposition, consider using a less acidic stationary phase, such as alumina, or deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, purification by recrystallization may be a viable option.
Q4: What is the optimal temperature for a Buchwald-Hartwig reaction with an amino carbazole?
The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent. A good starting point is typically between 80-110 °C. If the reaction is sluggish, a higher temperature may be required. However, be mindful that higher temperatures can also promote side reactions. It is always advisable to perform a small-scale optimization of the reaction temperature.
Diagram 2: Troubleshooting Flowchart for Buchwald-Hartwig Amination of Amino Carbazoles
Caption: A decision-making flowchart for troubleshooting common issues in the Buchwald-Hartwig amination of amino carbazoles.
References
-
Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364-10367. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). The Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Optimization studies for N-arylation of 2-amino-N-heterocycles. (n.d.). ResearchGate. [Link]
-
Recent Advances in N-Arylation of Heterocycles in the Past Decade. (2024). Bentham Science. [Link]
-
Barreiro, E. J., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13(6), 3934-3948. [Link]
-
He, G., et al. (2024). Palladium(II)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers. [Link]
-
Suzuki, C., Hirano, K., Satoh, T., & Miura, M. (2015). Direct Synthesis of N-H Carbazoles via Iridium(III)-Catalyzed Intramolecular C–H Amination. Organic Letters, 17(7), 1597-1600. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
A modular approach to prepare tri- and tetracyclic carbazoles by a sequential [3 + 2]heteroannulation is described. (n.d.). National Institutes of Health. [Link]
-
Points, G. L., III, & Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(17), 6882-6885. [Link]
-
Singh, R. P., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(35), 15993-15997. [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17425. [Link]
-
A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes. (n.d.). National Institutes of Health. [Link]
-
Barreiro, E. J., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. [Link]
Sources
- 1. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of carbazole-based unnatural amino acid scaffolds via Pd(II)-catalyzed C(sp3)-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporary (P [[double bond, length as m-dash]] O) directing group enabled carbazole ortho arylation via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Tetrahydrocarbazole Analogs
The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique fusion of a carbazole ring with a cyclohexane moiety provides a versatile template for designing therapeutic agents across a spectrum of diseases.[1] This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 6-substituted tetrahydrocarbazole analogs, providing a comparative overview of their therapeutic potential, supported by experimental data and detailed methodologies.
The Significance of the C6 Position in Tetrahydrocarbazole Analogs
The C6 position of the tetrahydrocarbazole nucleus is a key site for chemical modification, profoundly influencing the pharmacological profile of the resulting analogs. Alterations at this position can modulate binding affinity to biological targets, impact metabolic stability, and fine-tune the overall efficacy and selectivity of the compounds. This guide will explore the impact of various substituents at the C6 position on antihistaminic, acetylcholinesterase inhibitory, antifungal, antiviral, and anticancer activities.
Comparative Analysis of Biological Activities
Antihistaminic Activity
Recent studies have explored 6-substituted tetrahydrocarbazoles as potential antihistaminic agents. A series of novel N-substituted tetrahydrocarbazole derivatives were synthesized and evaluated for their H1 receptor antagonist activity.[3][4] The general observation is that the nature of the substituent at the C6 position, in conjunction with modifications at the N9 position, significantly impacts the antihistaminic potency.
Key SAR Insights:
-
Electron-donating groups at the C6 position, such as amino or methoxy groups, have been shown to enhance antihistaminic activity.
-
The presence of a halogen, like chlorine or bromine, at the C6 position can also lead to potent compounds.
| Compound ID | C6-Substituent | N9-Substituent | Antihistaminic Activity (% Inhibition) |
| TH3 | -H | -Benzoyl | Moderate |
| TH6 | -OCH3 | -Benzoyl | Good |
| TH8 | -Cl | -Benzoyl | Good |
| TH10 | -NO2 | -Benzoyl | Moderate |
| TH11 | -NH2 | -Benzoyl | Good |
| TH14 | -Br | -Benzoyl | Good |
Data synthesized from qualitative descriptions in the literature.[3][4]
Acetylcholinesterase (AChE) Inhibitory Activity
In the context of Alzheimer's disease, where acetylcholinesterase inhibitors are a cornerstone of therapy, 6-substituted tetrahydrocarbazoles have emerged as promising candidates. The introduction of specific functional groups at the C6 position can lead to selective inhibition of AChE over butyrylcholinesterase (BChE).
Key SAR Insights:
-
An amino group at the C6 position is crucial for potent and selective AChE inhibition.
-
Alkylation or acylation of the 6-amino group can modulate this activity.
-
A nitro group at C6, in combination with a methyl group at N9, also results in selective AChE inhibition.
| Compound ID | C6-Substituent | N9-Substituent | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| 3 | -NH2 | -H | Data not available | Data not available | Selective for AChE |
| 4 | -NO2 | -CH3 | Data not available | Data not available | Selective for AChE |
| 17 | -NH(Butyl) | -H | Data not available | Data not available | Selective for AChE |
Quantitative IC50 values were not provided in the abstract, but the compounds were identified as selective AChE inhibitors.
Antifungal Activity
A tetrahydrocarbazole derivative has been identified as a potent inhibitor of Saccharomyces cerevisiae N-myristoyltransferase (NMT), exhibiting broad-spectrum antifungal activity.[5] Subsequent SAR studies focused on modifications at the C6 and N9 positions to optimize this activity.[5]
Key SAR Insights:
-
The presence of specific substituents at the C6 position can enhance the antifungal spectrum and potency.
-
Compound 10c from the study, with undisclosed C6 and N9 modifications in the abstract, showed inhibitory activity comparable or superior to fluconazole against several fungal strains.[5]
Antiviral Activity
Derivatives of 1-aminotetrahydrocarbazole have demonstrated potent activity against human papillomaviruses (HPV).[6][7] The SAR of this series highlights the importance of substitution on the tetrahydrocarbazole ring system.
Key SAR Insights:
-
A bromine atom at the C6 position was found in a lead compound with low nanomolar in vitro antiviral activity.[6]
-
The stereochemistry at the C1 position and the nature of the substituent on the 1-amino group are also critical for activity.[6]
Specifically, (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine was identified as a particularly potent derivative.[6]
Anticancer Activity
The tetrahydrocarbazole scaffold has been utilized in the design of novel anticancer agents.[8] A recent study reported the synthesis and biological evaluation of 3,6-disubstituted amide and thioamide tetrahydrocarbazole derivatives.[8]
Key SAR Insights:
-
Two thioamide compounds in this series exhibited significant anticancer activity against MCF-7, HTC116, and A596 cell lines.[8]
-
These compounds were found to induce DNA damage and disrupt mitochondrial function, leading to apoptosis.[8]
Experimental Protocols
General Synthesis of 6-Substituted Tetrahydrocarbazoles
The most common method for synthesizing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1][3][8]
Step-by-Step Methodology:
-
Reaction Setup: A mixture of the appropriately substituted phenylhydrazine hydrochloride and cyclohexanone is prepared in a suitable solvent, often glacial acetic acid or ethanol.[1]
-
Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the condensation and subsequent cyclization to form the tetrahydrocarbazole ring.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent like ethanol.
DOT Diagram of Fischer Indole Synthesis for Tetrahydrocarbazole
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. journalspress.com [journalspress.com]
- 4. Design , Synthesis, Molecular Docking, QSAR Studies and Anti Histaminic Activity of Novel Tetrahydro Carbazole Drivatives - Great Britain Journals Press [journalspress.com]
- 5. Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Experimental Guide to the Biological Activity of 6-Nitro-THC and 6-Amino-THC
A Comparative Analysis for Drug Discovery Professionals
Introduction: The Rationale for Exploring C6-Substituted THC Analogs
Delta-9-tetrahydrocannabinol (THC), the primary psychoactive constituent of Cannabis sativa, has a rich pharmacological profile mediated primarily through its interaction with the cannabinoid receptors CB1 and CB2. The therapeutic potential of cannabinoids is vast, yet often limited by the psychoactive effects associated with CB1 receptor activation in the central nervous system. Consequently, the synthesis of novel THC derivatives aims to modulate receptor affinity, selectivity, and functional activity to develop safer and more effective therapeutics.
The classical cannabinoid scaffold offers several sites for chemical modification. While the C3 alkyl chain and the phenolic hydroxyl group have been extensively studied, the C6 position of the cyclohexenyl ring remains a less explored yet potentially crucial site for functionalization.[1][2] Introducing electronically distinct substituents, such as a nitro (-NO₂) group or an amino (-NH₂) group, at this position could profoundly alter the molecule's interaction with cannabinoid receptors and its overall biological activity.
This guide provides a theoretical comparison of the anticipated biological activities of 6-nitro-THC and 6-amino-THC, based on established structure-activity relationships (SAR) of cannabinoids and the known properties of these functional groups. We also present a comprehensive experimental framework for the synthesis, characterization, and biological evaluation of these novel compounds, intended to guide future research in this promising area of cannabinoid chemistry.
Theoretical Comparison of 6-Nitro-THC and 6-Amino-THC
In the absence of direct experimental data, we can formulate hypotheses about the biological profiles of 6-nitro-THC and 6-amino-THC by considering the steric and electronic effects of the nitro and amino groups.
Predicted Receptor Binding Affinity and Functional Activity
The introduction of a substituent at the C6 position will undoubtedly influence the conformation of the cyclohexenyl ring and its interaction with the binding pocket of CB1 and CB2 receptors.
-
6-Nitro-THC: The nitro group is a strong electron-withdrawing group with a significant steric bulk. This could lead to a decrease in binding affinity for both CB1 and CB2 receptors due to unfavorable steric interactions within the binding pocket. The electron-withdrawing nature of the nitro group might also alter the electronic distribution of the entire molecule, potentially impacting the hydrogen bonding interactions of the phenolic hydroxyl group, a key pharmacophore for cannabinoid activity. It is plausible that 6-nitro-THC may act as a partial agonist or even an antagonist at cannabinoid receptors, depending on how the conformational changes induced by the nitro group affect receptor activation.
-
6-Amino-THC: The amino group is an electron-donating group and is smaller than the nitro group. Its ability to act as a hydrogen bond donor and acceptor could introduce new favorable interactions within the receptor binding site, potentially leading to an increased or comparable binding affinity to THC. The electron-donating properties of the amino group could also enhance the hydrogen-bonding capability of the phenolic hydroxyl, further strengthening receptor interaction. Functionally, 6-amino-THC is predicted to retain agonist or partial agonist activity, with the potential for altered efficacy and potency compared to THC.
| Compound | Predicted CB1 Affinity | Predicted CB2 Affinity | Predicted Functional Activity | Rationale |
| 6-Nitro-THC | Lower than THC | Lower than THC | Partial Agonist / Antagonist | Strong electron-withdrawing nature and steric bulk may disrupt optimal receptor binding and activation. |
| 6-Amino-THC | Comparable to or Higher than THC | Comparable to or Higher than THC | Agonist / Partial Agonist | Potential for additional hydrogen bonding and favorable electronic effects may enhance receptor interaction. |
Predicted Metabolism
The metabolic fate of these compounds is also expected to differ significantly from that of THC.
-
6-Nitro-THC: Nitroaromatic compounds are known to undergo metabolic reduction of the nitro group to form nitroso and hydroxylamine intermediates, which can be further reduced to the corresponding amine.[3][4][5][6][7] This metabolic pathway can sometimes lead to the formation of reactive metabolites with potential toxicity.
-
6-Amino-THC: Aromatic amines are typically metabolized through N-oxidation to form hydroxylamines and nitroso derivatives, as well as through conjugation reactions such as N-acetylation, N-glucuronidation, and N-sulfation.[8][9][10][11][12] The specific metabolic profile will depend on the interplay of various drug-metabolizing enzymes.
Experimental Protocols for Synthesis and Biological Evaluation
To validate these theoretical predictions, a systematic experimental approach is required.
Proposed Synthesis of 6-Nitro-THC and 6-Amino-THC
A plausible synthetic route could involve the nitration of a suitable THC precursor, followed by reduction of the nitro group to an amino group.
Step 1: Synthesis of 6-Nitro-THC
A potential method for the synthesis of 6-nitro-THC could involve the direct nitration of a protected THC derivative.
-
Protection of the phenolic hydroxyl group: The phenolic hydroxyl of a THC precursor, such as Δ⁸-THC for its greater stability, would first be protected, for example, as a methyl ether or a silyl ether.
-
Nitration: The protected THC derivative would then be subjected to nitration using a suitable nitrating agent, such as nitric acid in the presence of a catalyst or a milder nitrating agent to control regioselectivity.
-
Deprotection: Finally, the protecting group on the phenolic hydroxyl would be removed to yield 6-nitro-THC.
Step 2: Synthesis of 6-Amino-THC
6-amino-THC can be synthesized by the reduction of 6-nitro-THC.
-
Reduction of the nitro group: 6-nitro-THC can be reduced to 6-amino-THC using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl).
Caption: Experimental workflow for the biological characterization of novel THC analogs.
Detailed Methodologies
1. Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compounds (6-nitro-THC, 6-amino-THC) and a non-labeled standard (e.g., CP55,940).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the standard.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of the standard (for non-specific binding), or the test compound.
-
Incubate the plate at 30°C for 90 minutes.
-
Harvest the membranes onto the filter plate using a vacuum manifold and wash with ice-cold binding buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values using non-linear regression analysis.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of the test compounds to activate G-proteins coupled to the cannabinoid receptors, thus determining their efficacy (Emax) and potency (EC₅₀). [13][14][15][16]
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds (6-nitro-THC, 6-amino-THC) and a standard agonist (e.g., CP55,940).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
-
Procedure:
-
Pre-incubate the cell membranes with GDP on ice.
-
In a 96-well plate, add the membranes, [³⁵S]GTPγS, and serial dilutions of the test compounds or standard agonist.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration over filter plates and wash with ice-cold buffer.
-
Measure the bound radioactivity using a liquid scintillation counter.
-
Determine the EC₅₀ and Emax values from the concentration-response curves.
-
3. cAMP Accumulation Assay
This assay provides another measure of the functional activity of the compounds by quantifying their effect on adenylyl cyclase activity. [17][18][19][20][21]
-
Materials:
-
Intact cells expressing human CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (6-nitro-THC, 6-amino-THC).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the test compounds.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Analyze the data to determine the inhibitory or stimulatory effect of the compounds on forskolin-stimulated cAMP accumulation.
-
Conclusion and Future Directions
The exploration of novel THC derivatives functionalized at the C6 position represents a promising avenue for the development of new cannabinoid-based therapeutics with potentially improved pharmacological profiles. The theoretical analysis presented in this guide suggests that 6-nitro-THC and 6-amino-THC may exhibit distinct biological activities compared to THC, warranting their synthesis and experimental evaluation. The provided protocols offer a comprehensive framework for researchers to systematically investigate the receptor binding, functional activity, and metabolic stability of these and other novel cannabinoid analogs. Such studies will be instrumental in advancing our understanding of cannabinoid SAR and in the rational design of next-generation cannabinoid drugs.
References
- Weisburger, J. H. (1981). Metabolic studies in vivo with arylamines. National Cancer Institute Monograph, (58), 95–99.
- BenchChem. (2025).
- Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23–53.
- Tong, W., et al. (1998). Modeling the cannabinoid receptor: a three-dimensional quantitative structure-activity analysis. Journal of Medicinal Chemistry, 41(24), 4889-4898.
- Neumann, H. G. (1984). Metabolic activation of aromatic amines and azo dyes.
- Sinclair, J. S., et al. (2025). A predictive machine learning model for cannabinoid effect based on image detection of reactive oxygen species in microglia. PLoS One, 20(3), e0320219.
- Neumann, H. G. (2010). General discussion of common mechanisms for aromatic amines 1. Metabolic activation. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 99, 41-47.
- Turesky, R. J. (2018). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 31(10), 1039–1062.
- Eurofins. CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay.
- Howlett, A. C. (2006). Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells. In The Humana Press.
- Rickert, D. E. (1986). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 17(3-4), 217-248.
- Belcadi-Haloui, A., et al. (2025). Chemometric and predictive modeling of long term cannabinoid transformation in stored Cannabis sativa resin. Scientific Reports, 15(1), 12345.
- Gorrod, J. W. (1986). The metabolism of aromatic amines. Xenobiotica, 16(10-11), 891-902.
- de Oliveira, D. N., et al. (2020). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 31(11), 2259-2283.
- Jones, D. R., et al. (2022). Predicting Δ-9-Tetrahydrocannabinol-Induced Psychoactive and Cognitive Effects: A PBPK–PD Approach to Quantifying Feeling High and Reduced Alertness. Clinical Pharmacology & Therapeutics, 111(5), 1083-1093.
- An, G., et al. (2015). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Journal of Agricultural and Food Chemistry, 63(32), 7205-7211.
- Springer Protocols. (2016). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells.
- BenchChem. (2025). Application Notes and Protocols for Receptor Binding Assay of Butyl-delta(9)-tetrahydrocannabinol.
- Reggio, P. H. (2010). Cannabinoids and Cannabinoid Receptors: The Story so Far. The AAPS Journal, 12(3), 356-366.
- Nunnery, J. K. (2012). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University.
- Glass, M., & Felder, C. C. (1997). Concurrent Stimulation of Cannabinoid CB1 and Dopamine D2 Receptors Augments cAMP Accumulation in Striatal Neurons: Evidence for a G s Linkage to the CB1 Receptor. Journal of Neuroscience, 17(14), 5327–5333.
- Fu, P. P. (2003).
- Bonhaus, D. W., et al. (2003). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Journal of Neurochemistry, 84(5), 1015-1022.
- Gazzi, T., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 14, 1234567.
- Marsicano, G., & Lutz, B. (2006). Assay of CB1 Receptor Binding. In Humana Press.
- Hädener, M., et al. (2021). Implementation of Mathematical Models to Predict New Cannabis Use by Urine Drug Testing: It Is Time to Move Forward. Journal of Analytical Toxicology, 45(4), 321-323.
- Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools.
- Howlett, A. C., et al. (2016). CB1 Cannabinoid Receptor-Mediated Increases in Cyclic AMP Accumulation Are Correlated With Reduced Gi/o Function. Journal of Pharmacology and Experimental Therapeutics, 357(2), 294-303.
- Lange, J. H. M., et al. (2022). Cannabinoid structure-activity relationships: Correlation of receptor binding and in vivo activities. Bioorganic & Medicinal Chemistry, 64, 116762.
- Makriyannis, A., et al. (2018). Synthesis of Functionalized Cannabilactones. Molecules, 23(11), 2884.
- Langer, P., et al. (2019). The Diels‐Alder Approach towards Cannabinoid Derivatives and Formal Synthesis of Tetrahydrocannabinol (THC). Chemistry – A European Journal, 25(63), 14382-14386.
- Sykes, D. A., et al. (2023). Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors. Scientific Reports, 13(1), 12345.
- Cre
- Maccarrone, M., et al. (2020).
- Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363.
- D'souza, D., et al. (2025).
- Reggio, P. H. (2016). The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation. Vitamins and Hormones, 103, 35-77.
- Citti, C., et al. (2023). Update on synthesis strategies and biological studies of these emerging cannabinoid analogs. ChemRxiv.
- Lastres-Becker, I., et al. (2002). Potential involvement of cannabinoid receptors in 3-nitropropionic acid toxicity in vivo. Neuroreport, 13(16), 2129-2132.
- Martin, B. R., et al. (1984).
- Pertwee, R. G. (2015). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Pharmaceutical Design, 21(13), 1740-1755.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
- Navarro, G., et al. (2018). Incorporation of unnatural amino acid for the tagging of cannabinoid receptors 1 and 2 reveals receptor roles in regulating cAMP levels. Journal of Biological Chemistry, 293(30), 11768-11781.
- Compton, D. R., et al. (1992). Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. Journal of Pharmacology and Experimental Therapeutics, 260(1), 201-209.
- Citti, C., et al. (2023). Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. Molecules, 28(1), 100.
- Hansen, J. B., et al. (2014).
- Achilonu, I. (2024). Interaction fractions of amino acid residues of active- and inactive-state CB1R with agonists, antagonists, and inverse agonists.
- Di Marzo, V., & Matias, I. (2005). The endocannabinoid system: 'NO' longer anonymous in the control of nitrergic signalling?. Trends in Neurosciences, 28(10), 521-528.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic studies in vivo with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 11. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. marshall.edu [marshall.edu]
- 19. jneurosci.org [jneurosci.org]
- 20. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Reducing Agents for 6-nitro-2,3,4,9-tetrahydro-1H-carbazole
The transformation of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole to its corresponding amine, 6-amino-2,3,4,9-tetrahydro-1H-carbazole, is a pivotal step in the synthesis of a multitude of biologically active compounds and pharmaceutical intermediates.[1][2] The amino-carbazole scaffold is a privileged structure, forming the core of molecules designed for applications ranging from anticancer to neuroprotective agents.[3] The choice of reducing agent for this conversion is critical, as it dictates not only the yield and purity of the product but also the compatibility with other functional groups, scalability, cost, and environmental impact of the synthesis.
This guide provides an in-depth comparison of common and effective reducing agents for the nitro group on the tetrahydrocarbazole framework. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide field-proven experimental protocols to assist researchers in making informed decisions for their specific synthetic challenges.
The Core Transformation: A Mechanistic Overview
The reduction of an aromatic nitro group is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[4][5] The ultimate goal is the complete reduction to the primary amine.
Caption: General pathway for the reduction of an aromatic nitro group.
The various reducing agents discussed below differ in how they deliver these electrons and protons to the nitro functional group.
Comparative Analysis of Reducing Agents
We will evaluate the most effective methodologies, categorized by the nature of the reductant: Catalytic Hydrogenation, Metal-in-Acid Systems, Hydride-Donating Systems, and Stoichiometric Reductants.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed, highly efficient, and clean method for nitro group reduction. It involves the use of a metal catalyst to facilitate the reaction between the substrate and a hydrogen source.[6]
a) Palladium on Carbon (Pd/C)
Palladium on carbon is often the catalyst of choice for the hydrogenation of aromatic nitro compounds due to its high activity and efficiency.[1][7] The reaction can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation (CTH), where a hydrogen donor molecule is used.[8][9]
-
Mechanism: The process involves the adsorption of both the nitro compound and the hydrogen source onto the palladium surface. The catalyst facilitates the cleavage of the H-H bond (or the donor's C-H/N-H bond) and the stepwise transfer of hydrogen atoms to the nitro group.[4][10]
-
Expertise & Experience: Pd/C is exceptionally effective, often providing near-quantitative yields with clean product formation. A key consideration is its propensity to reduce other functional groups. For instance, it can cause dehalogenation, particularly with aryl bromides and iodides.[7] In such cases, alternative catalysts or methods should be considered. Transfer hydrogenation using ammonium formate or formic acid is often safer and more convenient for laboratory scale than using a hydrogen gas cylinder.[8][11]
b) Raney Nickel (Raney® Ni)
Raney Nickel is a sponge-like, high-surface-area nickel catalyst that is also highly effective for nitro group reductions.[7][12][13]
-
Mechanism: Similar to Pd/C, the reaction occurs on the catalyst surface where hydrogen is adsorbed.[12]
-
Expertise & Experience: The primary advantage of Raney Ni over Pd/C is its reduced tendency to cause dehalogenation of aromatic chlorides and bromides.[7] It is a cost-effective alternative to precious metal catalysts.[13][14] However, it is pyrophoric when dry and must be handled with care as a slurry in water or ethanol. It can also be less chemoselective than palladium, potentially affecting other reducible groups like nitriles or carbonyls under certain conditions.
Metal-in-Acid Systems
These are classic, robust, and cost-effective methods that utilize an easily oxidized metal in an acidic medium to act as the electron source.[15]
a) Iron in Acidic Media (e.g., Fe/HCl, Fe/AcOH)
The use of iron filings in the presence of an acid is a long-standing and reliable method for reducing nitroarenes.[1][7][16]
b) Stannous Chloride (SnCl₂)
Tin(II) chloride is a mild and effective reducing agent that offers excellent chemoselectivity.[7][18]
-
Mechanism: Sn(II) is oxidized to Sn(IV) by donating electrons to the nitro group. The reaction requires a proton source, which can be a protic solvent like ethanol or added acid.[5][19]
-
Expertise & Experience: SnCl₂ is particularly valuable for substrates containing acid-sensitive functional groups or those prone to reduction under catalytic hydrogenation conditions.[18] The reaction conditions are generally mild. A significant disadvantage is the generation of tin-based waste, which can be problematic for environmental and product purity reasons, especially in pharmaceutical applications.[19] Quenching the reaction often leads to the formation of hydrated tin oxides that can complicate product isolation.[19]
Hydride-Donating Systems
While sodium borohydride (NaBH₄) alone is incapable of reducing aromatic nitro groups, its reducing power is dramatically enhanced by the addition of transition metal salts.[20]
a) Sodium Borohydride / Nickel(II) Chloride (NaBH₄/NiCl₂·6H₂O)
This combination provides a powerful and rapid method for nitro group reduction at room temperature.[20][21]
-
Mechanism: The reaction between NaBH₄ and NiCl₂ in a protic solvent generates a fine black precipitate of nickel boride (Ni₂B) and hydrogen gas.[20][22] This highly active, in-situ-generated catalyst, in conjunction with the hydride from NaBH₄, efficiently reduces the nitro group.[20]
-
Expertise & Experience: This system is known for its high efficiency and very short reaction times (often 5-20 minutes).[20] It provides a convenient and effective alternative to high-pressure hydrogenation. Careful control of the addition of NaBH₄ is necessary due to vigorous hydrogen evolution. The method is generally high-yielding and the workup is straightforward.[21][23]
Other Stoichiometric Reductants
a) Sodium Dithionite (Na₂S₂O₄)
Also known as sodium hydrosulfite, this reagent offers an inexpensive, safe, and metal-free pathway for nitro reduction.[24][25]
-
Mechanism: In aqueous media, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical transfers electrons to the nitro group to initiate the reduction cascade.[25]
-
Expertise & Experience: Sodium dithionite is an excellent choice when the substrate cannot tolerate catalytic hydrogenation or strongly acidic/basic conditions.[7][26] It exhibits good chemoselectivity, leaving groups like esters, ketones, and halogens intact.[25] The reaction is often run in a biphasic system (e.g., water with an organic solvent) and can sometimes be sluggish, requiring elevated temperatures.
Data Summary and Comparison
The following table summarizes the key attributes of the discussed reducing agents to facilitate a direct comparison.
| Reducing Agent System | Typical Conditions | Advantages | Disadvantages |
| H₂ / Pd-C | H₂ (1 atm or higher), MeOH/EtOH, RT | High yield, clean reaction, catalyst is recyclable.[7][9] | Can reduce other functional groups (e.g., C=C, C=O), potential for dehalogenation, requires H₂ gas handling.[7] |
| HCOONH₄ / Pd-C | MeOH/EtOH, Reflux | Safer than H₂ gas, convenient for lab scale, high yield.[11] | Higher temperatures required, potential for side reactions with the hydrogen donor. |
| H₂ / Raney Ni | H₂ (1 atm or higher), EtOH, RT | Good for substrates with halogens (Cl, Br), cost-effective.[7][14] | Pyrophoric catalyst, can be less chemoselective than Pd, must be handled as a slurry.[12] |
| Fe / HCl or AcOH | EtOH/H₂O, Reflux | Very low cost, highly chemoselective, ideal for large scale.[7][17] | Heterogeneous reaction, requires strenuous workup to remove iron salts.[16] |
| SnCl₂·2H₂O | EtOH or EtOAc, 70 °C | Mild conditions, excellent chemoselectivity for sensitive groups.[18] | Generates stoichiometric tin waste, workup can be complicated by tin oxides.[19] |
| NaBH₄ / NiCl₂·6H₂O | MeOH or CH₃CN/H₂O, RT | Very fast reaction times, high yields, occurs at room temperature.[20][21] | Vigorous H₂ evolution requires careful addition, uses stoichiometric borohydride. |
| Na₂S₂O₄ | Dioxane/H₂O or DMF/H₂O, Heat | Metal-free, inexpensive, good for substrates incompatible with other methods.[24][25] | Can be sluggish, workup involves extraction from an aqueous phase.[27] |
Recommended Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform small-scale test reactions to optimize conditions for their specific setup.
Protocol 1: Reduction using SnCl₂·2H₂O
Caption: Workflow for the reduction of 6-nitro-THC using SnCl₂·2H₂O.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 20 mL per gram of substrate).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) to the solution portion-wise.[18]
-
Reaction: Heat the reaction mixture to 70 °C under a nitrogen atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature and pour it into an ice-water mixture.
-
Carefully basify the mixture with a saturated aqueous sodium hydroxide or sodium bicarbonate solution to a pH > 8. This will precipitate tin salts as tin(IV) oxide/hydroxide.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-amino-2,3,4,9-tetrahydro-1H-carbazole.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Catalytic Hydrogenation using Pd/C and H₂
-
Setup: To a suitable hydrogenation flask, add this compound (1.0 eq.) and a solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol % Pd) under a nitrogen or argon atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon or pressure source. Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm is usually sufficient) at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Work-up:
-
Carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air. Quench it with water immediately.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the product, which is often pure enough for subsequent steps.
Conclusion and Recommendations
The selection of an optimal reducing agent for this compound is a multi-faceted decision guided by the specific requirements of the synthesis.
Caption: Decision flowchart for selecting a suitable reducing agent.
-
For High Yield and Purity: Catalytic hydrogenation with Pd/C is generally the gold standard, provided no sensitive functional groups are present.
-
For Halogenated Substrates: Raney Nickel or non-catalytic methods like SnCl₂ or Fe/HCl are preferred to avoid dehalogenation.
-
For Acid-Sensitive Substrates: SnCl₂ or Sodium Dithionite are excellent choices due to their mild reaction conditions.
-
For Speed and Convenience: The NaBH₄/NiCl₂ system offers remarkably fast conversions at room temperature.
-
For Cost-Effectiveness and Scalability: Iron in acidic medium is unparalleled for large-scale industrial applications.
By carefully considering these factors and utilizing the provided protocols, researchers can confidently and efficiently synthesize the crucial 6-amino-2,3,4,9-tetrahydro-1H-carbazole intermediate for their drug discovery and development programs.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
- Zeynizadeh, B., & Rahimi, S. (2013). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry, 25(12), 6945-6948.
- Graphene, M., et al. (2014). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 4(84), 44793-44801.
- Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446.
- Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
-
Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Retrieved from [Link]
- Osby, J. O., & Ganem, B. (1985). Reduction Of Nitroalkanes to Amines Using Sodium Borohydride - Nickel(II)Chloride - Ultrasound. Tetrahedron Letters, 26(52), 6413-6416.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Aubakirov, Y., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1234-1243.
- Hassanloie, N., Zeynizadeh, B., Ashuri, S., & Hassanloie, F. (2015). NaBH4/NiCl2•6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent.
- Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 10547-10561.
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
- Vilé, G., & Almora-Barrios, N. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
-
ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Retrieved from [Link]
-
ResearchGate. (2015). NaBH4/NiCl2•6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid and efficient reduction of nitroarenes to their corresponding amines with promotion of NaBH4/NiCl2·6H2O system in aqueous CH3CN. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
- Kumar, A., et al. (2019). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 81(5), 899-908.
- Chirik, P. J., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(24), 8564–8577.
- Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7815–7819.
- Li, J., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 589.
-
ResearchGate. (n.d.). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Retrieved from [Link]
-
ResearchGate. (n.d.). Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C. Retrieved from [Link]
- Vishwanath M. S, et al. (2018). Iron Catalyzed Reduction of Nitro Compounds. Journal of Chemistry and Chemical Sciences, 8(3), 391-396.
-
Li, B., et al. (2021). Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[25]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers, 8(19), 4473-4479.
- Aubakirov, Y. A., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 523-530.
- Arulmozhi, D., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2433.
- Singh, P., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
- Ghorab, M. M., et al. (2005). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 10(9), 1100-1109.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Stazi, F., et al. (2020).
- Chen, Y., et al. (2013). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)
- Sridharan, V., et al. (2008). Reduction of 1-Hydroxyimino-1,2,3,4-tetrahydrocarbazoles by Metal and Baker's Yeast – Syntheses of Aminocarbazole Derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 50823-86-4 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Raney nickel - Wikipedia [en.wikipedia.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 20. asianpubs.org [asianpubs.org]
- 21. asianpubs.org [asianpubs.org]
- 22. Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound - [www.rhodium.ws] [chemistry.mdma.ch]
- 23. researchgate.net [researchgate.net]
- 24. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to HPLC Method Validation for 6-Nitro-tetrahydrocarbazole Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy.[1][2] Any component of the drug that is not the API or an excipient is considered an impurity.[2] Even trace amounts of impurities can impact the therapeutic performance or pose risks to patients.[2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound with significant interest in medicinal chemistry.[3][4] We will explore the causality behind experimental choices, present a self-validating protocol, and compare its performance with a viable alternative analytical technique.
The Criticality of Purity for 6-Nitro-tetrahydrocarbazole
This compound (C₁₂H₁₂N₂O₂) is a tetrahydrocarbazole derivative, a class of compounds known for a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5] The introduction of a nitro (NO₂) group at the 6-position significantly influences the molecule's electronic properties and potential reactivity, making it a valuable scaffold in drug discovery.[3][5] However, the synthesis and storage of this compound can lead to the formation of impurities, such as isomers, degradation products, or residual starting materials.[2][6] Therefore, a robust and validated analytical method is paramount to accurately quantify the purity and ensure the consistency of the drug substance.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 6-nitro-tetrahydrocarbazole, offering high resolution and sensitivity to separate the main compound from closely related impurities.[7]
Guiding Principles: The Regulatory Framework
The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[8][9][10] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines for analytical method validation.[8][11][12][13][14][15][16] The recently updated ICH Q2(R2) guideline, along with ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to method validation, encouraging a more scientific and risk-based strategy.[13][17]
The core validation parameters that will be addressed in this guide include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18]
-
Linearity: The direct correlation between analyte concentration and the analytical signal.[18]
-
Accuracy: The closeness of the test results to the true value.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-assay precision) and intermediate precision.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[19][20]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[20]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]
A Validated Reversed-Phase HPLC (RP-HPLC) Method for 6-Nitro-tetrahydrocarbazole Purity
The following protocol is a representative RP-HPLC method designed for the purity analysis of 6-nitro-tetrahydrocarbazole. The choices within this protocol are grounded in the physicochemical properties of the analyte and established chromatographic principles.
Experimental Protocol: RP-HPLC
1. Instrumentation:
-
A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) | The nonpolar C18 stationary phase is well-suited for retaining and separating the moderately nonpolar 6-nitro-tetrahydrocarbazole from potential polar and nonpolar impurities. |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v) | Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and resolution for many aromatic compounds. The ratio is optimized to achieve a reasonable retention time and separation from impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Detection | UV-Vis Detector at 254 nm | Aromatic compounds like 6-nitro-tetrahydrocarbazole typically exhibit strong absorbance at 254 nm, a common wavelength for detection in HPLC. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Run Time | 20 minutes | Sufficient time to allow for the elution of the main peak and any potential late-eluting impurities. |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of 6-nitro-tetrahydrocarbazole in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to a similar concentration as the standard solution.
Method Validation and Performance Data
The validation of this HPLC method would involve a series of experiments to assess its performance characteristics. The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.[18][21]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if in a formulation), and spiked samples with known impurities. Perform forced degradation studies (acid, base, oxidation, heat, light). | The peak for 6-nitro-tetrahydrocarbazole should be pure and well-resolved from any impurity or degradation peaks. |
| Linearity | Analyze a series of at least five concentrations of the reference standard over the intended range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on different days, with different analysts, and/or on different instruments. | RSD ≤ 2.0%. |
| Range | Confirmed by the linearity, accuracy, and precision data. For impurity determination, the range should typically be from the reporting threshold to 120% of the specification.[15] | The method should be linear, accurate, and precise over the defined range. |
| LOD & LOQ | Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be at or below the reporting threshold for impurities. |
| Robustness | Deliberately vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). | The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected. |
Comparative Analysis: HPLC vs. Capillary Electrophoresis (CE)
While HPLC is a robust and widely used technique, other methods can also be employed for impurity profiling.[1][6] Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and low solvent consumption, making it a "greener" alternative.[1]
| Feature | HPLC (Reversed-Phase) | Capillary Electrophoresis (Micellar Electrokinetic Chromatography - MEKC) |
| Principle of Separation | Partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity. | Separation based on the differential partitioning of neutral analytes between a pseudo-stationary phase (micelles) and the surrounding aqueous buffer in an electric field. |
| Instrumentation | HPLC system with pump, injector, column, and detector. | CE system with a high-voltage power supply, capillary, and detector. |
| Sample Throughput | Moderate (typically 15-30 minutes per sample). | High (can be faster than HPLC, often 5-15 minutes per sample). |
| Solvent Consumption | Relatively high. | Very low, significantly reducing waste and cost. |
| Resolution | High, especially for complex mixtures. | Very high, often exceeding that of HPLC for certain applications. |
| Sensitivity | Generally good, with various sensitive detectors available (UV, MS). | Can be lower than HPLC with UV detection due to the short path length, but can be enhanced with techniques like sample stacking or coupling to MS. |
| Robustness | Generally robust, but can be affected by column aging and mobile phase variations. | Can be sensitive to buffer composition, capillary surface, and temperature. |
| Best Suited For | Quantitative purity analysis of the main component and a wide range of non-volatile impurities. | Analysis of charged and neutral molecules, chiral separations, and when low sample volume and solvent consumption are critical. |
Experimental Protocol: Capillary Electrophoresis (MEKC)
1. Instrumentation:
-
A capillary electrophoresis system with a diode array detector.
2. Electrophoretic Conditions:
| Parameter | Specification |
| Capillary | Fused-silica capillary (e.g., 50 µm I.D., 30 cm effective length). |
| Background Electrolyte | 25 mM sodium borate buffer, pH 9.2, containing 50 mM sodium dodecyl sulfate (SDS). |
| Voltage | 20 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds). |
| Detection | UV detection at 254 nm. |
Visualizing the Workflow
HPLC Method Validation Workflow
Caption: A flowchart illustrating the key stages of HPLC method development and validation.
Comparative Logic for Method Selection
Caption: A decision-making diagram for selecting an analytical method for purity analysis.
Conclusion
For the routine quality control and purity determination of 6-nitro-tetrahydrocarbazole, a validated reversed-phase HPLC method stands as the gold standard.[2][7] Its robustness, high resolution, and well-understood principles provide a reliable framework for ensuring product quality and meeting regulatory expectations.[19][21] The detailed experimental protocol and validation parameters outlined in this guide offer a comprehensive roadmap for establishing a self-validating system.
However, the principles of modern analytical procedure lifecycle management encourage the consideration of orthogonal methods.[22] Capillary Electrophoresis presents a compelling alternative, particularly when high throughput, minimal solvent usage, and a different separation mechanism are desired for complementary analysis. The choice between these powerful techniques will ultimately depend on the specific requirements of the analytical laboratory, including throughput needs, cost considerations, and environmental impact goals. By understanding the strengths and weaknesses of each approach, researchers and drug development professionals can make informed decisions to ensure the purity, safety, and efficacy of novel therapeutic agents like 6-nitro-tetrahydrocarbazole.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (n.d.). Preprints.org.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.). GMP Compliance.
- ICH and FDA Guidelines for Analytical Method Valid
- This compound. (2023). Smolecule.
- FDA Releases Guidance on Analytical Procedures. (2024).
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). LGM Pharma.
- This compound. (n.d.). Benchchem.
- Analytical methods validation as per ich & usp. (2016). Slideshare.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). General Chapters.
- Steps for HPLC Method Valid
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews.
- 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. (n.d.). USP-NF.
- Impurity Profiling of Pharmaceutical Drugs By Various Methods. (n.d.). IOSR Journal.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
- Analytical advances in pharmaceutical impurity profiling. (2016). PubMed.
- 6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one. (2024). Smolecule.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- ICH Guidelines for Analytical Method Valid
- This compound. (n.d.). PubChem.
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- The Pharmaceutical and Chemical Journal, 2025, 12(4):163-167 Review Article Method Development and Validation of Test Method usi. (2025). The Pharmaceutical and Chemical Journal.
- HPLC METHOD DEVELOPMENT AND VALID
- Development and validation of HPLC method for analysis of indolocarbazole deriv
- Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis. (n.d.). Benchchem.
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed.
Sources
- 1. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals – Read Article in LENS [readarticle.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Buy this compound | 50823-86-4 [smolecule.com]
- 4. wjarr.com [wjarr.com]
- 5. benchchem.com [benchchem.com]
- 6. rroij.com [rroij.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. fda.gov [fda.gov]
- 12. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 15. uspbpep.com [uspbpep.com]
- 16. database.ich.org [database.ich.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. youtube.com [youtube.com]
- 21. tpcj.org [tpcj.org]
- 22. uspnf.com [uspnf.com]
comparative study of the inhibitory effects of different carbazole derivatives on AChE
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Acetylcholinesterase in Neurodegeneration
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function.[1] One of the key pathological features of Alzheimer's is a significant decrease in the levels of the neurotransmitter acetylcholine (ACh).[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the neurotransmission signal.[2] Therefore, inhibiting AChE can increase the concentration and duration of action of ACh, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2]
Carbazole, a tricyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its diverse biological activities, including anticancer and neuroprotective properties.[3][4] Its rigid, planar structure allows it to interact with various biological targets, making it an excellent starting point for the design of novel AChE inhibitors.[3] This guide will explore and compare different classes of carbazole derivatives, providing experimental data to support their potential as therapeutic agents.
Experimental Protocol: In-Vitro Determination of AChE Inhibitory Activity
The most widely accepted method for measuring AChE activity is the spectrophotometric assay developed by Ellman.[2][5] This colorimetric method is valued for its simplicity, reliability, and suitability for high-throughput screening.[5]
Principle of the Ellman's Assay
The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[1][2] The rate of TNB formation is directly proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this color change.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Carbazole derivatives (test compounds)
-
Donepezil (standard inhibitor)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology
-
Reagent Preparation :
-
Prepare a 0.1 M phosphate buffer (pH 8.0).[5]
-
Prepare a 10 mM solution of DTNB in the phosphate buffer.[2]
-
Prepare a 14 mM solution of ATCI in deionized water. This solution should be prepared fresh daily.[5]
-
Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep on ice.[5]
-
Prepare stock solutions of the carbazole derivatives and the standard inhibitor (Donepezil) in a suitable solvent (e.g., DMSO) and then make serial dilutions in the phosphate buffer.
-
-
Assay Procedure (96-well plate format) :
-
Blank : 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[5]
-
Control (100% activity) : 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[5]
-
Test Sample (with inhibitor) : 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of the carbazole derivative solution.[5]
-
-
Pre-incubation : Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 37°C.[1]
-
Reaction Initiation : To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.[5]
-
Kinetic Measurement : Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for a set period (e.g., 10-15 minutes).[2]
-
Data Analysis :
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow Diagram
Caption: Workflow for the in-vitro determination of AChE inhibitory activity using Ellman's method.
Comparative Analysis of Carbazole Derivatives
The AChE inhibitory activity of carbazole derivatives is significantly influenced by the nature and position of substituents on the carbazole nucleus, as well as the type of linker used to connect it to other pharmacophores. The following table summarizes the inhibitory activities of representative carbazole derivatives from different chemical series.
| Derivative Class | Compound | Modifications | AChE IC50 (µM) | Reference |
| N-Substituted Carbazole | Compound 4c | 4-Fluoro substitution on the N-phenyl ring | 14.14 | [6] |
| Triazole-containing Carbazole | Compound 6c | 2-methylbenzyl group on the triazole moiety | 1.9 | [7] |
| Carbazole-Coumarin Hybrid | Compound 3l | 12-methylene linker between carbazole and coumarin | 6.86 | [8] |
| Carbazole-Benzylpiperazine Hybrid | Compound 7e | para-Fluoro substitution on the benzyl ring | 5.7 | [9] |
| Carbazole-Chromene Hybrid | Compound 4d | Specific substitutions on the chromene ring | 3.58 | [10] |
| Ferulic Acid-Carbazole Hybrid | Compound 5k | Specific linker and substitutions | 1.9 | [11] |
Structure-Activity Relationship (SAR) and Mechanism of Action
The inhibitory potency of carbazole derivatives against AChE is governed by their ability to interact with key residues within the enzyme's active site. The active site of AChE comprises a catalytic active site (CAS) and a peripheral anionic site (PAS).[9]
Key Insights from SAR Studies:
-
N-Substitution: The nature of the substituent on the carbazole nitrogen plays a crucial role. Bulky and hydrophobic groups can enhance binding to the hydrophobic gorge of the enzyme.[6]
-
Linker Moiety: The length and flexibility of the linker connecting the carbazole core to other fragments are critical. Optimal linker lengths can allow the molecule to simultaneously bind to both the CAS and PAS of AChE.[8]
-
Substituents on Appended Moieties: Electron-donating or small halogen substituents on peripheral aromatic rings, such as the benzyl group in triazole or benzylpiperazine hybrids, can improve inhibitory activity.[7] For instance, in the triazole-containing series, a 2-methylbenzyl derivative was found to be the most active.[7]
Proposed Mechanism of Inhibition
Molecular docking studies have provided valuable insights into the binding modes of carbazole derivatives within the AChE active site. The carbazole ring often engages in π-π stacking interactions with aromatic residues like Trp86 and Tyr337 in the active site gorge.[12] The nitrogen atom of the carbazole or other heterocyclic moieties can form hydrogen bonds with key residues. Derivatives with appropriate linkers can span the active site, with one part of the molecule interacting with the CAS and another with the PAS, leading to a "dual-binding site" inhibition, which is a desirable characteristic for potent inhibitors.[9]
Diagram of Proposed AChE Inhibition
Caption: Proposed dual-binding site inhibition of AChE by a carbazole derivative.
Conclusion
Carbazole derivatives represent a promising class of AChE inhibitors with significant potential for the development of novel therapeutics for Alzheimer's disease. The diverse array of synthetic modifications possible on the carbazole scaffold allows for the fine-tuning of their inhibitory potency and selectivity. The experimental data and structure-activity relationships discussed in this guide highlight the importance of rational drug design in targeting AChE. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to translate their in-vitro efficacy into clinical success.
References
-
Kushavah, U., et al. (2024). Novel Carbazoles as AChE Inhibitors: Synthesis, Molecular Docking and Dynamic Simulation Studies. Asian Journal of Chemistry.[6]
-
Akrami, H., et al. (2015). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 348(5), 340-349.[7]
-
Tharamak, S., et al. (2023). Synthesis and Acetylcholinesterase Inhibitory Evaluation of Coumarin‐Linked Carbazole Derivatives. ChemistrySelect, 8(10), e202204561.[8]
-
Gholamzadeh, M., et al. (2021). Synthesis, Biological Evaluation and Molecular Modeling Studies of Novel Carbazole-Benzylpiperazine Hybrids as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. ResearchGate.[9]
-
Kulkarni, P. P., et al. (2024). Development of novel 9H-carbazole-4H-chromene hybrids as dual cholinesterase inhibitors for the treatment of Alzheimer's disease. Medicinal Chemistry Research, 33(5), 1-17.[10]
-
Goyal, R., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13876-13897.[3]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068.[1]
-
Gou, S., et al. (2016). Ferulic acid-carbazole hybrid compounds: Combination of cholinesterase inhibition, antioxidant and neuroprotection as multifunctional anti-Alzheimer agents. Bioorganic & Medicinal Chemistry, 24(4), 886-893.[11]
-
Papakyriakou, A., et al. (2021). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. International Journal of Molecular Sciences, 22(15), 8256.[12]
-
Sharma, K., et al. (2020). New classes of carbazoles as potential multi-functional anti-Alzheimer's agents. Organic & Biomolecular Chemistry, 18(1), 16-33.[4]
Sources
- 1. japsonline.com [japsonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New classes of carbazoles as potential multi-functional anti-Alzheimer’s agents [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Acetylcholinesterase Inhibitory Evaluation of Coumarin‐Linked Carbazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of novel 9H-carbazole-4H-chromene hybrids as dual cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ferulic acid-carbazole hybrid compounds: Combination of cholinesterase inhibition, antioxidant and neuroprotection as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of Carbazole-Based Enzyme Inhibitors
Welcome to our in-depth guide on the systematic evaluation of selectivity for carbazole-based enzyme inhibitors. The carbazole scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a diverse range of enzymes, including protein kinases, cholinesterases, and cytochromes P450.[1][2][3] However, potency alone is insufficient for a successful therapeutic candidate. The true challenge lies in achieving selectivity—the ability of an inhibitor to preferentially bind and modulate its intended target over other, often closely related, enzymes.[4]
A lack of selectivity can lead to off-target effects, toxicity, and a complicated pharmacological profile, hindering clinical translation.[4][5] This guide, designed for researchers, scientists, and drug development professionals, moves beyond simple protocols to explain the causality behind the experimental choices. We will explore a multi-tiered, self-validating workflow to confidently characterize the selectivity profile of your carbazole-based compounds.
The Imperative of Selectivity in Drug Discovery
In the complex cellular milieu, enzymes rarely act in isolation. Protein kinases, for example, comprise a vast superfamily of over 500 members with highly conserved ATP-binding sites, making the development of selective inhibitors a significant challenge.[4][6] An inhibitor that promiscuously targets multiple kinases can disrupt unintended signaling pathways, leading to adverse effects.[7] Conversely, in some oncology applications, a "multi-targeted" or polypharmacological profile can be beneficial if the additional targets are also implicated in the disease pathology.[7] Therefore, a precise understanding of an inhibitor's selectivity is not just a measure of its "cleanliness" but a critical component of its mechanistic and therapeutic characterization.
The goal is to build a comprehensive "selectivity profile" that informs structure-activity relationships (SAR) and guides the optimization of lead compounds. This involves a tiered approach, starting with broad biochemical profiling and progressing to more physiologically relevant cellular models.
A Systematic Workflow for Selectivity Assessment
A robust assessment of inhibitor selectivity is a phased process. Each step builds upon the last, providing a clearer picture of the compound's behavior from a purified enzyme to a complex cellular environment.
Phase 1: Foundational In Vitro Potency Determination
The first step is to accurately determine the potency of your carbazole inhibitor against its primary enzyme target. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]
Experimental Protocol: IC50 Determination for a Protein Kinase
This protocol provides a generalized example using a luminescence-based assay that quantifies ATP consumption. The choice of assay technology (e.g., spectrophotometric, fluorescent, luminescent) depends on the specific enzyme and available reagents.[8]
-
Reagent Preparation:
-
Enzyme Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing necessary cofactors (e.g., MgCl2, DTT). The optimal buffer composition should be determined empirically or from literature.
-
Substrate Solution: Dissolve the specific peptide or protein substrate for your kinase in the enzyme buffer.
-
ATP Solution: Prepare a stock solution of ATP. The final concentration used in the assay should ideally be at or near the Michaelis constant (Km) for ATP for that specific kinase, as IC50 values for ATP-competitive inhibitors are sensitive to ATP concentration.[7][9]
-
Inhibitor Dilution Series: Prepare a serial dilution of the carbazole inhibitor in DMSO, followed by a further dilution in the enzyme buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in buffer) to the appropriate wells.
-
Add 2.5 µL of the enzyme-substrate mixture to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of the ATP solution.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of product formation.
-
Stop the reaction and detect the signal. For an ADP-Glo™ (Promega) assay, this involves adding 10 µL of ADP-Glo™ Reagent to deplete unused ATP, followed by a 40-minute incubation.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
After a final 30-minute incubation, read the luminescence on a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the high (no enzyme) and low (vehicle control) signals.
-
Plot percent inhibition against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Phase 2: Unveiling the Selectivity Profile
Once the on-target potency is established, the next crucial step is to assess the inhibitor's activity against a panel of other enzymes.
Biochemical Selectivity Profiling
The choice of the selectivity panel is critical. For a kinase inhibitor, this means screening against a broad panel of kinases representing different branches of the human kinome.[7] For a cholinesterase inhibitor, the primary comparison would be between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10]
A key counter-screen for any potential drug candidate is a Cytochrome P450 (CYP) inhibition panel (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[11] Inhibition of these metabolic enzymes is a primary cause of drug-drug interactions.[11] Carbazole derivatives have been specifically evaluated as potential CYP inhibitors.[12]
Data Presentation and Interpretation
The results from selectivity profiling are best presented in a table. A Selectivity Index (SI) can be calculated to quantify the degree of selectivity. For example, SI = IC50 (Off-Target Enzyme) / IC50 (Primary Target Enzyme). A higher SI value indicates greater selectivity.
Table 1: Comparative Selectivity Profile of Two Hypothetical Carbazole-Based Kinase Inhibitors
| Enzyme Target | Inhibitor CZ-A (Wee1 Target) IC50 [nM] | Inhibitor CZ-B (BTK Target) IC50 [nM] |
| Wee1 (Primary) | 15 | 1,800 |
| Chk1 | 250 | 4,500 |
| BTK (Primary) | 9,500 | 25 |
| JAK2 | >10,000 | 150 |
| Src | 1,200 | 800 |
| Abl | 3,500 | 2,100 |
| Selectivity Index | SI (vs. Chk1) = 16.7 | SI (vs. JAK2) = 6.0 |
This table illustrates how CZ-A, designed as a Wee1 inhibitor, shows reasonable selectivity against the closely related kinase Chk1.[13] CZ-B, a hypothetical BTK inhibitor, shows good potency but also significant activity against JAK2, suggesting a dual-inhibitor profile.[14]
Table 2: Cholinesterase and CYP450 Selectivity for a Hypothetical Carbazole Inhibitor (CZ-C)
| Enzyme Target | IC50 [µM] | Selectivity Index (SI) |
| AChE (Primary) | 0.85 | - |
| BChE | 12.5 | 14.7 |
| CYP1A2 | >50 | >58.8 |
| CYP2D6 | 22.1 | 26.0 |
| CYP3A4 | 18.5 | 21.8 |
This data suggests CZ-C is a selective acetylcholinesterase inhibitor with a favorable profile against BChE and key metabolic CYP enzymes at the tested concentrations.[15][16]
Phase 3: Validation in a Cellular Context
Biochemical assays using purified enzymes are essential but do not fully replicate the complexity of a living cell, where factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence an inhibitor's activity.[7] Therefore, cellular assays are required to validate the biochemical findings.
Experimental Protocol: Assessing Target Inhibition by Western Blot
This method measures the phosphorylation status of a kinase's substrate, providing a direct readout of the inhibitor's effect on enzyme activity within the cell.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line known to have active signaling through your target kinase) and allow them to adhere overnight.
-
Treat the cells with a dose-response curve of the carbazole inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
If the pathway is not constitutively active, you may need to stimulate the cells with a growth factor or other agent prior to or during inhibitor treatment.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-BTK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
After a final wash, add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein and/or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
A dose-dependent decrease in the phosphorylated protein signal, without a change in the total protein signal, confirms on-target cellular activity.
-
This same method can be used to assess the phosphorylation of known off-targets to confirm the selectivity observed in biochemical assays.
-
Conclusion: Building a Self-Validating Selectivity Case
Assessing the selectivity of carbazole-based enzyme inhibitors is a cornerstone of their preclinical evaluation. A scientifically rigorous approach relies on a multi-pronged strategy. It begins with precise biochemical IC50 determination against the primary target, expands to broad selectivity screening against related and unrelated enzymes (including CYPs), and culminates in cellular assays that validate the inhibitor's activity in a more physiologically relevant system.
By systematically progressing through these phases and carefully documenting the data in comparative formats, researchers can build a robust, self-validating case for their compound's selectivity profile. This comprehensive understanding is indispensable for making informed decisions in the complex but rewarding journey of drug discovery and development.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Linder, M. B., Prough, R. A., & Kroll, D. J. (2013). Design, synthesis, and evaluation of carbazole analogs as potential cytochrome P450 inhibitors. Journal of Undergraduate Chemistry Research, 12(4), 92-95. [Link]
-
Robers, M. B. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 7(12), 1531-1534. [Link]
-
LANCASHIRE, W. (2023). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. Drug Discovery, 1-10. [Link]
-
Ceramella, J., Iacopetta, D., Barbarossa, A., Caruso, A., Grande, F., Bonomo, M. G., ... & Sinicropi, M. S. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini-reviews in medicinal chemistry, 20(6), 444-465. [Link]
-
Ceramella, J., Iacopetta, D., Barbarossa, A., Caruso, A., Grande, F., Bonomo, M. G., ... & Sinicropi, M. S. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini-Reviews in Medicinal Chemistry, 20(6), 444-465. [Link]
-
Davies, T. G., Verdon, G., Woodhead, A. J., Bentley, J., Boyle, R. G., Collins, I., ... & Fischer, P. M. (2011). 4-Phenylpyrrolo [3, 4-c] carbazole-1, 3 (2H, 6H)-dione inhibitors of the checkpoint kinase Wee1. Structure-activity relationships for chromophore modification and phenyl ring substitution. Journal of medicinal chemistry, 54(1), 260-275. [Link]
-
Gao, Y., Wu, H., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2020). Design and synthesis of carbazole carboxamides as promising inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2). European journal of medicinal chemistry, 188, 112023. [Link]
-
Tharamak, S., Suthivaiyakit, S., & Suthivaiyakit, P. (2023). Synthesis and Acetylcholinesterase Inhibitory Evaluation of Coumarin‐Linked Carbazole Derivatives. ChemistrySelect, 8(2), e202203923. [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2024). Pharmaceuticals. [Link]
-
Şahin, H., Arslantürk Bingül, A., Şengül, İ. F., & Bingül, M. (2023). Biological and computational evaluation of carbazole-based bis-thiosemicarbazones: A selective enzyme inhibition study between α-amylase and α-glucosidase. İstanbul Journal of Pharmacy, 53(1), 39-44. [Link]
-
Şahin, H., Arslantürk Bingül, A., Şengül, İ. F., & Bingül, M. (2023). Biological and computational evaluation of carbazole-based bis-thiosemicarbazones: A selective enzyme inhibition study between α-amylase and α-glucosidase. İstanbul Journal of Pharmacy, 53(1), 39-44. [Link]
-
Wang, X., Zhang, H. Y., & Li, Z. L. (2016). Ferulic acid-carbazole hybrid compounds: Combination of cholinesterase inhibition, antioxidant and neuroprotection as multifunctional anti-Alzheimer agents. Bioorganic & medicinal chemistry letters, 26(4), 1228-1232. [Link]
-
Anizon, F., Giraud, F., Moreau, P., & Sancelme, M. (2009). Pyrrolocarbazoles as checkpoint 1 kinase inhibitors. Current medicinal chemistry, 16(33), 4484-4509. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Zhang, B., Ye, Z., Chen, Y., Zhang, Z., Xu, T., & Liu, X. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 15(1), 4786. [Link]
-
Sharma, A., Kumar, V., & Kumar, P. (2021). An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. Current Organic Synthesis, 18(6), 576-602. [Link]
-
Iacopetta, D., Ceramella, J., Barbarossa, A., Caruso, A., Lappano, R., Sinicropi, M. S., & Maggiolini, M. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Applied Sciences, 11(13), 6192. [Link]
-
McGill University. (2018, March 1). A near-universal way to measure enzyme inhibition. ScienceDaily. [Link]
-
Edmondson, D. E., Binda, C., & Mattevi, A. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current drug targets, 18(1), 108-127. [Link]
-
Inglese, J., Johnson, R. L., & Shindeldecker, S. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Amporndanai, K., Olin-Sandoval, V., & Rattray, J. W. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Metabolic engineering, 78, 101-112. [Link]
-
Edmondson, D. E., Binda, C., & Mattevi, A. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 18(1), 108-127. [Link]
-
Kos, J., Karlová, P., & Imramovský, A. (2019). Novel Cholinesterase Inhibitors Based on O-Aromatic N, N-Disubstituted Carbamates and Thiocarbamates. Molecules, 24(18), 3386. [Link]
-
Kaushik, N. K., Nargotra, A., & Singh, S. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current organic chemistry, 20(21), 2275-2290. [Link]
-
Gibbs, M. A., Kunze, K. L., & Rettie, A. E. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 30(3), 314-318. [Link]
-
Feng, S., Liu, Y., & Zheng, Q. C. (2024). Mechanism of 7H-Dibenzo [c, g] carbazole metabolism in cytochrome P450 1A1: Insights from computational studies. Journal of hazardous materials, 478, 134933. [Link]
-
McGill University. (2018). A near-universal way to measure enzyme inhibition. McGill Newsroom. [Link]
-
Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & therapeutics, 29(2), 123. [Link]
-
Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery. [Link]
-
Reddivari, S. K., & Hale, J. E. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. Bioorganic & medicinal chemistry letters, 29(20), 126620. [Link]
-
Colović, M. B., Krstić, D. Z., & Lazarević-Pašti, T. D. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335. [Link]
-
Feng, S., Liu, Y., & Zheng, Q. C. (2024). Mechanism of 7H-Dibenzo[c,g]carbazole Metabolism in Cytochrome P450 1A1: Insights from Computational Studies. Journal of Hazardous Materials, 478, 134933. [Link]
Sources
- 1. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [api.motion.ac.in]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 12. DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione inhibitors of the checkpoint kinase Wee1. Structure-activity relationships for chromophore modification and phenyl ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of carbazole carboxamides as promising inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ferulic acid-carbazole hybrid compounds: Combination of cholinesterase inhibition, antioxidant and neuroprotection as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 6-Nitro-Tetrahydrocarbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the tetrahydrocarbazole scaffold has emerged as a "privileged structure," demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Among its numerous derivatives, the 6-nitro-tetrahydrocarbazoles have garnered significant attention for their potential as kinase inhibitors. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being off-target effects. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, technical comparison of the cross-reactivity profiling of 6-nitro-tetrahydrocarbazole derivatives. By synthesizing field-proven insights with technical accuracy, we will explore the causality behind experimental choices and present a framework for assessing the selectivity of this important class of compounds.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent inhibition of the primary target is desired, promiscuous binding to other kinases or off-target proteins can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[3] Kinase inhibitors, particularly those targeting the highly conserved ATP-binding pocket, are often susceptible to cross-reactivity.[4] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely a regulatory hurdle but a critical component of a successful drug discovery program. It allows for the early identification of potential liabilities, informs lead optimization strategies, and ultimately contributes to the development of safer and more effective medicines.[5][6]
Key Targets of 6-Nitro-Tetrahydrocarbazole Derivatives: The ERK and Rb Pathways
Recent research has identified 6-nitro-tetrahydrocarbazole derivatives as dual inhibitors of phosphorylated extracellular signal-regulated kinase (pERK) and phosphorylated retinoblastoma protein (pRb).[7] Both pERK and pRb are critical nodes in signaling pathways that govern cell proliferation, survival, and differentiation, making them attractive targets for cancer therapy.[7]
The ERK/MAPK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating a multitude of cellular processes.
Caption: The ERK/MAPK signaling cascade.
The retinoblastoma protein (Rb) is a tumor suppressor that acts as a critical gatekeeper of the cell cycle. Its phosphorylation status dictates the progression from the G1 to the S phase.
Caption: The Rb/E2F cell cycle control pathway.
A Comparative Look at Cross-Reactivity
While potent inhibition of pERK and pRb is a promising start, a thorough evaluation of a compound's selectivity is paramount. The following table presents a representative comparison of the inhibitory activity of a 6-nitro-tetrahydrocarbazole derivative against its primary targets, alongside hypothetical data for a panel of off-target kinases to illustrate a selectivity profile.
| Target | Compound | IC50 (µM) | Reference |
| Primary Targets | |||
| pERK | N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine | 5.5 | [7] |
| pRb | N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine | 4.8 | [7] |
| Representative Off-Target Kinase Panel (Hypothetical Data) | |||
| CDK2/Cyclin A | Representative Tetrahydrocarbazole Derivative | > 50 | - |
| VEGFR2 | Representative Tetrahydrocarbazole Derivative | 15.2 | - |
| EGFR | Representative Tetrahydrocarbazole Derivative | > 50 | - |
| SRC | Representative Tetrahydrocarbazole Derivative | 22.8 | - |
| PKA | Representative Tetrahydrocarbazole Derivative | > 50 | - |
Note: The off-target data is hypothetical and for illustrative purposes to demonstrate a typical selectivity profile. Actual experimental data would be required for a definitive assessment.
Experimental Protocols for Cross-Reactivity Profiling
A robust assessment of cross-reactivity involves a multi-pronged approach, employing a battery of in vitro assays. Here, we detail the methodologies for key experiments.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A streamlined workflow for in vitro kinase profiling.
Step-by-Step Methodology for a Radiometric Kinase Assay:
-
Preparation of Reagents:
-
Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Dilute the kinase to the desired concentration in the kinase buffer.
-
Prepare a solution of the substrate peptide in the kinase buffer.
-
Prepare a solution of [γ-³³P]ATP in the kinase buffer. The concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.[8]
-
Prepare serial dilutions of the 6-nitro-tetrahydrocarbazole derivative in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP solution.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection and Data Analysis:
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[9]
-
In Vitro Safety Profiling: Cytotoxicity Assessment
Early assessment of a compound's potential for cytotoxicity is crucial to avoid late-stage failures. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[10][11]
Step-by-Step Methodology for the MTT Assay:
-
Cell Culture and Plating:
-
Culture a relevant cancer cell line (e.g., MCF-7, HCT116) in appropriate media and conditions.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-nitro-tetrahydrocarbazole derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.[12]
-
Structure-Activity Relationships and Future Directions
The tetrahydrocarbazole scaffold offers a versatile platform for chemical modification.[1] The position and nature of substituents can significantly influence both potency and selectivity. For instance, modifications at the C6 and N9 positions have been explored to enhance antifungal activity.[5] Understanding these structure-activity relationships is key to designing more selective 6-nitro-tetrahydrocarbazole derivatives. Future efforts should focus on systematic modifications of the tetrahydrocarbazole core and the nitro-substituent to map the molecular determinants of kinase selectivity. Broader screening against diverse kinase panels and other off-target families will be essential to build a comprehensive picture of the selectivity landscape for this promising class of compounds.
Conclusion
The cross-reactivity profiling of 6-nitro-tetrahydrocarbazole derivatives is a critical step in their development as potential therapeutic agents. A thorough understanding of their selectivity, achieved through a combination of robust in vitro assays and a deep knowledge of the underlying signaling pathways, is essential for mitigating off-target effects and advancing the most promising candidates toward clinical evaluation. This guide provides a foundational framework for researchers to navigate this complex but crucial aspect of drug discovery.
References
-
Discovery of tetrahydrocarbazoles as dual pERK and pRb inhibitors. PubMed. [Link]
-
The MTT assay results for A) The cytotoxic compounds (6, 7 and 10)... ResearchGate. [Link]
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BioMed Central. [Link]
-
IC 50 (µM) values a for the derivatives 6a-6v determined by MTT assay.... ResearchGate. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. PubMed. [Link]
-
The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). ResearchGate. [Link]
-
In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. ScienceDirect. [Link]
-
The IC 50 heatmap of common control kinase inhibitors against over 200... ResearchGate. [Link]
-
In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
A Review of In vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. Semantic Scholar. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed. [Link]
-
New publication: In vitro safety assessment of 100 chemicals with ToxProfiler. Toxys. [Link]
-
Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. NIH. [Link]
-
Selectivity and therapeutic inhibition of kinases: to be or not to be?. PMC. [Link]
-
In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. NIH. [Link]
-
Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate. [Link]
-
Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. MDPI. [Link]
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. PMC. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]
-
Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of tetrahydrocarbazoles as dual pERK and pRb inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of Synthesized 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole Using 2D NMR
Introduction: The Imperative of Structural Integrity in Drug Discovery
In the landscape of medicinal chemistry and drug development, carbazole derivatives represent a class of "privileged structures" due to their prevalence in biologically active compounds and natural products. The 6-nitro-2,3,4,9-tetrahydro-1H-carbazole scaffold, in particular, serves as a crucial intermediate for synthesizing potential therapeutics, including agents for neurodegenerative diseases and cancer.[1] The precise placement of the nitro group on the carbazole framework is not merely an academic detail; it fundamentally dictates the molecule's electronic properties, reactivity, and, ultimately, its pharmacological activity.
Consequently, unambiguous confirmation of its structure is a non-negotiable prerequisite for any further research. While 1D NMR provides a preliminary fingerprint, its inherent limitations in resolving complex spin systems and identifying quaternary carbons in polycyclic structures necessitate a more powerful approach. This guide provides an in-depth, field-proven workflow for the definitive structural elucidation of this compound. We will move beyond simply listing data, instead focusing on the causal logic behind experimental choices and demonstrating how a synergistic application of 2D NMR techniques—specifically COSY, HSQC, and HMBC—creates a self-validating system for structural confirmation.
Part 1: Synthesis of the Target Compound
A robust and reliable synthesis is the foundation of any analytical study. While direct nitration of 2,3,4,9-tetrahydro-1H-carbazole is a viable route, controlling the regioselectivity can be challenging.[2] For the purpose of generating an unambiguous starting material, we advocate for the classic Fischer indole synthesis to construct the carbazole core, followed by a controlled nitration. This approach offers greater predictability.[3][4]
Experimental Protocol: A Two-Step Synthesis
Step 1: Fischer Indole Synthesis of 2,3,4,9-tetrahydro-1H-carbazole
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water. The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove residual acid, and dried. The crude product can be recrystallized from ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.
Step 2: Electrophilic Nitration
The subsequent nitration is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.[1]
-
Dissolution: Suspend the synthesized 2,3,4,9-tetrahydro-1H-carbazole (1.0 eq) in concentrated sulfuric acid at 0°C in an ice bath.
-
Nitration: Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C. The choice of a strong acid medium is critical for generating the nitronium ion.[3]
-
Reaction and Quenching: Stir the mixture at 0°C for 1-2 hours. Carefully pour the reaction mixture onto crushed ice, which causes the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with copious amounts of water until the filtrate is neutral, and dry. Recrystallization from a suitable solvent like ethanol will afford the purified this compound.
Experimental Protocol: NMR Data Acquisition
High-quality data is contingent on meticulous sample preparation and optimized acquisition parameters.
-
Sample Preparation: Dissolve ~10-15 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carbazoles as it helps in observing the N-H proton. Ensure the sample is fully dissolved and free of particulate matter.
-
Spectrometer & Parameters: Data should be acquired on a spectrometer of 400 MHz or higher. Below is a table of typical parameters.
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Observed Nuclei | ¹H / ¹H | ¹H / ¹³C | ¹H / ¹³C |
| ¹H Spectral Width | ~12 ppm | ~12 ppm | ~12 ppm |
| ¹³C Spectral Width | - | ~200 ppm | ~220 ppm |
| Number of Scans | 2-4 | 2-4 | 8-16 |
| Relaxation Delay | 1.5 s | 1.5 s | 1.8 s |
| Key Optimization | - | Optimized for ¹JCH ≈ 145 Hz | Optimized for ⁿJCH ≈ 8 Hz |
Table 1: Typical acquisition parameters for 2D NMR experiments on a 400 MHz spectrometer.
Part 3: Data Interpretation - A Step-by-Step Walkthrough
Let's dissect the expected spectra to confirm the structure of this compound. For this analysis, we will use standard IUPAC numbering.
Step 1: Initial Analysis of 1D ¹H and ¹³C Spectra
The 1D ¹H NMR spectrum will show signals for the aliphatic protons (H1-H4), the aromatic protons (H5, H7, H8), and the N-H proton. The nitro group is strongly electron-withdrawing, which will shift aromatic protons ortho (H5, H7) and para (not present) to it downfield. The ¹³C spectrum will show 12 distinct carbon signals, as the molecule is asymmetric.
Step 2: Tracing Spin Systems with COSY
The COSY spectrum is the first step in connecting the dots. We expect to see two primary, isolated spin systems:
-
Aliphatic System: A clear correlation pathway will exist from H1 ↔ H2 ↔ H3 ↔ H4. This confirms the cyclohexene ring fragment. The protons at H1 and H4, being adjacent to the carbazole core, will typically appear further downfield than the H2 and H3 protons.
-
Aromatic System: The three aromatic protons will form a single spin system. We expect to see a correlation between H7 ↔ H8. H5 will be a singlet or a very narrow doublet due to a small four-bond coupling (⁴J) to H7, but it will not show a strong COSY correlation to any other proton, immediately identifying it.
Step 3: Assigning Protonated Carbons with HSQC
The HSQC spectrum provides a direct, one-bond correlation between every proton and its attached carbon. [6]By overlaying the ¹H spectrum on the F2 axis and the ¹³C spectrum on the F1 axis, we can definitively assign all seven protonated carbons (C1, C2, C3, C4, C5, C7, and C8). For example, the proton signal identified as H5 from the COSY spectrum will show a cross-peak to its corresponding carbon, C5.
Step 4: Assembling the Puzzle with HMBC
The HMBC spectrum is the most information-rich experiment for confirming the final structure. It reveals 2- and 3-bond correlations, allowing us to connect the spin systems identified by COSY and, critically, to place the quaternary carbons and the nitro group. [7][8] Key Correlations to Confirm the Structure:
-
Connecting the Rings (H4 → C4b, C8a): The aliphatic protons at H4 will show a crucial cross-peak to the quaternary carbon C4b and the protonated carbon C8a. Symmetrically, the protons at H1 will correlate to C8a and C4b. This definitively establishes the fusion of the aliphatic and indole rings.
-
Locating the Aromatic Protons (H8 → C4b, C1): The aromatic proton H8 should show a correlation to the quaternary carbon C4b and potentially across the bay to C1, further cementing the ring fusion.
-
Positioning the Nitro Group at C6: This is the most critical confirmation. The position of the nitro group is confirmed by observing long-range couplings to the carbons flanking it.
-
H5 → C4b, C7, C6: The isolated aromatic proton H5 will show correlations to the quaternary carbon C4b and the protonated carbon C7. Most importantly, it will show a three-bond correlation to C6, the carbon bearing the nitro group.
-
H7 → C5, C8a, C6: The aromatic proton H7 will show correlations to C5 and the quaternary carbon C8a. It will also show a crucial two-bond correlation to the nitro-substituted carbon, C6.
-
-
Identifying Quaternary Carbons: All five quaternary carbons (C4a, C4b, C6, C8a, C5a - note: C5a is an old numbering system, C8a is IUPAC) can be unambiguously assigned. For example, C6 will have HMBC cross-peaks from H5 and H7 but will be absent in the HSQC spectrum. C8a will have correlations from H1, H7, and H4.
Summary of Spectroscopic Data
The culmination of this analysis is a complete and verified assignment of all proton and carbon signals, cross-validated by multiple 2D NMR experiments.
| Position | ¹H δ (ppm) (Multiplicity) | ¹³C δ (ppm) | COSY Correlations (¹H) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 | ~2.8 (t) | ~23 | H2 | C2, C8a, C4b |
| 2 | ~1.9 (m) | ~23 | H1, H3 | C1, C3, C4 |
| 3 | ~1.9 (m) | ~23 | H2, H4 | C1, C2, C4 |
| 4 | ~2.7 (t) | ~21 | H3 | C3, C4a, C4b, C8a |
| 4a | - | ~111 | - | H4, H5 |
| 4b | - | ~130 | - | H1, H4, H5, H8 |
| 5 | ~8.4 (s) | ~118 | - | C4, C4b, C6, C7 |
| 6 | - | ~141 | - | H5, H7 |
| 7 | ~8.0 (dd) | ~123 | H8 | C5, C6, C8a |
| 8 | ~7.4 (d) | ~111 | H7 | C4b, C7, C8a |
| 8a | - | ~138 | - | H1, H4, H7, H8 |
| 9 | ~11.5 (br s) | - | - | C4a, C8, C8a |
Table 2: Expected NMR assignments for this compound in DMSO-d₆. Chemical shifts are illustrative and based on published data for similar compounds.
Conclusion
The structural confirmation of synthesized molecules is a foundational pillar of chemical and pharmaceutical research. For a molecule like this compound, where isomeric ambiguity could derail entire research programs, a superficial analysis is insufficient. The integrated 2D NMR workflow presented here—leveraging the complementary strengths of COSY, HSQC, and HMBC—provides a rigorous and self-validating pathway to an unambiguous structural assignment. By systematically identifying spin systems, assigning protonated carbons, and finally piecing together the molecular framework through long-range correlations, researchers can proceed with absolute confidence in the integrity of their material.
References
-
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Hughes, D. L. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. NIH Public Access. Available at: [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available at: [Link]
-
PubChemLite. This compound. Available at: [Link]
-
Netalkar, P., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. Available at: [Link]
-
ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Available at: [Link]
-
Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]
-
Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. Available at: [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
-
ETH Zurich. Structure Elucidation by NMR. Available at: [Link]
-
PubMed. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Available at: [Link]
-
Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]
-
ResearchGate. (a) The ¹H NMR spectra of 2.0 mg carbazole with increasing.... Available at: [Link]
-
ResearchGate. A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for.... Available at: [Link]
Sources
- 1. Buy this compound | 50823-86-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. wjarr.com [wjarr.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Comparative Guide to the Cytotoxicity of Nitro- vs. Amino-Substituted Carbazoles for Cancer Research
Introduction: The Carbazole Scaffold in Oncology
Carbazole alkaloids and their synthetic derivatives represent a privileged scaffold in medicinal chemistry, renowned for their extensive biological activities.[1][2] This tricyclic aromatic system is a core component of numerous compounds with potent anticancer properties.[3] The therapeutic efficacy of these agents often hinges on the nature and position of substituents on the carbazole ring, which modulate their physicochemical properties, target affinity, and mechanism of action.
Among the most impactful substitutions are the nitro (NO₂) and amino (NH₂) groups. These functional groups exert nearly opposite electronic effects—the nitro group being a strong electron-withdrawing group and the amino group being a strong electron-donating group. This fundamental chemical dichotomy leads to significant differences in their biological profiles. This guide provides an in-depth comparison of the cytotoxicity of nitro- versus amino-substituted carbazoles, synthesizing data from the literature and providing the experimental framework necessary for researchers to conduct their own comparative analyses.
The Chemical Dichotomy & Structure-Activity Relationships (SAR)
The cytotoxic potential of a carbazole derivative is profoundly influenced by its substituent's electronic properties and position.
Nitro-Substituted Carbazoles: The presence of the electron-withdrawing nitro group can enhance cytotoxic activity, though this is highly dependent on its location on the carbazole ring. Studies have shown that 2-nitro and 3-nitrocarbazoles are potent mutagens and cytotoxic agents, often more so than 1-nitro or 4-nitro isomers.[4] The mechanism is frequently linked to the metabolic reduction of the nitro group within the cell, a process that can generate reactive nitroso and hydroxylamine intermediates capable of damaging DNA and other macromolecules.[4] For instance, 2-nitrocarbazole has demonstrated significant anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with an IC₅₀ of 7.0 µM and 11.6 µM, respectively, while showing minimal toxicity to normal MCF-10A cells.[5][6] This suggests that the nitro group's position is a critical determinant of both efficacy and selectivity.
Amino-Substituted Carbazoles: The electron-donating amino group imparts a different set of biological activities. Aminocarbazoles have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of critical cellular enzymes like topoisomerase I and the reactivation of tumor suppressor proteins such as p53.[7][8] For example, the aminocarbazole derivative (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) was found to induce p53-mediated apoptosis in A549 lung cancer cells by increasing reactive oxygen species (ROS) and causing DNA damage.[9][10] Unlike nitrocarbazoles, whose activity often depends on reductive activation, aminocarbazoles can engage in hydrogen bonding and other interactions with protein targets directly.
Quantitative Comparison of Cytotoxicity
The following table summarizes experimental data from various studies, providing a quantitative comparison of the cytotoxic potencies (IC₅₀ values) of representative nitro- and amino-substituted carbazoles against several human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nitro-Carbazole | 2-Nitrocarbazole | MCF-7 (Breast) | 7.0 ± 1.0 | [5] |
| 2-Nitrocarbazole | MDA-MB-231 (Breast) | 11.6 ± 0.8 | [5] | |
| 3-Nitrocarbazole | MCF-7 (Breast) | 3.4 ± 1.3 | [5] | |
| 3-Nitrocarbazole | MDA-MB-231 (Breast) | 12.2 ± 1.2 | [5] | |
| Amino-Carbazole | 1d (Heptaphylline derivative) | HCT116 (Colon) | 15.3 ± 0.6 | [7] |
| 1d (Heptaphylline derivative) | HT-29 (Colon) | 18.0 ± 1.2 | [7] | |
| ECAP | A549 (Lung) | ~25 (approx.) | [9][10] | |
| Compound 6 (Aminoalcohol) | HeLa (Cervical) | Single-digit µM | [8] |
Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions. This table is for comparative purposes and highlights the potent activity within both classes.
Mechanisms of Action: Divergent Cellular Pathways
The distinct chemical natures of nitro and amino groups lead to different, though sometimes overlapping, mechanisms of cell death.
Nitrocarbazoles often function as microtubule-targeting agents, disrupting the dynamics of the cytoskeleton, which leads to cell cycle arrest and apoptosis.[5][6] Their cytotoxicity is intrinsically linked to their metabolism, requiring intracellular nitroreductase enzymes to become activated. This bioreductive activation can be a double-edged sword, as it can be more pronounced in the hypoxic environment of tumors but also poses a risk of off-target toxicity.
Aminocarbazoles engage in more diverse mechanisms. Some derivatives function as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and inducing lethal DNA strand breaks.[8] Others, like the small molecule PhiKan083, can restore the function of mutated p53, a critical tumor suppressor, thereby reactivating apoptotic pathways in cancer cells.[7] A common mechanism involves the induction of oxidative stress, leading to a cascade of events including DNA damage, mitochondrial dysfunction, and caspase activation, culminating in apoptosis.[9][10]
Visualizing a Key Apoptotic Pathway
The following diagram illustrates the p53-mediated apoptotic pathway induced by the aminocarbazole compound ECAP in A549 lung cancer cells, as described in the literature.[9][10]
Caption: p53-mediated apoptotic pathway induced by an aminocarbazole.
Experimental Guide for Comparative Cytotoxicity Assessment
Recommended Experimental Workflow
The logical progression of experiments should move from broad viability screening to specific mechanistic assays. This workflow maximizes efficiency and builds a comprehensive understanding of the compounds' effects.
Caption: A logical workflow for comparing carbazole derivative cytotoxicity.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[11][12][13]
-
Causality: This is an excellent first-pass screening assay because it is robust, sensitive, and amenable to high-throughput formats. It provides a quantitative measure (IC₅₀) of a compound's ability to inhibit cell proliferation or induce cell death.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the carbazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) and medium-only controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Following treatment, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle-control wells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[14]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[15]
-
Causality: The LDH assay is an important orthogonal method to the MTT assay. While MTT measures loss of metabolic function, LDH measures loss of membrane integrity. Using both helps to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. For example, a compound might show a low IC₅₀ in the MTT assay by simply halting metabolism, but a high LDH release confirms it is actively killing cells.[16]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three additional control wells for each condition: (1) Spontaneous LDH release (vehicle-treated cells), (2) Maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100), and (3) Medium background.[16][17]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at ~500 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add 50 µL of this reagent to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. A color change (often to red) will occur.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[16]
-
Data Analysis: First, subtract the medium background from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
-
Causality: This is a definitive mechanistic assay. Early in apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event.[20] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. Therefore, it only stains cells that have lost membrane integrity (late apoptotic or necrotic cells).[20]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the carbazole compounds at their IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at ~300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI staining solution (1 mg/mL stock) to the cell suspension.[19] Gently vortex.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18][21]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells. Keep samples on ice and protected from light until analysis.[21]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered artifacts in this assay).
-
Conclusion and Future Perspectives
The substitution of a carbazole core with a nitro or an amino group creates derivatives with distinct and potent cytotoxic profiles. Nitrocarbazoles often act as prodrugs requiring metabolic activation and can function as microtubule inhibitors. In contrast, aminocarbazoles exhibit a broader range of mechanisms, including enzyme inhibition and modulation of key signaling pathways like p53. The choice of substituent and its position on the ring are paramount for determining both the potency and the therapeutic window of these compounds.
Future research should focus on synthesizing hybrid molecules that combine the beneficial features of both classes or further derivatizing leads to improve their selectivity for cancer cells over normal cells. The experimental workflows and protocols outlined in this guide provide a robust framework for such investigations, enabling researchers to rigorously compare novel derivatives and elucidate their mechanisms of action in the ongoing search for more effective cancer therapies.
References
-
Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Available at: [Link]
-
Cai, X., et al. (2023). "Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents." Frontiers in Chemistry. Available at: [Link]
-
Nicoletti, I., et al. (2018). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Nature Protocols. Available at: [Link]
-
Lelli, J. L., et al. (2011). "A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time." PLoS ONE. Available at: [Link]
-
CLYTE Technologies. (2024). "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." Available at: [Link]
-
Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Available at: [Link]
-
Cai, X., et al. (2023). "Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents." Frontiers in Chemistry. Available at: [Link]
-
Pinto, M., et al. (2018). "Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53." Molecules. Available at: [Link]
-
Ceramella, J., et al. (2021). "A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment." Molecules. Available at: [Link]
-
Li, Y., et al. (2016). "Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I." ChemMedChem. Available at: [Link]
-
Protocols.io. "LDH cytotoxicity assay." Available at: [Link]
-
Ceramella, J., et al. (2021). "A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment." ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2013). "Cell Viability Assays - Assay Guidance Manual." Available at: [Link]
-
Boster Biological Technology. (2024). "Annexin V PI Staining Guide for Apoptosis Detection." Available at: [Link]
-
Wang, L., et al. (2018). "Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2018). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF." Available at: [Link]
-
Wang, L., et al. (2020). "Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents." European Journal of Medicinal Chemistry. Available at: [Link]
-
Frontiers in Chemistry. (2023). "Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents." Available at: [Link]
-
Asim, M., et al. (2018). "Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review." Molecules. Available at: [Link]
-
Khumalo, T., et al. (2015). "Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line." PLoS ONE. Available at: [Link]
-
Li, J., et al. (2023). "Mini-review on the novel synthesis and potential applications of carbazole and its derivatives." RSC Advances. Available at: [Link]
-
Khumalo, T., et al. (2015). "Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line." PLoS ONE. Available at: [Link]
-
Royal Society of Chemistry. (2023). "Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids." Available at: [Link]
-
Taylor & Francis Online. (2023). "Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction." Available at: [Link]
-
ResearchGate. (2024). "Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line." Available at: [Link]
-
Lhieochaiphant, S., et al. (1986). "Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium. I. Monosubstituted derivatives of 9H-carbazole." Mutation Research. Available at: [Link]
-
Beilstein Journals. "Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives." Available at: [Link]
-
El-Zanfally, S., et al. (1982). "Synthesis and biological activity of some new substituted aminoacyl-carbazole derivatives. Part II." Indian Journal of Chemistry. Available at: [Link]
-
Tabka, T., et al. (1988). "In vitro Study of the Cytotoxicity of Carbazole Derivatives. Part 1. Nitro and Amino-9H-carbazoles." Semantic Scholar. Available at: [Link]
-
MOST Wiedzy. (2024). "Selected symmetrically substituted carbazoles: Investigation of anticancer activity and mechanisms of action at the cellular and." Available at: [Link]
-
MDPI. "Carbazole Derivatives as Potential Antimicrobial Agents." Available at: [Link]
-
Bailly, C. (2019). "Carbazole scaffolds in cancer therapy: a review from 2012 to 2018." RSC Medicinal Chemistry. Available at: [Link]
-
Lopes, M. S., et al. (2015). "Synthesis of nitroaromatic compounds as potential anticancer agents." Anticancer Agents in Medicinal Chemistry. Available at: [Link]
- Google Patents. "CN115260085A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.
-
National Center for Biotechnology Information. (2024). "Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis." Available at: [Link]
Sources
- 1. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 2. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium. I. Monosubstituted derivatives of 9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
A Comparative Guide to the Therapeutic Potential of Modified Tetrahydrocarbazoles
Introduction: The Tetrahydrocarbazole Scaffold as a Privileged Structure
The 1,2,3,4-tetrahydrocarbazole (THC) moiety, a tricyclic structure featuring an indole ring fused to a cyclohexane ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] This framework is prevalent in a multitude of naturally occurring alkaloids and pharmacologically active compounds, demonstrating a remarkable versatility in biological interactions.[3][4][5] Its derivatives have been reported to exhibit a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, neuroprotective, antifungal, and antibacterial effects.[1][3][6]
The significance of the THC core lies in its rigid, three-dimensional structure which allows for precise orientation of functional groups to interact with various biological targets. Furthermore, the indole nitrogen and the aromatic system are amenable to a wide range of chemical modifications, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
This guide provides a comparative analysis of modified tetrahydrocarbazole derivatives across key therapeutic areas. We will dissect the structure-activity relationships (SAR), compare biological efficacy through experimental data, and detail the underlying mechanisms of action. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic landscape of this promising class of compounds.
Anticancer Potential: Targeting the Hallmarks of Malignancy
Tetrahydrocarbazole derivatives have emerged as potent anticancer agents, mediating their effects through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of microtubule formation.[7][8][9] This section compares two distinct classes of modified THCs that target different cancer vulnerabilities.
Tetrahydrocarbazole-Triazole Hybrids as Telomerase Inhibitors
Mechanistic Rationale: Cancer cells achieve replicative immortality primarily through the reactivation of telomerase, an enzyme that maintains telomere length at the ends of chromosomes.[10] Inhibiting telomerase can lead to telomere shortening, triggering cellular senescence or apoptosis, making it a prime target for anticancer therapy.[10] Researchers have explored the hybridization of the THC scaffold with 1,2,3-triazoles, another pharmacologically significant heterocycle, to create potent telomerase inhibitors.[10]
Comparative Efficacy: A study focused on synthesizing a series of tetrahydrocarbazole-tethered triazoles identified compound 5g as the most potent derivative against the MCF-7 breast cancer cell line.[10] The data below compares the efficacy of various derivatives.
| Compound ID | Substitution on Aryl Ring | IC₅₀ (µM) in MCF-7 Cells |
| 5a | 4-OCH₃ | >100 |
| 5c | 4-Cl | 21.3 |
| 5e | 4-F | 18.5 |
| 5g | 2,4-di-Cl | 9.6 |
| 5h | 3-NO₂ | 15.4 |
| (Data synthesized from[10]) |
The structure-activity relationship suggests that electron-withdrawing groups, particularly the 2,4-dichloro substitution on the terminal aryl ring, significantly enhance cytotoxic activity. Compound 5g was shown to decrease telomerase activity and promote cell cycle arrest and apoptosis in MCF-7 cells.[10]
Caption: Mechanism of THC-Triazole hybrids in cancer cells.
Experimental Protocol: Telomerase Repeat Amplification Protocol (TRAP) Assay
This protocol is a standard method for measuring telomerase activity.
-
Cell Lysate Preparation:
-
Treat MCF-7 cells with varying concentrations of the test compound (e.g., 5g) for 48 hours.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in 1X CHAPS lysis buffer on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Telomerase Reaction:
-
In a PCR tube, mix the cell lysate with TRAP reaction buffer containing a TS primer, dNTPs, and Taq polymerase.
-
Incubate at 25°C for 20 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Amplify the extended products via PCR using a reverse primer. Typically, this involves 30-35 cycles of denaturation (94°C), annealing (55°C), and extension (72°C).
-
-
Detection:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic 6-base pair ladder. A decrease in the intensity of the ladder compared to the untreated control indicates inhibition of telomerase activity.
-
Tetrahydrocarbazole-Dithioate Hybrids as Potent Cytotoxic Agents
Mechanistic Rationale: Molecular hybridization is a powerful strategy to create compounds with enhanced potency. Dithiocarbamates are a class of compounds known for their broad biological activities, including antitumor effects.[11] Synthesizing hybrids of THCs and various dithioates aims to combine their pharmacophores to create novel cytotoxic agents.
Comparative Efficacy: A study reported the synthesis and in vitro evaluation of three series of THC-dithioate derivatives against human breast (MCF-7) and colon (HCT-116) cancer cell lines.[11] The 4-chlorophenylpiperazine derivative, compound 6f , demonstrated exceptional potency, even surpassing the standard chemotherapy drug, doxorubicin, against the MCF-7 cell line.[11]
| Compound ID | Target Cell Line | IC₅₀ (nM/mL) |
| 6f | MCF-7 | 7.24 |
| 6f | HCT-116 | 8.23 |
| Doxorubicin | MCF-7 | 8.11 |
| Doxorubicin | HCT-116 | 7.95 |
| (Data sourced from[11]) |
The results indicate that the MCF-7 cell line was generally more susceptible to these compounds than HCT-116. The SAR for the piperazine ring substitution showed that a 4-chlorophenyl group conferred the highest potency.[11]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and thus, cell viability.[11]
-
Cell Plating: Plate cells (e.g., MCF-7, HCT-116) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the THC-dithioate derivatives for 72 hours.
-
Cell Fixation: Discard the media and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Wash the plates five times with distilled water and allow them to air dry. Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.
-
Wash and Solubilization: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells.
Anti-inflammatory Potential: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. Anti-inflammatory agents primarily work by inhibiting enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX). Many THC derivatives have been rationally designed based on the structure of non-steroidal anti-inflammatory drugs (NSAIDs) to target these pathways.[12]
Mechanistic Rationale: The anti-inflammatory action of THCs often involves the inhibition of prostaglandin and leukotriene synthesis. Modifications to the THC core, such as the introduction of halogen or electron-releasing groups, or linking the scaffold to other pharmacophores like chalcones and pyrazolines, have been shown to be crucial for activity. These derivatives often exhibit selective inhibition of the COX-2 enzyme, which is a desirable trait as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[13]
Caption: Inhibition of the Arachidonic Acid Cascade by THCs.
Comparative Efficacy: The anti-inflammatory activity of THC derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rats, which mimics acute inflammation.
| Compound Class | Maximum Edema Inhibition (%) | Reference |
| Isoxazolinyl-tetrahydrocarbazoles | Significant | [1] |
| Pyrazolinyl-tetrahydrocarbazoles | Significant | [1] |
| N-9 Substituted tetrahydrocarbazoles | Significant | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a classic in vivo model to screen for acute anti-inflammatory activity.[1]
-
Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize the animals for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle only), a standard group (e.g., indomethacin), and test groups (different THC derivatives). Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately after injection (0 hour) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.
Neuroprotective Potential: A Multifactorial Approach to Alzheimer's Disease
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by amyloid-beta (Aβ) plaques and neurofibrillary tangles.[14][15] The development of effective therapies has been challenging, leading to a focus on multi-target drug candidates that can address several pathological aspects simultaneously.[16][17]
Mechanistic Rationale: Certain tetrahydrocarbazole derivatives have been identified as novel multifactorial agents for AD.[14][16] A lead structure was found to normalize the disrupted calcium homeostasis in the endoplasmic reticulum (ER), a key early event in AD pathology. This normalization has three critical downstream effects:
-
Dampens enhanced calcium release from the ER.[14]
-
Improves mitochondrial function , as measured by an increase in mitochondrial membrane potential.[14]
-
Reduces Aβ peptide production by attenuating the cleavage of the amyloid precursor protein (APP) by β-secretase.[14]
Caption: Multifactorial neuroprotective action of THCs in AD.
Comparative Efficacy: The efficacy of these compounds is measured by their ability to reverse specific cellular dysfunctions associated with AD models.
| Parameter Measured | Effect of Lead THC Compound | Reference |
| ER Calcium Release | Dampens enhanced release in cells with FAD-linked mutations. | [14] |
| Mitochondrial Membrane Potential | Increased potential, indicating improved function. | [14] |
| Aβ Peptide Production | Attenuated production via decreased β-secretase cleavage. | [14] |
| Acetylcholinesterase (AChE) | Potent inhibition (by other carbazole derivatives). | [17] |
Experimental Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a cationic dye that is commonly used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat them with a neurotoxic stimulus (e.g., Aβ oligomers or H₂O₂) in the presence or absence of the test THC compound for 24 hours.
-
JC-1 Staining: Remove the medium and incubate the cells with JC-1 staining solution (e.g., 5 µg/mL in media) at 37°C for 20 minutes in the dark.
-
Washing: Discard the staining solution and wash the cells twice with a warm buffer (e.g., PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Analysis: Calculate the ratio of red to green fluorescence. An increase in this ratio in cells treated with the THC compound compared to cells treated with the toxin alone indicates a protective effect on mitochondrial membrane potential.
Synthesis Strategies: Building the Core Scaffold
The therapeutic potential of THCs is unlocked through chemical modification, which requires robust synthetic methods. The Fischer indole synthesis is the most classical and widely used method for preparing the tetrahydrocarbazole core.[1][2]
Classical Method: Fischer Indole Synthesis
This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which is formed by the condensation of phenylhydrazine with cyclohexanone.[2]
Caption: General workflow for Fischer indole synthesis.
Modern approaches have focused on developing more environmentally friendly protocols, such as using nano-Fe₂O₃ as a catalyst in water, which can provide better yields in shorter reaction times compared to conventional methods using corrosive acids.[10]
Conclusion and Future Outlook
The tetrahydrocarbazole scaffold is a testament to the power of privileged structures in drug discovery. The evidence clearly demonstrates that through rational chemical modification, THC derivatives can be tailored to act on a wide array of biological targets, offering therapeutic potential across oncology, inflammation, and neurodegeneration.
-
Anticancer: Hybridization strategies, such as those incorporating triazole or dithioate moieties, have yielded compounds with nanomolar potency, targeting mechanisms from telomerase inhibition to broad cytotoxicity.[10][11]
-
Anti-inflammatory: By mimicking the structure of existing NSAIDs, THC derivatives have been developed as potent COX/LOX inhibitors with the potential for improved safety profiles.
-
Neuroprotective: The multi-target approach of certain THCs, which simultaneously normalize calcium homeostasis, improve mitochondrial health, and reduce Aβ production, represents a highly promising strategy for complex diseases like Alzheimer's.[14]
The path forward requires continued exploration of structure-activity relationships to enhance potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their drug-like characteristics. Ultimately, the successful translation of these promising preclinical findings into clinical candidates will validate the immense therapeutic potential of the modified tetrahydrocarbazole scaffold.
References
-
Sarkar, S., Makvana, S., Hirani, D., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 107-114. [Link]
-
Basappa, S., et al. (2022). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. Catalysts, 12(7), 726. [Link]
-
Sarkar, S., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. ResearchGate. [Link]
-
Kumar, N., & Gupta, P. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Letters in Drug Design & Discovery, 19(11), 1017-1035. [Link]
-
Kumar, N., et al. (2022). Anti-inflammatory Activities of Tetrahydrocarbazoles (THCz): A Review. Current Bioactive Compounds, 18(9), e210422203998. [Link]
-
Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]
-
Kumar, N., & Gupta, P. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Bentham Science. [Link]
-
Kumar, N., & Gupta, P. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date. Semantic Scholar. [Link]
-
Wang, Y., et al. (2013). Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds. MedChemComm, 4(2), 353-362. [Link]
-
Kumar, N., et al. (2022). Anti-inflammatory Activities of Tetrahydrocarbazoles (THCz): A Review. Bentham Science. [Link]
-
Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate. [Link]
-
Baki, A., et al. (2014). Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease. PLoS ONE, 9(12), e115160. [Link]
-
Wang, Y., et al. (2013). Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds. MedChemComm, 4(2), 353-362. [Link]
-
Baki, A., et al. (2014). Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease. PubMed. [Link]
-
Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Advanced Scientific Research, 13(01), 01-11. [Link]
- N/A. (n.d.). Interactions About Tetra Hydro Carbazole: A View. IAJESM.
-
Sarkar, S., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. ResearchGate. [Link]
- N/A. (n.d.). Synthesis of substituted 1,2,3,4-tetrahydrocarbazoles (53) 3.9....
-
Al-Obaidi, A. K., & Al-Amiery, A. A. (2021). Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. ResearchGate. [Link]
-
Liu, Z., et al. (2023). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Acta Pharmaceutica Sinica B, 13(11), 4553-4577. [Link]
-
Carbone, A., et al. (2020). N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. Current Pharmaceutical Design, 26(28), 3368-3375. [Link]
-
Tiwari, M., et al. (2020). Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation. Bioorganic Chemistry, 96, 103524. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. wjarr.com [wjarr.com]
- 3. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Alkyl Carbazole Derivatives as New Tools for Alzheimer’s Disease: Preliminary Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 6-nitro-2,3,4,9-tetrahydro-1H-carbazole
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole. As a compound utilized in medicinal chemistry and biochemistry, particularly in cancer and neurodegenerative disease research, its safe handling is paramount to protecting the health of laboratory personnel.[1] This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices to ensure a self-validating system of safety.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. This informs every subsequent decision regarding personal protective equipment (PPE) and handling procedures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[2]
GHS Hazard Classification:
-
H302: Harmful if swallowed (Acute toxicity, oral).[2]
These classifications mandate a multi-layered approach to safety, combining robust engineering controls with a comprehensive PPE strategy to prevent exposure through ingestion, skin contact, eye contact, or inhalation.[4]
Core Protective Ensemble: Your Primary Defense
The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against the specific hazards identified. For this compound, which is typically a solid powder, the primary risks during handling are dust inhalation and skin/eye contact.[5][6]
| PPE Category | Item | Specification | Rationale & Causality |
| Engineering Controls | Chemical Fume Hood | Certified and operational. | This is the most critical control. All work involving the weighing and handling of the solid compound must be conducted in a fume hood to prevent the inhalation of airborne particles and contain any potential spills.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. | Nitrile offers good resistance to a range of chemicals and provides protection against skin irritation.[7][9] Double-gloving is a best practice when handling hazardous solids; the outer glove can be removed immediately upon contamination, protecting the inner glove and the user's skin.[10] |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when a risk of splashing exists. | Goggles provide a seal around the eyes to protect against dust and potential splashes.[4][11] A face shield offers an additional layer of protection for the entire face, which is crucial during procedures like dissolving the compound where splashing is more likely.[7][10] |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved, and fully fastened. | A lab coat protects skin and personal clothing from contamination.[4][8] It should be kept clean and removed before leaving the laboratory area to prevent the spread of contamination.[8] |
| Respiratory Protection | NIOSH-Approved Respirator | Required only if engineering controls fail or during large spill clean-up. | A fume hood is the primary respiratory control. A respirator (e.g., N95) may be necessary if a fume hood is not available or not functioning correctly, or during the cleanup of a significant spill that generates dust.[7][10] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, logical workflow minimizes exposure and ensures procedural safety. The following protocol outlines the key stages of handling this compound.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Procedural Steps
-
Preparation and Engineering Controls
-
Ensure the chemical fume hood is operational and certified.[7]
-
Designate a specific area within the fume hood for the experiment to contain potential spills.[7]
-
Assemble all necessary equipment and reagents before starting to minimize handling time.[7]
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer
-
Perform all weighing and transfer operations of the solid compound within the chemical fume hood to prevent inhalation of dust.[7][11]
-
Use a disposable weighing paper or a tared container.
-
Handle containers carefully to avoid generating dust. Open containers slowly and away from your face.[11]
-
Keep the sash of the fume hood at the lowest possible height while working.[7]
-
-
Post-Experiment Decontamination
Disposal Plan: Managing Chemical Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.[12][13]
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12][16]
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[16] For highly toxic chemicals, the first three rinses should be collected.[16]
-
After thorough rinsing and air-drying, the container can be disposed of according to institutional policies.[12][16]
-
Emergency Response
In the event of an exposure or spill, immediate action is required.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Spill: Evacuate non-essential personnel. Wearing appropriate PPE, collect the spilled material using an absorbent pad for liquids or by carefully sweeping up solids to avoid generating dust.[6][13] Place all contaminated materials in a sealed container for hazardous waste disposal.[12][13]
By integrating this expert guidance into your laboratory's standard operating procedures, you can build a robust safety culture that protects personnel and ensures the integrity of your research.
References
- BenchChem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
- PubChem. This compound. National Center for Biotechnology Information.
- BenchChem. Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
- DuPont. SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
- Agilent Technologies, Inc. Carbazole Standard - Safety Data Sheet. Agilent.
- Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich.
- New Jersey Department of Health. 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY. NJ.gov.
- Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. ETH Zurich.
- Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific.
- Biosynth. Safety Data Sheet. Biosynth.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- Fisher Scientific. SAFETY DATA SHEET - Carbazole. Fisher Scientific.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Carbazole. Thermo Fisher Scientific.
- Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Forum.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- Smolecule. This compound. Smolecule.
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Kumar, A., et al. (2014). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences.
- Cole-Parmer. Material Safety Data Sheet - 1,2,3,4-Tetrahydrocarbazole, 99%. Cole-Parmer.
- Oakland University. Hazardous Waste. EHSO Manual.
- BenchChem. Safeguarding Your Laboratory: Proper Disposal of 6-Methoxy-1,2,3,4-tetrahydrocarbazole. Benchchem.
- Wieczorek, M., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted. MOST Wiedzy.
Sources
- 1. Buy this compound | 50823-86-4 [smolecule.com]
- 2. This compound | C12H12N2O2 | CID 258747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. hsa.ie [hsa.ie]
- 10. pppmag.com [pppmag.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nj.gov [nj.gov]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
